molecular formula C10H19N3O5 B3376376 Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate CAS No. 118988-06-0

Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate

Cat. No.: B3376376
CAS No.: 118988-06-0
M. Wt: 261.28 g/mol
InChI Key: BGSOWGLQPACHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate is a useful research compound. Its molecular formula is C10H19N3O5 and its molecular weight is 261.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O5/c1-2-18-10(14)9-17-8-7-16-6-5-15-4-3-12-13-11/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSOWGLQPACHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556774
Record name Ethyl {2-[2-(2-azidoethoxy)ethoxy]ethoxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118988-06-0
Record name Ethyl {2-[2-(2-azidoethoxy)ethoxy]ethoxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate?

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate

As a Senior Application Scientist in bioconjugation and targeted therapeutics, I frequently evaluate the structural mechanics of linker technologies. The success of complex modalities—such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the physicochemical properties and orthogonal reactivity of the chosen crosslinkers.

Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate (commonly referred to as Azido-PEG3-ethyl acetate) is a premier heterobifunctional synthetic intermediate[1]. By integrating a bioorthogonal azide group, a hydrophilic polyethylene glycol (PEG) spacer, and a protected carboxylic acid (ethyl ester), this molecule offers unparalleled control over multi-step conjugation workflows[1].

This whitepaper deconstructs the properties, mechanistic rationale, and field-proven protocols for utilizing this specific PEG linker in advanced drug development.

Structural Anatomy & Mechanistic Rationale

To understand the utility of Azido-PEG3-ethyl acetate, we must analyze the causality behind its structural design:

  • The Terminal Azide (-N

    
    ):  The azide moiety is biologically inert, ensuring it does not cross-react with native biological functional groups (like amines or thiols)[2]. It serves as a dedicated handle for Click Chemistry, specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][3].
    
  • The PEG3 Spacer: Hydrophobic payloads often induce aggregation in aqueous media, leading to poor pharmacokinetics. The triethylene glycol (PEG3) chain imparts essential hydrophilicity[4][5]. Furthermore, it provides a flexible spatial gap (~12–15 Å) that prevents steric clashing between the conjugated entities, allowing target proteins and E3 ligases (in the case of PROTACs) to interact optimally[3].

  • The Ethyl Ester (-COOEt): Why supply this linker as an ester rather than a free carboxylic acid? The ethyl ester acts as a protecting group. During complex upstream organic synthesis, free carboxylic acids can undergo unwanted self-condensation or interfere with other reagents. The ester ensures the linker remains stable and unreactive until the chemist deliberately hydrolyzes it to the active acid form for amide bond formation[1].

Physicochemical Properties

The following table consolidates the critical quantitative data and identification metrics for this compound[1][5][6][7].

PropertyValue / Description
Chemical Name Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate
Common Synonyms Azido-PEG3-ethyl acetate; Azido-PEG3-CH2COOEt
CAS Number 118988-06-0
Molecular Formula C

H

N

O

Molecular Weight 261.28 g/mol
Appearance Colorless to pale yellow liquid
Solubility Highly soluble in Water, DMSO, DMF, DCM, and EtOAc
Storage Conditions -20°C for long-term storage; protect from moisture and light

Synthesis and Derivatization Workflows

The synthesis of the target molecule relies on a Williamson ether synthesis-type reaction. The precursor, 2-[2-(2-azidoethoxy)ethoxy]ethanol, is deprotonated using a strong base (such as Sodium Hydride) to form an alkoxide, which is then alkylated with an ethyl haloacetate[1].

However, the most critical workflow for the end-user is the derivatization of the ester into a reactive carboxylic acid.

Protocol 1: Base-Catalyzed Saponification (Ester to Acid)

While acid-catalyzed hydrolysis is possible, it is a reversible equilibrium process. As an application scientist, I mandate base-catalyzed saponification because it is an irreversible process that drives the reaction to absolute completion, yielding higher purity profiles[1].

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 equivalent of Azido-PEG3-ethyl acetate in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water. The THF ensures the organic ester remains in solution, while water acts as the solvent for the base.

  • Base Addition: Slowly add 1.5 to 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H

    
    O) at 0°C. Causality: LiOH is preferred over NaOH as it is milder and minimizes the risk of side reactions or ether cleavage.
    
  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2–4 hours. Monitor the disappearance of the ester via TLC or LCMS.

  • Quenching & Acidification: Once complete, evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully acidify with 1M HCl until the pH reaches 2–3. Causality: This protonates the carboxylate salt, converting it into the highly organic-soluble free carboxylic acid (CAS 1056024-94-2)[4].

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield the pure Azido-PEG3-acetic acid.

Linker_Workflow Ester Azido-PEG3-Ethyl Ester (Stable Precursor) Hydrolysis Base-Catalyzed Saponification (LiOH) Ester->Hydrolysis Acid Azido-PEG3-Carboxylic Acid (Reactive Intermediate) Hydrolysis->Acid Activation EDC/NHS Activation + Primary Amine Acid->Activation Amide Azido-PEG3-Amide Conjugate Activation->Amide Click CuAAC / SPAAC Click Chemistry Amide->Click Final Heterobifunctional Bioconjugate (ADC) Click->Final

Synthetic workflow from ethyl ester precursor to final heterobifunctional bioconjugate.

Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the linker is attached to a payload or targeting ligand via the carboxylic acid end, the terminal azide is deployed for Click Chemistry[1][2]. The CuAAC reaction accelerates the standard 1,3-dipolar cycloaddition by a factor of 10


, providing near-quantitative yields at physiological conditions[1].
Protocol 2: CuAAC Bioconjugation

This protocol is designed as a self-validating system for conjugating the Azido-PEG3-modified molecule to an alkyne-bearing protein.

Step-by-Step Methodology:

  • Preparation: Dissolve the alkyne-modified protein in PBS (pH 7.4). Ensure the concentration is between 1–5 mg/mL.

  • Linker Addition: Add 3.0 to 5.0 molar equivalents of the Azido-PEG3 conjugate (dissolved in a minimal volume of DMSO) to the protein solution.

  • Catalyst Complexation: In a separate tube, pre-mix CuSO

    
     (1 mM final concentration) with THPTA ligand (5 mM final concentration). Causality: THPTA is a water-soluble ligand that tightly coordinates Cu(I). This prevents the copper from degrading the protein via reactive oxygen species (ROS) generation and keeps the catalyst stable in aqueous media.
    
  • Reduction: Add the Cu-THPTA complex to the protein mixture. Immediately follow with Sodium Ascorbate (10 mM final concentration). Causality: Ascorbate reduces the inactive Cu(II) to the catalytically active Cu(I) in situ.

  • Incubation & Purification: Incubate at room temperature for 1–2 hours. Purify the final conjugate using Size Exclusion Chromatography (SEC) or dialysis to remove the copper, ligand, and unreacted small molecules.

CuAAC_Cycle Alkyne Terminal Alkyne Pi_Complex Cu(I)-Alkyne π-Complex Alkyne->Pi_Complex Cu_Cat Cu(I) Catalyst (from CuSO4 + Ascorbate) Cu_Cat->Pi_Complex Acetylide Cu(I) Acetylide Complex Pi_Complex->Acetylide Deprotonation Coordination Azide-Cu(I) Coordination Acetylide->Coordination Azide Azido-PEG3 Linker (R-N3) Azide->Coordination Metallacycle Cu-Metallacycle Intermediate Coordination->Metallacycle Cyclization Triazole 1,4-Disubstituted Triazole Conjugate Metallacycle->Triazole Protonation Triazole->Cu_Cat Catalyst Regeneration

CuAAC Catalytic Cycle: Mechanism of azide-alkyne cycloaddition mediated by Cu(I).

Conclusion

Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate is not merely a structural bridge; it is a highly engineered tool for controlled bioconjugation. By maintaining the reactive carboxylic acid in a protected ethyl ester state, researchers can execute aggressive upstream synthetic steps without compromising the linker's integrity. Subsequent saponification and CuAAC deployment provide a robust, high-yield pathway for synthesizing next-generation therapeutics.

References

  • PubChem - NIH. Acetic acid, [2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, ethyl ester (CAS 118988-06-0). Retrieved from:[Link]

  • AA Blocks. Product Index: 118988-06-0. Retrieved from:[Link]

Sources

Chemical structure of Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate.

Author: BenchChem Technical Support Team. Date: March 2026

High-Precision Heterobifunctional Linker for Targeted Protein Degradation [1]

Executive Summary

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the selection of the linker moiety is no longer a trivial "connector" decision but a critical determinant of ternary complex stability, permeability, and degradation efficiency. Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate (CAS: 118988-06-0), often referred to as Azido-PEG3-ethyl ester , represents a "Goldilocks" scaffold in medicinal chemistry.[1]

Its structure features a precise 11-atom spacer (PEG3 core) terminating in two orthogonal reactive handles: an azide (


)  for bio-orthogonal "Click" chemistry and an ethyl ester  acting as a masked carboxylic acid. This guide details the physicochemical logic, synthetic utility, and safety protocols for this compound, specifically tailored for researchers developing PROTACs® and Antibody-Drug Conjugates (ADCs).

Chemical Identity & Physicochemical Profile[2][3][4]

The compound is a heterobifunctional polyethylene glycol (PEG) derivative. Its amphiphilic nature allows it to bridge hydrophobic warheads (e.g., lenalidomide, VHL ligands) with target ligands while improving the aqueous solubility of the final conjugate.

PropertySpecification
IUPAC Name Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate
Common Aliases Azido-PEG3-ethyl ester;

-PEG3-

CAS Number 118988-06-0
Molecular Formula

Molecular Weight 261.28 g/mol
Physical State Pale yellow to colorless oil
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO, DMF; Miscible with water
Storage -20°C, inert atmosphere (Ar/N2), protected from light

Structural Logic & Mechanism of Action

The "Goldilocks" Length

In PROTAC design, linker length dictates the spatial proximity between the E3 ligase and the Protein of Interest (POI).

  • Too Short: Steric clash prevents ternary complex formation.

  • Too Long: Entropic penalty reduces the probability of effective ubiquitination.

  • PEG3 Optimization: This specific analog provides an approximate extension of 12–14 Å . This length is statistically favored in many successful degraders (e.g., BET degraders) where it permits sufficient flexibility without inducing "hook effects" at lower concentrations compared to longer PEG chains.

Orthogonal Reactivity

The molecule is designed for sequential conjugation:

  • Step 1 (Click Chemistry): The azide group resists standard nucleophiles/electrophiles, allowing it to remain inert while the ester is manipulated, or to be "clicked" first via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

  • Step 2 (Deprotection/Coupling): The ethyl ester is a robust protecting group that prevents premature reaction of the carboxylate. It is hydrolyzed to the free acid (

    
    ) only when amide coupling to an amine-bearing ligand is required.
    

ReactionLogic Compound Azido-PEG3-Ethyl Ester Hydrolysis Hydrolysis (LiOH/NaOH) Compound->Hydrolysis Path A: Activation Click Click Reaction (CuAAC or SPAAC) Compound->Click Path B: Functionalization FreeAcid Free Acid Intermediate (-COOH) Hydrolysis->FreeAcid AmideCoupling Amide Coupling (EDC/NHS or HATU) FreeAcid->AmideCoupling + Amine Ligand PROTAC PROTAC Precursor (Amide Linkage) AmideCoupling->PROTAC Triazole Triazole Conjugate Click->Triazole

Figure 1: Orthogonal reaction pathways. Path A (Hydrolysis) is the standard route for generating the carboxylic acid handle for amide coupling.

Synthesis & Manufacturing Route

While custom synthesis is possible, the industrial standard involves a convergent approach ensuring high purity and safety.

Core Synthetic Step: Williamson Ether Synthesis. The reaction typically couples an Azido-PEG-Alcohol with Ethyl Bromoacetate .[1]



Key Process Parameters:
  • Base Selection: Sodium Hydride (NaH) is preferred over weaker bases to ensure complete deprotonation of the PEG-alcohol.

  • Temperature Control: The reaction is exothermic. Addition must be performed at 0°C to prevent elimination side reactions of the bromoacetate.

  • Purification: The product is an oil.[2] Purification is achieved via silica gel chromatography (Gradient: Hexanes

    
     Ethyl Acetate).
    

Safety Assessment: Organic Azides

Working with azides requires strict adherence to safety ratios to prevent explosivity.[3][4][5]

The C/N Ratio Rule: For an organic azide to be considered non-explosive and safe for isolation, the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms should be


.[3][5][6]

Calculation for Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate (


): 
  • 
     (Carbon) = 10
    
  • 
     (Oxygen) = 5
    
  • 
     (Nitrogen) = 3
    



Experimental Protocols

Protocol A: Hydrolysis to Free Acid (Deprotection)

Purpose: To convert the ethyl ester into a carboxylic acid suitable for amide coupling (e.g., to a VHL ligand).

Reagents:

  • Azido-PEG3-ethyl ester (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 eq)

  • Solvent: THF/Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve the Azido-PEG3-ethyl ester in THF (0.1 M concentration).

  • Activation: Add the solution of LiOH in water dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (SiO2, 100% EtOAc). The starting material (high

    
    ) should disappear, and a baseline spot (acid) should appear.
    
  • Workup: Acidify carefully with 1M HCl to pH ~2–3.

  • Extraction: Extract with Ethyl Acetate (3x). The acid will partition into the organic phase.

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Quantitative conversion is typical. The product is a viscous oil ready for coupling without further purification.

Protocol B: QC Click Reaction (CuAAC Test)

Purpose: To verify the integrity of the azide group before committing valuable ligands.

Reagents:

  • Azido-PEG3-ethyl ester (10 mg)[1]

  • Propargyl Alcohol (1.5 eq)

  • 
     (0.1 eq)
    
  • Sodium Ascorbate (0.5 eq)

  • Solvent:

    
    -BuOH/Water (1:1)[1]
    

Procedure:

  • Mix the azide and alkyne in the solvent.

  • Add the copper sulfate and ascorbate (freshly prepared).

  • Stir for 1 hour at RT.

  • Analysis: Check via LC-MS. A mass shift corresponding to the triazole adduct (+56 Da from propargyl alcohol) confirms active azide functionality.

Characterization Data (Expected)

When validating the structure, look for these signature signals:


H NMR (400 MHz, 

):
  • 
     4.22 (q, 
    
    
    
    Hz, 2H):
    
    
    (Ethyl ester methylene).[1]
  • 
     4.15 (s, 2H): 
    
    
    
    (Singlet,
    
    
    to carbonyl).[1]
  • 
     3.60 – 3.75 (m, 10H):  PEG backbone protons.
    
  • 
     3.39 (t, 
    
    
    
    Hz, 2H):
    
    
    (Triplet,
    
    
    to azide).
  • 
     1.29 (t, 
    
    
    
    Hz, 3H):
    
    
    (Ethyl ester methyl).[1]

IR Spectrum:

  • ~2100 cm

    
    :  Strong, sharp peak (Azide stretch).
    
  • ~1735–1750 cm

    
    :  Strong peak (Ester Carbonyl 
    
    
    
    ).

References

  • Stanford Environmental Health & Safety. Safe Handling of Organic Azides and C/N Ratio Guidelines. Available at: [Link]

  • PubChem. Compound Summary: 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol (Precursor Data).[1] Available at: [Link]

Sources

Solubility Characteristics of Short-Chain PEG Azides: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Short-chain Polyethylene Glycol (PEG) azides (typically PEG


 to PEG

) represent a critical class of heterobifunctional linkers in modern drug development.[1] Unlike their high-molecular-weight polymer counterparts (which serve primarily to extend half-life), short-chain PEGs act as molecular bridges .[1] They possess a unique amphiphilic solubility profile that allows them to solvate hydrophobic payloads (like PROTAC warheads) while maintaining compatibility with aqueous biological media.[1]

This guide provides a technical deep-dive into the solubility behaviors, solvent compatibility, and handling protocols for these reagents, designed to prevent costly aggregation and precipitation events during bioconjugation.

Physicochemical Basis of Solubility

The solubility of short-chain PEG azides is governed by the competition between the hydrophilic ether backbone and the terminal functional groups.

The Amphiphilic Mechanism
  • Hydrophilicity: The ethylene oxide units (–CH

    
    CH
    
    
    
    O–) act as hydrogen bond acceptors.[1] In aqueous environments, each ether oxygen can coordinate with 2-3 water molecules, creating a "hydration shell" that maintains solubility.[1]
  • Lipophilicity: The ethylene backbone provides sufficient non-polar character to allow solubility in chlorinated and polar aprotic organic solvents.

  • The Azide Effect: The azide group (–N

    
    ) is relatively non-polar but small. In short chains (n < 4), the terminal groups dominate the physical state (often resulting in oils). As chain length increases (n > 12), the crystalline nature of the PEG backbone dominates (resulting in waxy solids).
    
Visualization: Solvation Dynamics

The following diagram illustrates how solvent choice dictates the conformation and reactivity of the PEG azide linker.

SolvationDynamics cluster_aqueous Aqueous Environment (H2O) cluster_organic Organic Environment (DCM/DMSO) Water Water Molecules PEG_Aq PEG Chain Extended (Hydration Shell) Water->PEG_Aq H-Bonding (Acceptor) State Solubility Outcome PEG_Aq->State Organic Organic Solvent PEG_Org PEG Chain Random Coil (Dipole Interaction) Organic->PEG_Org Van der Waals / Dipole-Dipole PEG_Org->State

Figure 1: Solvation mechanisms of PEG azides.[1] In water, hydrogen bonding extends the chain; in organic solvents, dipole interactions maintain solubility.

Solvent Compatibility Matrix

The table below aggregates solubility data for discrete PEG azides (dPEG). Note that "Miscible" implies the reagent is a liquid and mixes in all proportions, while "Soluble" implies a solid that dissolves to high concentrations (>50 mg/mL).

Solvent ClassSpecific SolventSolubility StatusTechnical Notes
Aqueous Water / PBSMiscible / Highly Soluble Excellent solubility.[1][2] Avoid basic pH > 8.0 for long periods if ester linkages are present.[1]
Polar Aprotic DMSOMiscible Preferred stock solvent. Solubilizes both the PEG linker and hydrophobic partners (e.g., PROTAC warheads).
Polar Aprotic DMFMiscible Good alternative to DMSO.[1] Easier to remove via evaporation but can degrade to amines over time.[1]
Chlorinated Dichloromethane (DCM)Soluble Excellent for synthetic chemical handling.[1] Used for extraction/purification.[1][3][4]
Alcohol Methanol / EthanolSoluble Good solubility.[1][5] Methanol is often used for transferring reagents.[1]
Non-Polar Diethyl Ether / MTBEInsoluble / Precipitates Critical for purification. PEG azides typically "crash out" (precipitate) in cold ether, allowing removal of organic impurities.
Aliphatic HexanesInsoluble Will form a separate phase.[1] Useful for washing away non-polar impurities.[1]

Critical Data Point: For Biotin-PEG3-Azide , solubility is confirmed at ~44 mg/mL in both DMSO and Water [1].[1][6]

Safety & Stability: The C/N Ratio Rule

While PEG chains are benign, low molecular weight organic azides can be energetic (explosive). You must validate the safety of short linkers before scaling up.

The "Rule of Three"

For a safe organic azide, the ratio of Carbon (C) plus Oxygen (O) atoms to Nitrogen (N) atoms must be at least 3:



  • Safe Example (Azido-PEG3-Amine):

    • Formula:

      
       (assuming amine end).[1]
      
    • (8 Carbon + 3 Oxygen) / 4 Nitrogen = 2.[1]75. Borderline.

    • Correction: Most commercial "PEG3" Azides are actually

      
      .[1]
      
    • Azido-PEG3-COOH:

      
      . 
      
      
      
      .[1] Safe.
  • Dangerous Example (Azido-PEG1):

    • Short chains with high nitrogen content (e.g., diazides) may violate this rule.[1] Always calculate this ratio for custom short linkers.

Storage Protocol[1]
  • Temperature: -20°C.

  • Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent oxidation of the PEG backbone.

  • Light: Azides are light-sensitive.[1] Store in amber vials or foil-wrapped containers.

Operational Protocols

Protocol: Preparation of Stock Solutions

To ensure reproducibility and prevent hydrolysis of sensitive esters (often paired with azides), follow this "Organic-First" dissolution method.

  • Equilibration: Allow the frozen vial to warm to room temperature (approx. 30 mins) before opening. This prevents atmospheric moisture from condensing inside the hygroscopic PEG reagent.

  • Primary Dissolution (Organic):

    • Dissolve the PEG Azide in anhydrous DMSO or DMF .

    • Target Concentration: 10–100 mM (typically 10–50 mg/mL depending on MW).[1]

    • Why? Even for aqueous reactions, dissolving in organic solvent first ensures complete homogeneity and breaks up any waxy aggregates.

  • Secondary Dilution (Aqueous):

    • Dilute the organic stock into your aqueous reaction buffer (PBS, HEPES).

    • Rule of Thumb: Keep final organic solvent concentration < 10% (v/v) to avoid denaturing protein targets, unless the payload requires higher organic content.

Troubleshooting: "Crashing Out" During Conjugation

A common failure mode in PROTAC synthesis is the precipitation of the hydrophobic warhead when the hydrophilic PEG linker is added.

Rescue Protocol:

  • Assess the Mixture: If the solution turns cloudy immediately upon mixing, you have a solubility mismatch.

  • Add Co-solvent: Titrate in tert-Butanol (t-BuOH) or increase DMSO concentration.

    • Limit: Do not exceed 20% DMSO for live-cell applications.[1]

  • Surfactant Addition: For biochemical assays (non-cell), add 0.05% Tween-20 . This stabilizes the amphiphilic conjugate.

Decision Tree: Solvent Selection

Use this logic flow to select the correct solvent system for your specific application.

SolventSelection Start Select Application Bio Bioconjugation (Proteins/Cells) Start->Bio Synth Synthetic Chemistry (Small Molecule) Start->Synth Payload Is Payload Hydrophobic? Bio->Payload ReactType Reaction Type Synth->ReactType YesHydro Yes (e.g., PROTAC warhead) Payload->YesHydro NoHydro No (e.g., Peptide) Payload->NoHydro Solv1 Use DMSO/Water Mix (10-20% DMSO) YesHydro->Solv1 Solv2 Use PBS or Water NoHydro->Solv2 Click CuAAC Click ReactType->Click Coupling Amide Coupling ReactType->Coupling Solv3 t-BuOH / Water (1:1) or DMSO Click->Solv3 Solv4 Anhydrous DCM or DMF Coupling->Solv4

Figure 2: Solvent selection decision tree based on payload hydrophobicity and reaction type.[1]

References

  • University of Utah. Safety Moment: Organic Azides and C/N Ratio. Available at: [Link][1]

Sources

Engineering Biotherapeutics: The Strategic Advantages of PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Role of the Linker

In the development of advanced biotherapeutics—ranging from Antibody-Drug Conjugates (ADCs) to peptide therapeutics and lipid nanoparticles (LNPs)—bioconjugation is rarely as simple as tethering molecule A to molecule B. The linker bridging the targeting moiety and the therapeutic payload dictates the thermodynamic stability, systemic circulation, and ultimate efficacy of the conjugate[1].

Polyethylene glycol (PEG) linkers have emerged as the gold standard in bioconjugation[2]. Characterized by a repeating polyether backbone, PEG linkers are highly hydrophilic, biocompatible, and non-toxic[3]. As an application scientist, selecting a PEG linker is a strategic choice to thermodynamically shield hydrophobic payloads, precisely control the Drug-to-Antibody Ratio (DAR), and engineer the pharmacokinetic profile of the biologic[4].

Core Benefits of PEGylation: The "Why" Behind the Chemistry

The covalent attachment of PEG chains (PEGylation) fundamentally alters the biophysical properties of a drug. The causality behind these benefits is rooted in polymer chemistry and fluid dynamics:

A. Thermodynamic Hydration and Solubility

Many potent cytotoxic payloads (e.g., maytansinoids, pyrrolobenzodiazepines) are highly lipophilic. When conjugated using traditional hydrophobic linkers (like SMCC or SPDB), the resulting ADC often suffers from aggregation, leading to rapid clearance and immunogenicity[4]. PEG linkers resolve this by coordinating water molecules via hydrogen bonding along their polyether backbone. This creates a dense hydration shell that encapsulates the hydrophobic payload, maintaining the conjugate's solubility in aqueous physiological environments[5].

B. Pharmacokinetics (PK) and the Hydrodynamic Radius

Small peptides and proteins are rapidly cleared from systemic circulation via glomerular filtration in the kidneys (which has a molecular weight cutoff of ~70 kDa). The attachment of a PEG chain significantly increases the molecule's hydrodynamic volume—often out of proportion to its actual mass—effectively preventing renal clearance and extending the plasma half-life[6].

C. Immunological Masking and Proteolytic Stability

The dynamic, sweeping motion of the highly flexible PEG chain creates steric hindrance around the bioconjugate. This steric shield physically blocks proteolytic enzymes from degrading the peptide backbone and masks immunogenic epitopes from being recognized by neutralizing antibodies or opsonins[7].

Quantitative Impact of PEGylation

The table below summarizes the field-proven pharmacokinetic enhancements achieved through the strategic application of PEG linkers.

Table 1: Quantitative Effects of PEGylation on Biotherapeutic Half-Life

Therapeutic BiomoleculePEG Molecular WeightUnmodified Half-LifePEGylated Half-LifeFold Increase
Interferon alfa40 kDa9 hours77 hours~8.5x
TNF-α84 kDa0.047 hours (2.8 min)2.25 hours~48x
Recombinant IL-240 kDa< 10 min44 min (slow phase)>4x

(Data synthesized from established peptide PEGylation benchmarks[8])

Strategic Selection of PEG Linkers

Not all PEGs are created equal. The architectural design of the PEG linker must be matched to the specific demands of the payload and the analytical requirements of the regulatory pipeline.

  • Monodisperse vs. Polydisperse PEGs: Traditional PEGs are synthesized via polymerization, resulting in a mixture of chain lengths (polydisperse). For modern ADCs, monodisperse PEGs (synthesized with a precise, discrete chain length) are strictly preferred. They ensure a uniform molecular weight, which is critical for analytical characterization (via MALDI-TOF MS) and meeting rigorous cGMP regulatory requirements[5].

  • Linear vs. Branched PEGs: While linear PEGs are excellent for standard solubility enhancement, branched or multi-arm PEGs allow for the conjugation of multiple payload molecules to a single attachment site. This enables a higher Drug-to-Antibody Ratio (DAR) without triggering the aggregation typically seen with high-DAR hydrophobic linkers[4].

G Start Analyze Target Biomolecule Amine Abundant Surface Amines (e.g., Lysine) Start->Amine Thiol Free or Reducible Thiols (e.g., Cysteine) Start->Thiol Glycan Oxidized Glycans Start->Glycan NHS NHS-Ester PEG (Random Conjugation) Amine->NHS Mal Maleimide PEG (Site-Specific) Thiol->Mal Hyd Hydrazide PEG (Site-Specific) Glycan->Hyd Payload Hydrophobic Payload? NHS->Payload Mal->Payload Hyd->Payload Branched Branched/Multi-arm PEG (Increases DAR) Payload->Branched Yes Linear Linear Monodisperse PEG Payload->Linear No

Workflow for selecting optimal PEG linker chemistries based on biomolecule functional groups.

Self-Validating Protocol: Site-Specific Thiol-Maleimide PEGylation

While N-Hydroxysuccinimide (NHS) ester chemistry is common for targeting primary amines (lysines), it results in heterogeneous mixtures due to the abundance of lysines on a protein's surface[9]. For precise bioconjugation (such as ADC generation), thiol-reactive maleimide chemistry is the industry standard. It targets the less abundant cysteine residues, forming a highly stable thioether bond via a Michael addition reaction[8].

The following protocol outlines the causal steps required to achieve high-yield, site-specific conjugation.

Reagents Required:
  • Target Protein/Antibody (containing reducible disulfide bonds).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)[6].

  • PEG-Maleimide Reagent (Monodisperse)[10].

  • Conjugation Buffer: PBS or HEPES, pH 6.5–7.5 (Strictly thiol-free)[6].

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis cassettes[11].

Step-by-Step Methodology:

Step 1: Controlled Reduction of Disulfide Bonds

  • Action: Treat the protein with a mild reducing agent (e.g., 2-5 molar equivalents of TCEP) for 90 minutes at 37°C.

  • Causality: Antibodies naturally lack free thiols; their cysteines are locked in disulfide bridges. Mild reduction selectively cleaves the interchain disulfides while preserving the intrachain disulfides necessary for structural integrity.

Step 2: Buffer Exchange (Critical Step)

  • Action: If using DTT, perform rapid buffer exchange (via desalting column) into the Conjugation Buffer (pH 6.5–7.5)[6].

  • Causality: DTT contains free thiols that will competitively consume the maleimide reagent. Note: TCEP lacks thiols and sometimes does not require removal, but buffer exchange ensures optimal pH. Maintaining pH below 7.5 is paramount; above pH 7.5, maleimides can undergo ring-opening hydrolysis or cross-react with primary amines, destroying site-specificity[10].

Step 3: Maleimide Conjugation

  • Action: Add a 10- to 20-fold molar excess of the PEG-Maleimide reagent to the reduced protein solution[10]. Incubate at room temperature for 2–4 hours (or overnight at 4°C) with gentle agitation[6].

  • Causality: The maleimide double bond acts as an electrophile, undergoing a rapid Michael addition with the nucleophilic thiolate anion to form an irreversible thioether linkage[8].

Step 4: Quenching and Purification

  • Action: Quench the reaction by adding an excess of a low-molecular-weight thiol (e.g., L-cysteine or mercaptoethanol) to consume unreacted PEG-maleimide. Purify the final bioconjugate using SEC to remove quenched PEG and residual salts[11].

  • Causality: Quenching prevents off-target reactions during storage. SEC separates molecules by hydrodynamic radius, easily isolating the massive PEGylated protein from the small-molecule byproducts[11].

Reaction Ab Antibody Disulfide Bonds Red Reduction TCEP / DTT Ab->Red Mild Reduction FreeSH Activated Target Free Cysteine (-SH) Red->FreeSH Buffer Exchange Conj Bioconjugate Stable Thioether Bond FreeSH->Conj pH 6.5-7.5 2-4 Hours PEG PEG Reagent Maleimide-PEG-Payload PEG->Conj Michael Addition

Mechanistic pathway of site-specific maleimide-thiol PEGylation via Michael addition.

Application Spotlight: Antibody-Drug Conjugates (ADCs)

In the oncology space, the choice between a PEG linker and a traditional non-PEG linker (such as an alkyl chain or simple peptide) can determine the clinical viability of an ADC.

Table 2: Comparative Analysis of ADC Linker Chemistries

ParameterPEG LinkersTraditional Non-PEG Linkers (e.g., Alkyl/SMCC)
Aqueous Solubility Excellent; actively hydrates hydrophobic payloads[1].Poor; often leads to conjugate precipitation[12].
Max Achievable DAR High (DAR 8+ achievable with branched PEGs)[4].Low (Typically capped at DAR 3-4 due to aggregation)[12].
Immunogenicity Risk Very Low (Steric shielding masks epitopes)[7].Moderate to High (Exposed hydrophobic regions attract opsonins)[1].
In Vivo Half-Life Extended (Increased hydrodynamic radius prevents clearance)[5].Standard to Short (Prone to rapid hepatic clearance if aggregated).

By utilizing PEG linkers, developers can achieve a "doubled payload" approach. Delivering a higher concentration of the cytotoxic drug per antibody binding event can enhance the in vivo potency of the ADC by 10- to 100-fold without compromising the antibody's binding affinity[12].

Conclusion

The integration of PEG linkers in bioconjugation is not merely a structural convenience; it is a fundamental engineering strategy to overcome the thermodynamic and pharmacokinetic limitations of naked biologics. By understanding the causality behind PEG's hydration properties, steric shielding, and reactive chemistries, application scientists can rationally design bioconjugates with optimized solubility, precise DARs, and extended therapeutic half-lives. Whether utilizing amine-reactive NHS esters for broad coverage or maleimide chemistry for site-specific ADC generation, monodisperse PEG linkers remain an indispensable tool in the modern drug development arsenal.

References

  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation AxisPharm[Link]

  • PEGs and Antibody-drug Conjugates a Versatile Approach ADC Review[Link]

  • PEG Linkers ADC Review[Link]

  • What are PEG Linkers? Creative Biolabs[Link]

  • PEGylation Process: A Comprehensive Overview PharmiWeb[Link]

  • Protein PEGylation Process: An overview of chemistry European Pharmaceutical Review[Link]

Sources

The Architect's Guide to Click Chemistry in Bioconjugation: From Mechanism to Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and molecular biology, the ability to selectively stitch molecules together in complex biological environments is paramount. Click chemistry has evolved from a purely synthetic organic concept into the foundational architecture of bioconjugation. This whitepaper provides an in-depth mechanistic analysis of the three primary bioorthogonal click modalities—CuAAC, SPAAC, and IEDDA. Designed for application scientists and researchers, this guide transcends basic protocols by detailing the thermodynamic and kinetic causalities that dictate experimental success, culminating in a self-validating methodology for robust protein labeling.

The Mechanistic Pillars of Click Chemistry

The term "click chemistry" was introduced to describe reactions that are modular, wide in scope, high-yielding, and generate minimal, inoffensive byproducts ()[1]. However, applying these principles to living systems requires an additional layer of stringency: bioorthogonality .

As defined by Bertozzi and colleagues, bioorthogonal reactions must occur rapidly under physiological conditions (aqueous solvent, pH 7.4, 37°C) without interfering with or being consumed by the dense milieu of native biochemical functional groups (thiols, amines, carboxylic acids) ()[2]. The success of a bioconjugation strategy relies on exploiting specific thermodynamic driving forces—such as transition metal catalysis, ring strain, or irreversible gas extrusion—to overcome the activation energy barriers inherent in dilute aqueous environments.

Core Modalities: A Comparative Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the archetypal click reaction. It relies on a Copper(I) catalyst to dramatically lower the activation energy of the cycloaddition between a terminal alkyne and an aliphatic azide, forming a stable 1,2,3-triazole linkage.

  • The Causality of Toxicity: While highly efficient in vitro, Cu(I) is notoriously unstable in aqueous buffers and catalyzes the generation of reactive oxygen species (ROS). This oxidative stress degrades proteins, cleaves nucleic acids, and induces apoptosis in live cells.

  • Experimental Mitigation: To utilize CuAAC safely, application scientists must use a water-soluble accelerating ligand (e.g., THPTA) and a reducing agent (sodium ascorbate). THPTA coordinates the Cu(I) ion, maintaining its catalytic oxidation state while physically shielding the biomolecule from localized ROS damage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent copper toxicity, SPAAC was developed by embedding the alkyne within a highly strained cyclooctyne ring (e.g., DBCO or DIFO) ()[3].

  • The Causality of Reactivity: The ~18 kcal/mol of inherent ring strain in the cyclooctyne provides the thermodynamic driving force necessary to push the cycloaddition forward without a catalyst.

  • Trade-offs: While perfectly biocompatible for live-cell imaging, the bulky hydrophobic nature of cyclooctynes can induce aggregation in sensitive proteins, and the second-order rate constant is significantly slower than CuAAC.

Inverse Electron-Demand Diels-Alder (IEDDA)

IEDDA represents the pinnacle of reaction kinetics, utilizing a tetrazine and a strained alkene, typically trans-cyclooctene (TCO) ()[4].

  • The Causality of Speed: The electron-poor tetrazine reacts rapidly with the electron-rich TCO. The reaction is rendered irreversible by the subsequent extrusion of nitrogen gas (

    
    ). This irreversible thermodynamic sink drives the reaction at astonishing speeds (up to 
    
    
    
    ), making IEDDA the mandatory choice for in vivo pre-targeted imaging where reactant concentrations are in the low nanomolar regime.
Quantitative Data Summary
Reaction ModalityReactive PairCatalyst / Accessory2nd Order Rate Constant (

)
Primary Application Domain
CuAAC Terminal Alkyne + AzideCu(I), THPTA, Ascorbate10 to 100In vitro oligo/peptide synthesis, fixed cells
SPAAC Cyclooctyne (DBCO) + AzideNone0.1 to 1.0Live-cell surface labeling, lipid tracking
IEDDA Tetrazine + trans-CycloocteneNone

to

In vivo pre-targeted imaging, ultra-low conc.

Decision Matrix: Selecting the Right Conjugation Strategy

Selecting the appropriate click chemistry modality requires balancing the tolerance of your biological system against the required reaction kinetics.

DecisionTree Start What is the target environment? InVitro In Vitro / Fixed Cells (High Conc. Tolerated) Start->InVitro InVivo Live Cells / In Vivo (Toxicity Sensitive) Start->InVivo CuAAC CuAAC (Copper-Catalyzed) InVitro->CuAAC Robust, high yield Kinetics Are ultra-fast kinetics or low conc. required? InVivo->Kinetics Copper is toxic SPAAC SPAAC (Strain-Promoted) Kinetics->SPAAC No (Standard labeling) IEDDA IEDDA (Tetrazine-TCO) Kinetics->IEDDA Yes (< 1 µM regime)

Figure 1: Decision matrix for selecting optimal bioorthogonal click chemistry reactions.

Self-Validating Experimental Protocol: SPAAC Protein Labeling

To ensure high-fidelity results, a bioconjugation protocol must be treated as a self-validating system. The following methodology details the labeling of an IgG antibody using a DBCO-NHS ester and an Azide-Fluorophore, explicitly outlining the causality behind the chemistry.

Phase 1: Amine Modification (DBCO Incorporation)
  • Buffer Exchange: Exchange the antibody into 0.1 M Sodium Bicarbonate buffer, pH 8.3.

    • Causality: NHS esters react with primary amines. The

      
      -amino group of lysine has a pKa of ~10.5. At physiological pH (7.4), the vast majority of these amines are protonated (
      
      
      
      ) and non-nucleophilic. Raising the pH to 8.3 exponentially increases the fraction of reactive unprotonated amines (
      
      
      ), allowing the conjugation to outpace the natural hydrolysis of the NHS ester in water.
    • Critical Pitfall: Ensure the starting buffer is absolutely free of Sodium Azide (

      
      ) . 
      
      
      
      is a ubiquitous antibody preservative that will immediately react with the DBCO group via cycloaddition, permanently quenching the crosslinker before Phase 3 can begin.
  • Conjugation: Add a 10-fold molar excess of DBCO-NHS ester (dissolved in anhydrous DMSO) to the antibody. Incubate for 1 hour at room temperature.

  • Purification: Remove unreacted DBCO-NHS using a Zeba spin desalting column equilibrated with PBS (pH 7.4).

Phase 2: System Validation (The Checkpoint)

Do not proceed blindly to the ligation step. Validate the DBCO incorporation.

  • Spectrophotometric Analysis: Measure the absorbance of the purified intermediate at 280 nm (Protein) and 309 nm (DBCO).

  • Degree of Labeling (DOL): Calculate the DOL using the extinction coefficient of DBCO (

    
    ).
    
    • Causality: A successful DOL should be between 2 and 4. If the DOL is 0, the NHS ester hydrolyzed or was quenched by rogue amines/azides. This self-validating step prevents the waste of highly expensive Azide-Fluorophores on unmodified protein.

Phase 3: SPAAC Ligation
  • Reaction: Add a 3 to 5-fold molar excess of Azide-Fluorophore to the DBCO-modified antibody.

    • Causality: SPAAC is a second-order reaction (

      
      ). Because the rate constant is relatively slow (~0.3 
      
      
      
      ), flooding the system with an excess of the smaller, cheaper azide reporter creates pseudo-first-order kinetics, driving the reaction to >95% completion within 2 hours at room temperature.
  • Final Purification: Desalt the final conjugate to remove the unreacted Azide-Fluorophore.

SPAAC_Workflow Protein Target Protein (Native Amines) Modified DBCO-Modified Protein Protein->Modified Step 1: pH 8.3 Buffer NHS_DBCO DBCO-NHS Ester (Amine Reactive) NHS_DBCO->Modified Conjugate Stable Triazole Conjugate Modified->Conjugate Step 2: SPAAC Ligation Azide Azide-Fluorophore (Reporter) Azide->Conjugate

Figure 2: Two-step SPAAC bioconjugation workflow for fluorescent protein labeling.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. URL:[Link]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. URL:[Link]

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity. Journal of the American Chemical Society. URL:[Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. URL:[Link]

Sources

Engineering Pharmacokinetics: A Technical Guide to PEGylation in Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stealth Architecture

Polyethylene glycol (PEG) conjugation is not merely a chemical modification; it is a structural re-engineering of a therapeutic's hydrodynamic identity. While the fundamental concept—shielding a molecule to extend circulation—is well understood, the translational reality is nuanced by conjugation chemistry, polymer architecture, and the emerging challenge of anti-PEG immunogenicity.

This guide moves beyond the textbook definitions to address the causality of experimental choices: why we select specific coupling sites, how we mitigate the "Accelerated Blood Clearance" (ABC) phenomenon, and how to validate a conjugate's integrity.

The Physicochemical Basis of "Stealth"

The efficacy of PEGylation relies on the Excluded Volume Effect . PEG is amphiphilic and highly flexible.[1] In solution, it coordinates 2–3 water molecules per ethylene oxide unit, creating a massive hydration shell.

Mechanistic Pillars[2][3][4][5][6][7][8][9][10]
  • Hydrodynamic Volume Expansion: A 40 kDa PEG chain can increase the apparent molecular weight of a protein by 5–10 fold in gel filtration studies. This pushes small proteins (e.g., cytokines, fragments <60 kDa) above the renal filtration threshold (~70 kDa), drastically reducing glomerular clearance.

  • Steric Shielding: The rapid motion of the PEG chain creates a "cloud" that sterically hinders the approach of proteolytic enzymes and opsonins (plasma proteins that tag foreign bodies for phagocytosis).

Visualization: The Shielding Mechanism

The following diagram illustrates the dual-protection mechanism: preventing renal filtration and blocking proteolytic attack.

PEG_Mechanism Protein Therapeutic Protein (<50 kDa) PEG PEG Polymer (Hydration Shell) Protein->PEG Conjugation Kidney Renal Glomerulus (Filtration Cutoff) Protein->Kidney Rapid Clearance (Native State) PEG->Protein Steric Shielding PEG->Kidney Size Exclusion (Blocked) Circulation Extended Circulation PEG->Circulation Resultant PK Profile Protease Proteolytic Enzymes Protease->Protein Degradation (Native) Protease->PEG Steric Hindrance (Blocked)

Figure 1: The dual mechanism of PEGylation.[1] The hydration shell increases hydrodynamic volume to prevent renal filtration while sterically blocking protease access.

Conjugation Architectures: From Random to Precision

The history of PEGylation is a shift from "shotgun" chemistry to precision engineering. Early drugs like Adagen used random lysine conjugation, resulting in heterogeneous mixtures (isomers) with varying activities. Modern development demands Site-Specific Conjugation .

Table 1: Comparative Analysis of Conjugation Strategies
ChemistryTarget ResiduepH ConditionHeterogeneityStabilityApplication Context
N-Hydroxysuccinimide (NHS) Lysine (Primary Amine)pH 8.0 - 9.0High (Random)High (Amide bond)Early generation drugs (e.g., Interferons). Risk of blocking active sites.
Reductive Alkylation N-Terminal AminepH 5.0 - 6.0Low (Site-Specific)High (Secondary Amine)Exploits pKa difference between N-terminus (~7.6) and Lysine (~10.5).[2]
Maleimide Cysteine (Thiol)pH 6.5 - 7.5Low (Site-Specific)Moderate (Thioether)Gold Standard. Requires free cysteine (often introduced via mutagenesis).
Click Chemistry (DBCO/Azide) Non-natural Amino AcidsPhysiologicalZero (Bioorthogonal)Very High (Triazole)Next-gen ADCs and complex scaffolds.

The "PEG Dilemma": Immunogenicity & ABC

As a senior scientist, I must address the elephant in the room: PEG is not biologically inert. The Accelerated Blood Clearance (ABC) Phenomenon is a critical failure mode in repeated dosing, particularly with PEGylated liposomes and some proteins.

The ABC Mechanism[6][9][10]
  • First Dose: Induces B-cells in the spleen to produce anti-PEG IgM.

  • Second Dose: Anti-PEG IgM binds to the PEG shell, activating the Complement System (C3b).

  • Clearance: Kupffer cells in the liver rapidly phagocytose the opsonized therapeutic, causing a drastic drop in half-life compared to the first dose.

ABC_Phenomenon Dose1 1st Dose: PEG-Therapeutic Spleen Splenic B-Cells (Marginal Zone) Dose1->Spleen Immunogenic Priming IgM Anti-PEG IgM Secretion Spleen->IgM Complex IgM-PEG Complex IgM->Complex Binds to Dose2 2nd Dose: PEG-Therapeutic Dose2->Complex Binds to Complement Complement Activation (C3b Opsonization) Complex->Complement Triggers Liver Kupffer Cell Uptake (Liver) Complement->Liver Recognition Clearance Rapid Clearance (Loss of Efficacy) Liver->Clearance

Figure 2: The Accelerated Blood Clearance (ABC) pathway. Anti-PEG IgM generated after the first dose leads to rapid hepatic clearance of subsequent doses.

Experimental Protocol: Site-Specific Cysteine PEGylation

Scenario: You have a therapeutic protein (MW 30 kDa) with a single engineered Cysteine residue. Goal: Conjugate with 20 kDa PEG-Maleimide.

Phase 1: Preparation & Reduction

Causality: Cysteine residues often form disulfide dimers during expression. You must reduce them to free thiols (-SH) without denaturing the protein's structural disulfides.

  • Buffer Exchange: Equilibrate protein into Reaction Buffer (20 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0).

    • Note: EDTA prevents metal-catalyzed oxidation of thiols.

  • Selective Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) at a 2–5x molar excess relative to the protein.

    • Why TCEP? Unlike DTT, TCEP is stable at acidic/neutral pH and does not reduce internal structural disulfides as aggressively as DTT. It also does not react with maleimides, so it doesn't need to be removed before conjugation (though removal is recommended for stoichiometry control).

  • Incubation: 30 minutes at Room Temperature (RT).

Phase 2: Conjugation

Causality: Maleimide hydrolysis competes with conjugation. The reaction must be fast and at the correct pH.

  • PEG Addition: Add mPEG-Maleimide (20 kDa) at a 1.2x to 1.5x molar excess over the protein.

    • Note: Keep excess low to simplify purification.

  • Reaction: Incubate for 1–2 hours at RT or 4°C overnight.

    • Critical Check: Ensure pH stays < 7.5. Above pH 8.0, maleimides can react with Lysines (loss of specificity) or hydrolyze rapidly.

  • Quenching: Stop reaction by adding excess Cysteine or DTT (to scavenge unreacted PEG-Maleimide).

Phase 3: Validation (The "Self-Validating" Step)

Do not proceed to purification without checking conversion efficiency.

  • SDS-PAGE Analysis: Run Native and PEGylated samples side-by-side.

    • Staining: Use Barium Iodine Stain (specific for PEG) followed by Coomassie (specific for protein).

    • Success Criteria: You should see a molecular weight shift. Note that PEG migrates slower than globular proteins; a 20 kDa PEG addition may look like a 40–50 kDa shift on a gel due to its large hydrodynamic radius.

Future Directions & Alternatives

While PEGylation remains the industry standard, the "PEG Dilemma" has spurred the development of alternatives:

  • PASylation: Using Proline-Alanine-Serine polypeptide chains (biodegradable, unlike PEG).

  • XTEN: Unstructured recombinant proteins that mimic PEG's hydrodynamic volume.

  • Zwitterionic Polymers: (e.g., Poly(carboxybetaine)) which form a stronger hydration shell and may exhibit lower immunogenicity than PEG.

References

  • Abuchowski, A., et al. (1977).[3][4][5] Alteration of immunological properties of bovine serum albumin by covalent attachment of polyethylene glycol.[3] Journal of Biological Chemistry.[3][4][6] Link

  • Harris, J. M., & Chess, R. B. (2003).[7][8] Effect of pegylation on pharmaceuticals.[1][9][10][11][12][3][4][8][13][14] Nature Reviews Drug Discovery.[8] Link

  • Ishida, T., et al. (2006). Accelerated blood clearance of PEGylated liposomes following preceding liposome injection: Effects of lipid dose and PEG surface-density. Journal of Controlled Release.[11] Link

  • Dams, E. T., et al. (2000). Accelerated blood clearance and altered biodistribution of repeated injections of sterically stabilized liposomes.[9] Journal of Pharmacology and Experimental Therapeutics. Link

  • Roberts, M. J., et al. (2002).[15] Chemistry for peptide and protein PEGylation.[1][12][3][4][7][8][13][15][16] Advanced Drug Delivery Reviews.[4][15] Link

  • Alconcel, S. N., et al. (2011). FDA-approved poly(ethylene glycol)–protein conjugate drugs.[1][12][3] Polymer Chemistry.[13] Link

Sources

Methodological & Application

Application Note: CuAAC Bioconjugation using Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Technique: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) & Saponification

Mechanistic Rationale & Linker Design

Successful bioconjugation relies on the precise control of reactive handles to prevent off-target crosslinking. 1 (Azido-PEG3-ethyl ester) is a highly versatile heterobifunctional linker engineered for this exact purpose[1].

Causality in Molecular Design:

  • Terminal Azide: Serves as the bioorthogonal handle for CuAAC, enabling highly specific, irreversible covalent attachment to alkyne-bearing substrates.

  • PEG3 Spacer: The triethylene glycol core enhances the aqueous solubility of hydrophobic payloads and provides critical spatial flexibility, reducing steric hindrance during target binding.

  • Ethyl Ester Protection: During the CuAAC reaction, the carboxylate terminus is masked as an ethyl ester. If a free carboxylic acid were present, it could lead to premature electrostatic interactions with basic residues on biomolecules or complicate intermediate purification. Post-click, the ester is cleanly hydrolyzed to a carboxylic acid, readying the conjugate for downstream amide bond formation (e.g., EDC/NHS coupling)[1].

Experimental Workflow & Logical Relationships

The bioconjugation workflow is a two-phase process: the catalytic cycloaddition followed by the unmasking of the reactive carboxylate.

G A Alkyne Cargo D Triazole-PEG3-Ethyl Ester A->D CuAAC B Azido-PEG3-Ethyl Ester B->D C Cu(I)-THPTA Catalyst C->D F Triazole-PEG3-Carboxylate D->F Hydrolysis E NaOH (Saponification) E->F

Caption: Workflow: CuAAC conjugation of Azido-PEG3-ethyl ester followed by ester hydrolysis.

Quantitative Optimization of CuAAC Catalysis

Because the Cu/ascorbate/O₂ catalytic cycle generates reactive oxygen species (ROS) that can oxidize histidine and other amino acid residues, the ratio of the stabilizing ligand to copper is critical[2]. We utilize 3 (tris(3-hydroxypropyltriazolylmethyl)amine) due to its superior water solubility and its ability to act as a sacrificial reductant[3].

Table 1: Standardized CuAAC Reaction Conditions

ReagentStock Conc.Final Conc.Molar Ratio (vs Cu)Mechanistic Purpose
CuSO₄·5H₂O 20 mM0.25 mM1 eqSource of Cu(II) precatalyst.
THPTA Ligand 50 mM1.25 mM5 eqStabilizes Cu(I) & scavenges ROS to protect cargo.
Sodium Ascorbate 100 mM5.0 mM20 eqReduces Cu(II) to catalytically active Cu(I).
Azido-PEG3-Ester 5 mM100 µM-Click handle & spacer (used in 4x excess).
Alkyne-Cargo Variable25 µM-Target biomolecule or fluorophore.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; each phase sets up the necessary chemical environment for the next, culminating in measurable analytical checkpoints.

Phase A: Reagent Preparation
  • Azido-PEG3-Ethyl Ester: Prepare a 5 mM stock in DMSO or reaction buffer.

  • Alkyne-Cargo: Prepare a 1 mM stock in the appropriate aqueous buffer.

  • CuSO₄ & THPTA: Prepare 20 mM CuSO₄ and 50 mM THPTA in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock in deionized water.

    • Causality Check: This must be prepared immediately before use. Ascorbate rapidly auto-oxidizes in solution; degraded ascorbate will fail to reduce Cu(II), halting the reaction[4].

Phase B: Catalyst Pre-complexation
  • In a dedicated microcentrifuge tube, combine 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA (1:5 molar ratio)[2].

  • Incubate at room temperature for 5 minutes.

    • Causality Check: Pre-incubating copper with the ligand ensures that upon reduction, the highly unstable Cu(I) is immediately coordinated. This blocks the bioavailability of free Cu(I), ameliorating potential toxic effects and preventing non-specific metallation of the biomolecule[3].

Phase C: Reaction Execution
  • In the main reaction vessel, dilute the Alkyne-Cargo to a final concentration of 25 µM using the reaction buffer.

  • Add the Azido-PEG3-Ethyl Ester to a final concentration of 100 µM (a 4-fold molar excess drives the reaction to completion)[2].

  • Add the pre-complexed CuSO₄/THPTA solution to the mixture.

  • Initiation: Add 25 µL of the freshly prepared 100 mM Sodium Ascorbate (final concentration 5 mM)[2].

    • Causality Check: Adding the reducing agent last ensures that Cu(I) is only generated when all substrates and stabilizing ligands are fully distributed, preventing premature catalyst degradation.

  • Incubate the reaction at room temperature for 1–4 hours with gentle end-over-end rotation[4].

Phase D: Post-Click Ester Hydrolysis (Saponification)

To utilize the conjugate for downstream amidation, the ethyl ester must be unmasked.

  • Purify the intermediate Triazole-PEG3-Ethyl Ester conjugate (e.g., via size-exclusion chromatography or dialysis) to remove copper and excess linker.

  • Treat the purified conjugate with 0.1 M NaOH for 2 hours at room temperature.

    • Causality Check: Base-catalyzed hydrolysis (saponification) is preferred over acid catalysis because it is an irreversible process that drives the deprotection to 100% completion[1].

  • Neutralize the solution with dilute HCl to pH 7.0–7.4.

Quality Control & Validation

To ensure the integrity of the self-validating system, perform the following analytical checks:

  • FTIR Spectroscopy (Phase C Validation): The unreacted Azido-PEG3-ethyl ester exhibits a strong, distinct asymmetric stretch at ~2100 cm⁻¹ . The complete disappearance of this peak from the purified intermediate confirms the total consumption of the azide via triazole formation.

  • LC-MS Analysis (Phase C & D Validation):

    • Post-Click: The intact mass of the Alkyne-Cargo should shift by exactly +261.28 Da , confirming the covalent attachment of the intact linker[1].

    • Post-Hydrolysis: Following saponification, the mass of the conjugate should decrease by -28.03 Da (loss of the ethyl group [-CH₂CH₃, 29.04 Da] and addition of a proton [+H, 1.01 Da]). This mass shift definitively validates the unmasking of the carboxylic acid.

References

  • Title: Ethyl 2-[2-[2-(2-azidoethoxy)
  • Source: benchchem.
  • Source: broadpharm.
  • Source: scispace.

Sources

Step-by-step guide to protein labeling with azido-PEG linkers.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Protein Labeling via Azido-PEG Linkers and SPAAC Click Chemistry

Mechanistic Foundations & Strategic Rationale

Bioconjugation—the covalent linking of biomolecules to functional payloads like fluorophores, oligonucleotides, or cytotoxic drugs—relies heavily on the structural properties of the crosslinker[1]. Polyethylene glycol (PEG) linkers have become the gold standard in the field due to their unique ability to act as a "hydrophilicity reservoir," masking hydrophobic payloads and preventing protein aggregation[2].

As a Senior Application Scientist, I approach protein labeling not as a mere mixing of reagents, but as a highly tuned thermodynamic system. The most robust, bioorthogonal method for labeling native proteins involves a two-phase workflow:

  • Amine Functionalization : N-hydroxysuccinimide (NHS) ester chemistry is used to introduce azide groups onto the protein. NHS esters react nucleophilically with unprotonated primary amines (ε-amines of lysine residues and the N-terminus) to form highly stable amide bonds[3][4].

  • Click Chemistry (SPAAC) : Once functionalized, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is employed. Unlike traditional Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), SPAAC utilizes the immense ring strain of dibenzocyclooctyne (DBCO) to drive the cycloaddition spontaneously[5]. This eliminates the need for cytotoxic copper(I) catalysts, preventing reactive oxygen species (ROS) generation and preserving the structural integrity of delicate biologics[6].

Strategic Selection of PEG Linker Length

The length and architecture of the PEG chain fundamentally dictate the bioconjugate's pharmacokinetics, solubility, and functional efficacy[7]. While longer PEG chains enhance solubility and shield hydrophobic payloads, they can induce steric hindrance that reduces target binding or enzymatic cleavage[2][7].

Table 1: Impact of PEG Linker Length on Bioconjugate Properties

PEG Linker LengthStructural ConformationSPAAC Reaction TimePrimary Application ProfileSolubility & PharmacokineticsSteric Hindrance Risk
PEG2 - PEG12 Linear2 - 4 hoursCompact labeling, ADCsMinor solubility increaseLow
PEG24 - PEG40 Linear4 - 12 hoursSystemic therapeuticsHigh solubility, extended half-lifeModerate
PEG2000+ Linear12 - 24 hoursNanoparticles, prolonged circulationMaximum solubility, immune shieldingHigh (Decreased cytotoxicity)
Branched PEG Y-shaped / Branched12 - 24 hoursHydrophobic payload shieldingExcellent solubility, prevents aggregationLow-Moderate

Data synthesized from comparative bioconjugation studies and kinetic observations[2][6][7].

Experimental Workflow Visualization

Bioconjugation_Workflow P1 Native Protein (Primary Amines) I1 Azide-Modified Protein P1->I1 Amine Coupling pH 7.2-8.5 R1 NHS-PEG-Azide (Crosslinker) R1->I1 P2 Final Bioconjugate (Triazole Linkage) I1->P2 SPAAC Reaction Copper-Free R2 DBCO-Payload (Fluorophore/Drug) R2->P2

Workflow for two-step protein labeling using NHS-PEG-Azide and SPAAC click chemistry.

Validated Step-by-Step Protocols

The following protocols are designed as self-validating systems, ensuring that each phase can be quality-controlled before proceeding to the next.

Protocol A: Amine Functionalization with NHS-PEG-Azide
  • Step 1: Protein Preparation. Dilute the target protein to 1–10 mg/mL in an amine-free buffer (e.g., 1X PBS, pH 7.4). Causality: The buffer must be strictly free of Tris, glycine, or carrier proteins (like BSA), as extraneous primary amines will competitively consume the NHS ester, plummeting your yield[8].

  • Step 2: Linker Reconstitution. Immediately before use, dissolve the NHS-PEG-Azide in high-quality, anhydrous DMSO or DMF to a concentration of 10 mM[3]. Causality: NHS esters rapidly hydrolyze in aqueous environments. Anhydrous stock preparation prevents premature reagent degradation.

  • Step 3: Conjugation Reaction. Add a 5- to 20-fold molar excess of NHS-PEG-Azide to the protein solution. Ensure the final concentration of organic solvent (DMSO/DMF) remains below 10–20% (v/v) to prevent protein denaturation[8].

  • Step 4: Incubation. Incubate the reaction mixture for 60 minutes at room temperature or 2 hours on ice with gentle agitation[3][8].

  • Step 5: Quenching. Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50–100 mM and incubate for 15 minutes. The primary amines in Tris will scavenge any unreacted NHS esters, halting the reaction[3][8].

  • Step 6: Purification. Remove the quenched linker and organic solvents using a spin desalting column or dialysis cassette with an appropriate molecular weight cut-off (MWCO).

Protocol B: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
  • Step 1: Reagent Stoichiometry. Calculate the required amount of DBCO-payload (e.g., DBCO-fluorophore). Add 1.5 to 3 molar equivalents of the DBCO-conjugate per mole of azide-modified protein[6].

  • Step 2: Click Reaction. Mix the reagents in the reaction buffer. SPAAC is highly bioorthogonal and proceeds efficiently in aqueous buffers without the need for cytotoxic copper catalysts[5][6].

  • Step 3: Incubation & Kinetics. Incubate at room temperature. Causality: Reaction kinetics are heavily influenced by PEG length. Short linkers (e.g., PEG4) typically complete the reaction in 2–4 hours, whereas bulky linkers (e.g., PEG2000+) may require 12–24 hours due to steric hindrance[6].

  • Step 4: Self-Validation (UV-Vis Tracking). To validate the reaction progress, monitor the mixture via UV-Vis spectroscopy. The DBCO moiety has a characteristic absorption peak at 310 nm. As the cycloaddition proceeds to form the stable triazole linkage, the absorbance at 310 nm will quantitatively decrease, providing real-time validation of conjugation efficiency[5].

  • Step 5: Final Purification. Isolate the final bioconjugate using size-exclusion chromatography (SEC) or ion-exchange HPLC to remove unreacted DBCO-payloads[5].

Troubleshooting & Critical Parameters

  • Hydrolysis vs. Aminolysis: The pH during Protocol A is critical. Below pH 7.2, primary amines are protonated and unreactive. Above pH 8.5, the NHS ester hydrolyzes in water faster than it can react with the protein. Maintain pH 7.2–8.5 for optimal aminolysis[3][4].

  • DBCO Oxidation: DBCO functional groups can slowly oxidize or undergo water addition across the triple bond over time, losing their reactivity. Always store DBCO reagents at -20°C under inert gas and use within one month of reconstitution[5][8].

References

  • The Influence of PEG Linker Length on Bioconjugation: A Comparative Guide. BenchChem. 7

  • DBCO Azide Ligation Protocol. BroadPharm. 5

  • Application Notes and Protocols for DBCO Click Chemistry. BenchChem. 8

  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. American Pharmaceutical Review. 2

  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. PrecisePEG.1

  • DBCO reagents for « Click Chemistry ». Interchim. 6

  • A Head-to-Head Comparison of Amine-Reactive PEG-Azide Linkers: Azido-PEG7-acid vs. NHS. BenchChem. 3

  • 生物偶联技术手册 (Bioconjugation Technical Manual). Thermo Fisher Scientific. 4

Sources

How to functionalize nanoparticles with Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Surface Functionalization of Nanoparticles using Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate

Executive Summary & Rationale

Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate (CAS: 118988-06-0) is a highly versatile, heterobifunctional polyethylene glycol (PEG3) linker[1]. It features a terminal azide (-N₃) group designed for bioorthogonal click chemistry and an ethyl ester group that serves as a stable precursor for amide-based bioconjugation[1].

In nanomedicine and drug development, surface modification (PEGylation) is critical for shielding nanoparticles from opsonization, improving colloidal stability, and extending in vivo circulation time[2]. By utilizing a discrete PEG3 spacer, researchers can precisely control the distance between the nanoparticle surface and the targeting ligand, minimizing steric hindrance while maintaining a compact hydrodynamic radius[3].

Mechanistic Causality: The Chemistry of Conjugation

Direct reaction of the ethyl ester with nanoparticle surface amines is kinetically unfavorable under mild aqueous conditions. Therefore, the functionalization workflow must follow a strict, three-phase chemical logic:

  • Phase 1: Base-Catalyzed Saponification. The ethyl ester is chemically inert to primary amines at physiological temperatures. It must first be hydrolyzed using a strong base (NaOH) to yield the corresponding carboxylic acid (Azide-PEG3-COOH)[1]. This irreversible saponification activates the anchor point for downstream coupling.

  • Phase 2: EDC/NHS Activation & Amidation. The newly formed carboxylic acid is activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)[3]. EDC creates an unstable O-acylisourea intermediate. Because this intermediate rapidly hydrolyzes in water, NHS is added to form a semi-stable, amine-reactive NHS-ester[4]. This activation is strictly performed in slightly acidic MES buffer (pH 6.0) to maximize EDC efficiency. Subsequently, the NHS-ester is reacted with amine-functionalized nanoparticles (e.g., SiNP-NH₂) in a slightly basic PBS buffer (pH 7.4), ensuring the surface amines are unprotonated and highly nucleophilic[2].

  • Phase 3: Bioorthogonal Click Chemistry. The terminal azide remains completely unaffected by the EDC/NHS chemistry. Once the nanoparticles are PEGylated, the azide serves as a pristine handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. This allows for the modular attachment of alkyne-modified targeting ligands, peptides, or fluorophores without disrupting the nanoparticle's structural integrity[4].

Workflow Visualization

G cluster_0 Phase 1: Hydrolysis cluster_1 Phase 2: Amidation cluster_2 Phase 3: Click Chemistry A Azide-PEG3-Ethyl Ester (Inert Anchor) B Saponification (NaOH, H2O/EtOH) A->B C Azide-PEG3-COOH (Active Anchor) B->C D EDC/NHS (MES, pH 6.0) C->D E Azide-PEG3-NHS D->E F Amine-NPs (PBS, pH 7.4) E->F G Azide-NPs F->G H CuAAC Reaction (Alkyne-Ligand) G->H I Targeted NPs H->I

Workflow for the surface functionalization of nanoparticles using Azide-PEG3-ethyl ester.

Quantitative Reaction Parameters

Reaction PhaseBuffer / SolventOptimal pHMolar EquivalentsTempDuration
Saponification 1M NaOH / Ethanol (1:1 v/v)> 12.01 : 5 (Ester : NaOH)20-25°C2 - 4 Hours
EDC/NHS Activation 100 mM MES Buffer6.01 : 10 : 10 (COOH : EDC : NHS)20-25°C15 - 30 Min
NP Conjugation 1X PBS7.4 - 7.51000 : 1 (PEG : Nanoparticle)20-25°C2 - 4 Hours
CuAAC Click 1X PBS or LC-MS Water7.0 - 7.41 : 2 (Azide : Alkyne-Ligand)20-25°C12 - 24 Hours

Detailed Experimental Protocols

Self-Validating Note: To ensure scientific integrity and prevent downstream failure, researchers must validate intermediate products. We highly recommend verifying the conversion of the ester to the carboxylic acid via TLC or LC-MS before proceeding to the nanoparticle conjugation phase.

Protocol A: Saponification of Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate

  • Dissolve 100 mg of Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate in 2 mL of absolute Ethanol.

  • Add 2 mL of 1M NaOH (aqueous) dropwise while stirring continuously.

  • Stir the reaction mixture at room temperature for 3 hours. Causality: The highly basic environment irreversibly drives the hydrolysis of the ester bond to form a carboxylate salt[1].

  • Neutralize the solution by carefully adding 1M HCl dropwise until the pH reaches ~3.0, protonating the carboxylate to the free acid.

  • Extract the resulting Azide-PEG3-COOH using dichloromethane (DCM) (3 x 5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

Protocol B: EDC/NHS Activation and Nanoparticle Conjugation

  • Activation: Dissolve the purified Azide-PEG3-COOH in 1 mL of 100 mM MES buffer (pH 6.0). Add a 10-fold molar excess of EDC and NHS[3].

  • Incubate at room temperature for 20 minutes with gentle agitation. Causality: MES buffer lacks primary amines, preventing cross-reactivity and ensuring high-yield formation of the NHS-ester[3].

  • Conjugation: Disperse your amine-functionalized nanoparticles (e.g., 10 mg of SiNP-NH₂) in 2 mL of 1X PBS (pH 7.4).

  • Rapidly add the activated Azide-PEG3-NHS solution to the nanoparticle suspension.

  • React for 3 hours at room temperature on an end-over-end shaker.

  • Purification: Centrifuge the nanoparticles at 14,000 x g for 15 minutes. Discard the supernatant containing unreacted PEG and urea byproducts. Wash the pellet three times with LC-MS grade water to ensure a pure, self-validating nanoparticle suspension[2].

Protocol C: CuAAC Click Chemistry (Ligand Attachment)

  • Resuspend the Azide-functionalized nanoparticles in 1 mL of 1X PBS.

  • Add the Alkyne-modified ligand (e.g., Alkyne-Fluorophore or Alkyne-Peptide) at a 2-fold molar excess relative to the estimated surface azide density.

  • Prepare a fresh catalytic solution of CuSO₄ (1 mM) and THPTA ligand (5 mM) in water. Add sodium ascorbate (10 mM) to reduce Cu(II) to the active Cu(I) catalyst.

  • Add the catalytic mixture to the nanoparticle suspension and incubate in the dark for 12 hours at room temperature[4].

  • Purify the fully functionalized nanoparticles via centrifugation or dialysis.

Validation & Characterization

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter before and after PEGylation. A successful conjugation typically results in a measurable 5–15 nm increase in diameter[2].

  • Zeta Potential: Amine-functionalized nanoparticles exhibit a highly positive surface charge (e.g., +30 mV). Successful amidation with Azide-PEG3-COOH will neutralize these surface amines, shifting the zeta potential closer to neutral or slightly negative (-5 to +5 mV)[2].

  • FTIR Spectroscopy: The presence of a sharp, distinct peak at ~2100 cm⁻¹ confirms the successful integration of the bioorthogonal azide group onto the nanoparticle surface.

References

  • Title: Modular fluorescent nanoparticle DNA probes for detection of peptides and proteins Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Fluorescence-Shadowing Nanoparticle Clusters for Real-Time Monitoring of Tumor Progression Source: ACS Publications URL: [Link]

Sources

Application Note: Engineering PROTACs with Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the rapidly evolving field of targeted protein degradation, the design of PROteolysis TArgeting Chimeras (PROTACs) requires meticulous attention to the physicochemical properties of the linker. The linker is not a passive spacer; its length, flexibility, and chemical composition critically dictate ternary complex formation between the E3 ligase and the protein of interest (POI), directly influencing degradation efficacy and cellular permeability[1].

2 (CAS: 118988-06-0) serves as a highly versatile, heterobifunctional intermediate for convergent PROTAC synthesis[2]. It features two distinct reactive handles:

  • An Ethyl Ester: Which can be irreversibly saponified to a carboxylic acid for stable amide bond formation with amine-functionalized ligands.

  • A Terminal Azide: Which acts as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC)[3].

The incorporation of a PEG3 motif provides an extended spatial distance of approximately 13 Å, while significantly enhancing the aqueous solubility of the typically hydrophobic PROTAC architectures.

Workflow Visualization

The following diagram illustrates the convergent synthetic logic used to assemble a functional PROTAC utilizing this heterobifunctional linker.

PROTAC_Synthesis Linker Azido-PEG3-Ethyl Ester (Heterobifunctional Linker) Step1 Phase 1: Saponification (LiOH, THF/H2O) Linker->Step1 Base Hydrolysis Step2 Phase 2: Amide Coupling (HATU, DIPEA) Step1->Step2 Azido-PEG3-COOH L1 Ligand 1 (Amine-functionalized) L1->Step2 Nucleophilic Attack Step3 Phase 3: CuAAC Click (CuSO4, NaAsc) Step2->Step3 Azido-PEG3-Ligand 1 L2 Ligand 2 (Alkyne-functionalized) L2->Step3 1,3-Dipolar Cycloaddition PROTAC Fully Assembled PROTAC (Ternary Complex Inducer) Step3->PROTAC Purification

Caption: Convergent PROTAC synthesis workflow utilizing Azido-PEG3-Ethyl Ester.

Quantitative Data & Reagent Specifications

To ensure reproducibility, the physicochemical parameters and stoichiometric baselines for the linker are summarized below.

ParameterSpecification / Value
Chemical Name Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate
CAS Number 118988-06-0
Molecular Weight 261.28 g/mol
Formula C10H19N3O5
Reactive Handles Terminal Azide (-N3), Ethyl Ester (-CO2Et)
Estimated Spacer Length ~13 Å (Extended conformation)
Solubility Profile DCM, DMF, DMSO, MeOH, H2O
Storage Conditions -20°C, protect from light and moisture

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each phase includes specific mechanistic rationales and built-in quality control (QC) checkpoints to prevent the propagation of errors through the synthetic pipeline.

Phase 1: Base-Catalyzed Saponification of the Ethyl Ester

Mechanistic Rationale: The ethyl ester is unreactive toward direct amidation under mild conditions.2 using Lithium Hydroxide (LiOH) is selected over acid-catalyzed methods because it is an irreversible process that drives the reaction to absolute completion without risking the cleavage of the sensitive PEG ether linkages[2].

Step-by-Step Procedure:

  • Dissolve Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate (1.0 eq) in a 3:1 mixture of THF:H2O (0.1 M concentration).

  • Add LiOH·H2O (3.0 eq) in one portion. Stir the biphasic mixture vigorously at room temperature (20-25°C) for 2-4 hours.

  • Self-Validation Checkpoint (TLC/LC-MS): Monitor the reaction by TLC (DCM:MeOH 9:1, visualize with KMnO4 stain). The starting ester runs significantly higher (less polar) than the resulting carboxylic acid. LC-MS must confirm the disappearance of the parent mass (

    
     262.3 
    
    
    
    ) and the appearance of the acid metabolite (
    
    
    234.2
    
    
    ).
  • Evaporate the THF under reduced pressure. Dilute the aqueous layer with water and wash once with Diethyl Ether to remove non-polar impurities.

  • Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. Crucial: The product is highly water-soluble; acidification ensures it is protonated and extractable.

  • Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield Azido-PEG3-COOH.

Phase 2: HATU-Mediated Amide Coupling

Mechanistic Rationale: HATU is utilized due to its superior efficiency in coupling PEG-acids, which can sometimes be sluggish. It generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, accelerating amidation and minimizing epimerization of any chiral centers present on the ligand.

Step-by-Step Procedure:

  • Dissolve Azido-PEG3-COOH (1.1 eq) and Ligand 1 (amine-functionalized anchor or warhead, 1.0 eq) in anhydrous DMF (0.05 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Add HATU (1.2 eq) to the mixture. Causality: HATU must be added last to prevent the formation of unreactive guanidinium byproducts that occur if HATU reacts directly with the amine ligand before the acid is activated.

  • Stir at room temperature for 12 hours under an inert atmosphere (N2/Ar).

  • Self-Validation Checkpoint (LC-MS): Confirm the complete consumption of Ligand 1. The mass spectrum should display the expected

    
     for the Azido-PEG3-Ligand 1 conjugate.
    
  • Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc, wash the organic layer extensively with 5% LiCl (aq) or brine (5x) to rigorously remove residual DMF, dry, and concentrate.

Phase 3: CuAAC Click Chemistry for Convergent Assembly

Mechanistic Rationale: The terminal azide is highly stable and remains intact during Phase 1 and 2. In Phase 3, 3 is employed to attach Ligand 2[3]. Sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) species in situ. This continuous reduction cycle prevents the oxidative Glaser homocoupling of the alkyne ligands that typically occurs if Cu(I) salts are directly exposed to atmospheric oxygen.

Step-by-Step Procedure:

  • Dissolve Azido-PEG3-Ligand 1 (1.0 eq) and Ligand 2 (alkyne-functionalized, 1.05 eq) in a 1:1 mixture of tert-Butanol and Water (or DMSO/H2O if solubility is poor).

  • Prepare a fresh stock solution of Sodium Ascorbate (0.5 eq) in water and add it to the reaction mixture.

  • Prepare a fresh stock solution of CuSO4·5H2O (0.1 eq) in water and add it dropwise. Causality: Ascorbate must be present before the copper is introduced to immediately reduce Cu(II) to Cu(I), protecting the ligands from oxidation.

  • Stir at room temperature for 4-8 hours.

  • Self-Validation Checkpoint (LC-MS): The click reaction is highly regiospecific. LC-MS is the gold standard here; the exact mass of the final PROTAC must perfectly match the sum of the two starting components without any loss of water or leaving groups.

  • Critical Workup: Add an excess of EDTA (0.5 M, pH 8.0) and stir for 30 minutes to chelate the copper catalyst. Failure to remove copper will confound downstream cellular degradation assays due to heavy metal toxicity. Extract the final PROTAC into DCM, dry, and purify via preparative HPLC.

References

1.[2] Benchchem. "Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate". Available at: 2.[3] Journal of the American Chemical Society (ACS Publications). "Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes". Available at: 3.[1] PubMed Central (PMC). "Current strategies for the design of PROTAC linkers: a critical review". Available at:

Sources

Application Note: High-Precision Hydrogel Functionalization using Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate (CAS: 118988-06-0), often referred to as Azido-PEG3-Ethyl Ester , is a critical heterobifunctional linker used in the synthesis of "Click" hydrogels. Unlike homobifunctional crosslinkers (e.g., glutaraldehyde) that lead to heterogeneous networks and cytotoxicity, this reagent enables bioorthogonal crosslinking .

The molecule features two distinct termini:

  • Ethyl Ester: A stable precursor that can be hydrolyzed to a carboxylic acid for coupling with amine-bearing biopolymers (Gelatin, Chitosan, Collagen) or converted to a hydrazide.

  • Azide (-N₃): A chemically inert handle that reacts specifically with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This guide details the protocol for converting this ester precursor into a functional hydrogel network, specifically focusing on the functionalization of amine-rich polymers to create injectable or photocrosslinkable scaffolds.

Chemical Mechanism & Workflow[1]

The utility of Azido-PEG3-Ethyl Ester lies in its transformation from a stable organic intermediate to a reactive aqueous crosslinker. The workflow involves three phases: Activation , Functionalization , and Gelation .

Phase 1: Activation (Saponification)

The ethyl ester is hydrophobic and unreactive toward amines under physiological conditions. It must be hydrolyzed to 11-Azido-3,6,9-trioxaundecanoic acid (Azido-PEG3-Acid) to enable EDC/NHS coupling.

Phase 2: Functionalization (Amidation)

The activated acid reacts with primary amines (Lysine residues on proteins or deacetylated units on polysaccharides) to graft azide groups onto the polymer backbone.

Phase 3: Gelation (Click Chemistry)

The Azide-functionalized polymer is mixed with a multi-arm Alkyne crosslinker (e.g., 4-Arm PEG-DBCO). The network forms instantly (SPAAC) or upon catalysis (CuAAC), resulting in a hydrogel with defined pore size and high mechanical integrity.

Workflow Diagram

G Ester Azido-PEG3-Ethyl Ester (Stable Precursor) Acid Azido-PEG3-Acid (Reactive Intermediate) Ester->Acid Hydrolysis (LiOH/NaOH) NHS NHS-Ester (Activated) Acid->NHS EDC/NHS Activation AzidePoly Azide-Functionalized Polymer NHS->AzidePoly + Polymer (Amidation) Polymer Amine-Polymer (e.g., Gelatin/HA) Polymer->AzidePoly Gel Hydrogel Network (Triazole Crosslinks) AzidePoly->Gel + Alkyne-Crosslinker (Click Reaction)

Figure 1: Step-wise conversion of Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate into a hydrogel network.

Experimental Protocols

Materials Required[2][3][4][5][6][7][8][9]
  • Reagent: Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate (Azido-PEG3-Ethyl Ester).

  • Solvents: Ethanol, THF, Distilled Water (DI H₂O).

  • Catalysts/Bases: Lithium Hydroxide (LiOH) or NaOH, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).

  • Polymers: Gelatin (Type A or B), Hyaluronic Acid (Adipic dihydrazide modified if needed), or Chitosan.

  • Crosslinker: 4-Arm PEG-Alkyne or DBCO-PEG4-DBCO.

Protocol A: Saponification (Ester Hydrolysis)

Rationale: To convert the stable ethyl ester into the reactive carboxylic acid form.

  • Dissolution: Dissolve 500 mg of Azido-PEG3-Ethyl Ester in 5 mL of THF/Water (1:1 v/v).

  • Base Addition: Add 2.0 equivalents of LiOH (or 1M NaOH).

  • Reaction: Stir at Room Temperature (RT) for 3–4 hours. Monitor via TLC (Ethyl acetate/Hexane) until the ester spot disappears.

  • Neutralization: Acidify carefully with 1M HCl to pH ~2–3.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc).

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate under vacuum.

    • Yield: Typically >90% clear oil (Azido-PEG3-Acid).

    • Storage: -20°C (Stable for months).

Protocol B: Grafting Azide to Biopolymer (e.g., Gelatin)

Rationale: To create "Azido-Gelatin" capable of click crosslinking.

  • Polymer Solution: Dissolve 1 g of Gelatin in 20 mL of warm PBS (pH 7.4, 40°C).

  • Activation of Linker:

    • Dissolve Azido-PEG3-Acid (calculated based on desired degree of substitution, e.g., 0.5 mmol) in 1 mL DMSO.

    • Add EDC (1.5 eq) and NHS (1.5 eq) to the DMSO solution. Stir for 15 min to form the NHS-ester in situ.

  • Conjugation: Add the activated NHS-ester solution dropwise to the Gelatin solution while stirring at 40°C.

  • Incubation: React for 24 hours at 40°C.

  • Purification: Dialyze against DI water (MWCO 3.5 kDa) for 3 days at 40°C to remove unreacted linker and urea byproducts.

  • Lyophilization: Freeze-dry to obtain white, fluffy Azido-Gelatin .

Protocol C: Hydrogel Formation (Click Reaction)

Rationale: Formation of the final 3D network.

Option 1: Copper-Free (SPAAC) - Recommended for Cell Encapsulation

  • Precursor A: Dissolve Azido-Gelatin (10% w/v) in cell culture media.

  • Precursor B: Dissolve DBCO-PEG-DBCO or 4-Arm PEG-DBCO (stoichiometric ratio 1:1 Azide:DBCO) in media.

  • Mixing: Mix A and B rapidly.

    • Gelation Time: 5–30 minutes (tunable by concentration).

    • Cell Viability: >95% (No cytotoxic catalysts).

Option 2: Copper-Catalyzed (CuAAC) - For Acellular Scaffolds

  • Catalyst Prep: Prepare CuSO₄ and Sodium Ascorbate solutions.

  • Mixing: Mix Azide-Gelatin + Alkyne-PEG + CuSO₄ (1 mM) + Ascorbate (5 mM).

  • Gelation: Occurs within minutes. Note: Copper must be removed via EDTA washing before cell seeding.

Characterization & Quality Control

TechniqueParameterAcceptance Criteria
1H-NMR Ester HydrolysisDisappearance of ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).
FT-IR Azide IntegrityStrong peak at 2100 cm⁻¹ (Azide stretch).
TNBS Assay Degree of SubstitutionReduction in free amines compared to native polymer.
Rheology Gelation KineticsG' (Storage Modulus) > G'' (Loss Modulus) crossover point.
Swelling Ratio HydrophilicityMass(wet) / Mass(dry). Typical range: 10–50x.

Critical Troubleshooting

Issue: Low Gel Strength
  • Cause: Low degree of substitution (DS) on the polymer.

  • Solution: Increase the EDC/NHS ratio in Protocol B. Verify the purity of the hydrolyzed acid (Protocol A) to ensure the ester was fully removed.

Issue: Polymer Precipitation during Synthesis
  • Cause: Over-modification of lysine residues reduces solubility (isoelectric point shift).

  • Solution: Target a lower DS (e.g., modify only 20–30% of amines) or maintain pH 7.4 strictly during conjugation.

Issue: Cytotoxicity (CuAAC method)
  • Cause: Residual Copper.[1]

  • Solution: Switch to Protocol C (Option 1: SPAAC) using DBCO or BCN cyclooctynes, which require no metal catalyst.

References

  • Preparation of Azido-PEG Derivatives

    • Source: BenchChem Product Specifications.[2] "Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate - Technical Data."

    • URL:

  • Click Chemistry Hydrogels (Review)

    • Source: Jiang, Y., et al. "Click chemistry-based hydrogels for tissue engineering." Chemical Society Reviews, 2014.
    • URL:

  • SPAAC Hydrogel Protocols

    • Source: DeForest, C. A., & Anseth, K. S. "Cytocompatible click-based hydrogels with dynamically tunable properties.
    • URL:

  • Gelatin Functionalization Methods

    • Source: Van Vlierberghe, S., et al.
    • URL:

Sources

Application Note: Engineering Targeted Drug Delivery Systems using Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols

Introduction and Mechanistic Rationale

In the rapidly evolving landscape of targeted therapeutics—including Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and functionalized nanoparticles—the selection of the cross-linking scaffold is as critical as the payload itself. Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate (commonly referred to as Azido-PEG3-ethyl ester) has emerged as a premier heterobifunctional synthetic intermediate[1].

As a Senior Application Scientist, I frequently recommend this specific linker for complex bioconjugation workflows due to three field-proven structural advantages:

  • The Azide (

    
    ) Handle:  Provides a bioorthogonal reactive site for click chemistry. It is highly stable in aqueous environments and virtually unreactive toward naturally occurring biological functional groups[2].
    
  • The Ethyl Ester Terminus: Acts as a stable protecting group during initial synthesis and storage. It can be selectively hydrolyzed to a carboxylic acid, which is subsequently activated to an NHS-ester for robust amide coupling with primary amines (e.g., lysine residues on monoclonal antibodies)[1].

  • The PEG3 Spacer: The discrete three-unit polyethylene glycol chain strikes an optimal balance. It provides sufficient hydrophilicity to prevent the aggregation of hydrophobic payloads (like PROTACs or cytotoxins) while maintaining a short enough footprint to avoid unwanted steric hindrance during receptor binding[3].

Strategic Workflow: From Raw Linker to Functional ADC

To build a self-validating bioconjugation system, the workflow must be modular. The following diagram illustrates the logical progression from the protected ester to the final targeted therapeutic using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

G A Azido-PEG3-Ethyl Ester B Ester Hydrolysis (LiOH, THF/H2O) A->B C Azido-PEG3-COOH B->C D NHS Activation (EDC/NHS) C->D E Azido-PEG3-NHS D->E F Antibody Conjugation (Lysine Amines) E->F G Azide-Functionalized mAb F->G H SPAAC Click Reaction (DBCO-Payload) G->H I Final ADC / PROTAC H->I

Modular workflow for synthesizing targeted ADCs using Azido-PEG3-Ethyl Ester.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality to ensure high yields and preserve the biological integrity of the targeting vectors.

Protocol A: Controlled Hydrolysis and NHS Activation

Objective: Convert the stable ethyl ester into an amine-reactive NHS ester without degrading the azide group.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve 1.0 mmol of Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (10 mL total).

  • Saponification: Add 1.5 mmol of Lithium Hydroxide (LiOH). Stir at room temperature for 2-4 hours.

    • Causality: LiOH is chosen over NaOH/KOH because it is a milder base, preventing the base-catalyzed degradation of the PEG chain while efficiently cleaving the ethyl ester[1].

  • Acidification & Extraction: Carefully adjust the pH to 3.0 using 1M HCl. Extract the resulting Azido-PEG3-COOH with Dichloromethane (DCM) (3 x 10 mL). Dry over anhydrous

    
     and concentrate under reduced pressure.
    
  • Activation: Dissolve the Azido-PEG3-COOH in 5 mL of strictly anhydrous Dimethylformamide (DMF). Add 1.2 mmol of EDC·HCl and 1.2 mmol of N-Hydroxysuccinimide (NHS).

  • Reaction: Stir under an inert argon atmosphere at room temperature for 12 hours.

    • Causality: Anhydrous conditions are critical here. The O-acylisourea intermediate formed by EDC is highly susceptible to hydrolysis. Excluding water ensures near-quantitative conversion to the stable Azido-PEG3-NHS ester.

  • Purification: Purify via flash chromatography (Silica gel, DCM/MeOH gradient) to yield the pure amine-reactive linker.

Protocol B: Antibody Functionalization and SPAAC Conjugation

Objective: Site-selectively tag a monoclonal antibody (mAb) and attach a therapeutic payload using copper-free click chemistry.

Step-by-Step Methodology:

  • Buffer Exchange: Buffer exchange the native IgG (1–2 mg/mL) into 1X PBS (pH 7.4–8.0) using a 30 kDa MWCO spin filter.

    • Causality: Maintaining a slightly basic pH ensures that the

      
      -amino groups of surface lysine residues are deprotonated and highly nucleophilic[].
      
  • Linker Attachment: Add a 10-fold molar excess of Azido-PEG3-NHS (from Protocol A, dissolved in dry DMSO) to the antibody solution. Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.

  • Incubation: Rotate gently at room temperature for 60 minutes.

  • Purification: Remove unreacted linker via exhaustive dialysis or Zeba spin desalting columns against 1X PBS. You now have an azide-bearing antibody scaffold[].

  • SPAAC Reaction: To the azide-functionalized mAb, add 1.5 molar equivalents (relative to azide incorporation) of a DBCO-functionalized payload (e.g., DBCO-PROTAC or DBCO-Toxin).

  • Final Incubation: Incubate at room temperature for 2-4 hours.

    • Causality: We utilize Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) via DBCO rather than Copper-Catalyzed (CuAAC) methods. Copper catalysts generate reactive oxygen species (ROS) that can oxidize methionine residues and induce antibody aggregation[2],[5]. SPAAC relies purely on the release of ring strain, requiring no toxic catalysts and preserving cellular machinery[].

  • Final Polish: Isolate the final ADC using Size Exclusion Chromatography (SEC).

Quantitative Data: Bioconjugation Strategy Comparison

To assist in experimental design, the following table summarizes the performance metrics of various conjugation strategies when utilizing the Azido-PEG3 linker system.

Conjugation MethodCatalyst RequiredReaction TimeBiocompatibilityTypical YieldPrimary Application
CuAAC (Click) Cu(I) / Ascorbate30 - 60 minLow (Cu toxicity)> 90%Small molecules, robust peptides
SPAAC (Click) None (Strain-driven)2 - 4 hoursHigh 85 - 95%Antibodies, PROTACs, Live Cells
Amide Coupling None1 - 2 hoursModerate-High70 - 80%Direct protein labeling, Nanoparticles

Data synthesized from field standards in polymer-drug conjugate development[5],[6].

Cellular Delivery and Payload Release Pathway

Once the ADC or PROTAC is synthesized using the Azido-PEG3 linker, its efficacy depends on successful cellular internalization and targeted release. The triazole linkage formed via SPAAC is highly stable in systemic circulation, ensuring the payload is not prematurely cleaved before reaching the target tissue[3].

Pathway N1 Target Cell (e.g., HER2+) N2 ADC Binding (Triazole Linkage) N1->N2 Recognition N3 Endocytosis N2->N3 Internalization N4 Lysosomal Degradation N3->N4 Trafficking N5 Payload Release (PROTAC/Toxin) N4->N5 Cleavage

Cellular internalization and payload release pathway of the targeted delivery system.

In advanced PROTAC designs, the presence of a cleavable ester bond adjacent to the PEG linker allows the PROTAC to be released directly into the lysosomes after targeted endocytosis, subsequently inducing ubiquitination of the target oncoprotein[3].

References

Sources

Bioconjugation of peptides using Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

This guide details the specific workflow for utilizing Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate (referred to herein as Azido-PEG3-Et ) as a heterobifunctional linker for peptide modification.

Unlike ready-to-use NHS-ester reagents, this molecule presents as an ethyl ester precursor . While cost-effective and stable for long-term storage, it requires chemical activation (saponification) prior to amine conjugation. This guide bridges the gap between the raw precursor and the final bioconjugate, providing a validated 3-stage workflow:

  • Activation: Hydrolysis of the ethyl ester to the reactive carboxylic acid.[1]

  • Conjugation: Coupling to the peptide amine (N-terminus or Lysine).

  • Functionalization: Downstream "Click" chemistry (CuAAC) with alkyne-bearing payloads.

Chemical Profile & Mechanism[1]

The Molecule

Azido-PEG3-Et is a short, hydrophilic PEGylated linker (


) that imparts water solubility and reduces steric hindrance between the peptide and its label.
PropertySpecification
IUPAC Name Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate
CAS Number 118988-06-0
Molecular Weight ~261.28 g/mol
Reactive Group A Azide (

):
Chemoselective bio-orthogonal handle for Click Chemistry.[1]
Reactive Group B Ethyl Ester (

):
Protected carboxyl group. Requires hydrolysis to

.
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO, DMF.
Mechanism of Action

The workflow relies on transforming the inert ester into an amine-reactive NHS ester, followed by a bio-orthogonal click reaction.

Diagram 1: The Bioconjugation Workflow

BioconjugationWorkflow Precursor Azido-PEG3-Ethyl Ester (Precursor) Acid Azido-PEG3-Acid (Reactive Intermediate) Precursor->Acid Hydrolysis (LiOH/THF) NHS Azido-PEG3-NHS Ester (Activated Linker) Acid->NHS Activation (TSTU/DIPEA) Conjugate Azido-Peptide Conjugate (Click-Ready) NHS->Conjugate Amine Coupling (pH 8.0) Peptide Peptide-NH2 Peptide->Conjugate + Peptide Final Final Triazole Conjugate Conjugate->Final CuAAC Click (CuSO4/Ascorbate) Payload Alkyne-Payload (Drug/Fluorophore) Payload->Final + Alkyne

Caption: Stepwise conversion of the ethyl ester precursor to the final peptide conjugate.

Detailed Experimental Protocols

Phase 1: Activation (Hydrolysis & NHS Esterification)

Context: The ethyl ester is unreactive toward amines. It must be converted to the free acid and then (optionally but recommended) to the NHS ester for efficient peptide coupling.

Step 1.1: Saponification (Ester Hydrolysis)

Reagents: Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Dissolve: Dissolve 100 mg (0.38 mmol) of Azido-PEG3-Et in 2 mL of THF.

  • Basify: Add 2 mL of 0.5 M LiOH (aq). The solution will turn slightly cloudy.

  • React: Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor by TLC (5% MeOH in DCM). The high Rf ester spot should disappear, replaced by a baseline acid spot.

  • Neutralize: Acidify carefully to pH ~2–3 using 1 M HCl.

  • Extract: Extract 3x with Ethyl Acetate (EtOAc). The azide is stable, but avoid excessive heat.

  • Dry: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
    • Yield: Expect ~90% of Azido-PEG3-Acid (clear oil).

Step 1.2: In-Situ Activation (NHS Ester Formation)

Note: If coupling immediately, you can perform this in situ. If storing, isolate the NHS ester. This protocol assumes in situ activation for immediate peptide use.

Reagents: TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate), DIPEA (Diisopropylethylamine), DMF (Anhydrous).

  • Dissolve: Dissolve the Azido-PEG3-Acid (from Step 1.1) in anhydrous DMF (approx. 50 mg/mL).

  • Activate: Add 1.2 equivalents of TSTU and 2.0 equivalents of DIPEA.

  • Incubate: Stir at RT for 1 hour. The active Azido-PEG3-NHS ester is now generated.

Phase 2: Peptide Conjugation

Context: Coupling the activated linker to the peptide's primary amines (N-terminus or Lysine side chains).

Reagents: Peptide stock (PBS or DMSO), Bicarbonate Buffer (0.1 M, pH 8.3).

  • Peptide Prep: Dissolve peptide in 0.1 M Sodium Bicarbonate buffer (pH 8.3). If the peptide is hydrophobic, add up to 20% DMSO. Final concentration: 2–10 mg/mL.

    • Critical: Avoid Tris or Glycine buffers (they contain competing amines).

  • Coupling: Add the Azido-PEG3-NHS solution (from Phase 1.2) to the peptide solution.[2]

    • Ratio: Use a 5–10 fold molar excess of linker over peptide to ensure complete labeling.

  • Incubate: React for 2 hours at RT or overnight at 4°C with gentle agitation.

  • Purification (Crucial): Remove excess linker using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis (MWCO appropriate for peptide).

    • Elute: Elute into a neutral buffer (e.g., PBS, pH 7.4) or water.[3]

    • Validation: Verify mass shift via MALDI-TOF or LC-MS. Mass addition = +215.2 Da (Linker - Leaving Group).

Phase 3: Functionalization (CuAAC Click Chemistry)

Context: Attaching the payload (e.g., Alkyne-Fluorophore) to the Azide-Peptide.

Reagents: Copper(II) Sulfate (


), Sodium Ascorbate, THPTA Ligand (protects peptide from oxidation).
  • Mix: In a microcentrifuge tube, combine:

    • Azide-Peptide Conjugate (in PBS).[4]

    • Alkyne-Payload (1.5–2 equivalents).

  • Catalyst Prep: Premix

    
     and THPTA ligand in a 1:5 molar ratio in water prior to adding to the reaction. This forms the active catalytic complex.
    
  • Initiate: Add the Cu-THPTA complex (final conc. 100 µM) and Sodium Ascorbate (final conc. 500 µM) to the peptide mixture.

  • React: Incubate for 1 hour at RT in the dark (if using fluorophores).

  • Final Polish: Remove copper and unreacted payload via HPLC or extensive dialysis. EDTA (1 mM) can be added to the dialysis buffer to strip copper ions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Yield (Phase 2) Hydrolysis of NHS ester.Ensure DMF is anhydrous.[3] Do not store the activated ester in aqueous buffer; add it immediately to the peptide.
Peptide Precipitation Linker hydrophobicity or high solvent %.The PEG3 linker is hydrophilic, so this is rare. If it occurs, ensure DMSO concentration is <10% in the final mix.[3]
No Click Reaction Copper oxidation or chelation.Freshly prepare Sodium Ascorbate (it degrades rapidly). Ensure no EDTA is present in the starting buffer.
Incomplete Ester Hydrolysis Reaction time too short.Monitor Step 1.1 via TLC.[4][5] Ensure LiOH is fresh. Heat to 40°C if reaction is sluggish (Azide is stable up to ~80°C).

References

  • BenchChem. Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate Product Overview & Properties. Retrieved from

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS/Amine and Click protocols).
  • BroadPharm. Azido-PEG Linker Protocols and Stability Data. Retrieved from

  • Lumiprobe. Click Chemistry Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] Retrieved from

  • PubChem. Compound Summary: 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol derivatives.[6] Retrieved from [6]

Sources

Application Note: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEGylated Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the highly specific covalent ligation of molecules in complex biological environments without the need for cytotoxic metal catalysts[1].

Unlike traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC is driven by the inherent thermodynamic instability of cyclic alkynes. Reagents such as Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN) release approximately 18 kcal/mol of ring strain upon reacting with an azide, facilitating a rapid, concerted [3+2] cycloaddition at physiological temperatures[2][3].

The Causality of PEG Linkers: Why is a Polyethylene Glycol (PEG) linker critical in this workflow? Cyclooctynes like DBCO are highly hydrophobic. Direct, multiplexed conjugation of DBCO to a protein surface often induces hydrophobic collapse and irreversible aggregation. Incorporating a hydrophilic PEG spacer (typically PEG4 to PEG24) serves a dual purpose: it masks the hydrophobicity of the DBCO moiety to maintain aqueous solubility, and it extends the reactive group away from the protein’s hydration shell, significantly reducing steric hindrance during the subsequent cycloaddition[2][4].

SPAAC_Mechanism cluster_0 Phase 1: Amine Activation cluster_1 Phase 2: SPAAC Bioconjugation N1 Native Antibody (Amine Groups) N3 DBCO-Activated Antibody N1->N3 + NHS-Ester N2 DBCO-PEG4-NHS (Crosslinker) N2->N3 pH 7.4-8.0 N5 Spontaneous [3+2] Cycloaddition N3->N5 N4 Azide-PEG-Payload (Drug/Fluorophore) N4->N5 N6 Stable Triazole Bioconjugate N5->N6 No Catalyst RT, 2-12h

Workflow of DBCO-PEG activation and SPAAC bioconjugation.

Experimental Design & Reaction Kinetics

To ensure a high-yielding and reproducible bioconjugation, the reaction environment must be strictly controlled. The following parameters dictate the success of the SPAAC reaction.

The Causality of Buffer Selection (The Azide Threat): Why must sodium azide be rigorously excluded? Sodium azide (NaN₃) is ubiquitously used as an antimicrobial preservative in commercial antibody buffers. However, in the context of SPAAC, free azide ions act as competitive nucleophiles, rapidly reacting with and permanently quenching the DBCO groups[4][5]. All biomolecules must be buffer-exchanged into strictly azide-free media prior to activation.

Recommended Reaction Conditions Summary
ParameterOptimal ConditionMechanistic Rationale
Buffer PBS, HEPES, or Borate (pH 7.0–9.0)SPAAC is pH-insensitive, but the initial amine-reactive NHS-activation requires a pH of 7.4–8.0 to proceed efficiently[6].
Preservatives Strictly NO Sodium Azide NaN₃ competitively reacts with DBCO, permanently quenching the crosslinker before the payload can be introduced.
Co-solvents ≤ 20% DMSO or DMF (v/v)Required to dissolve hydrophobic DBCO-NHS/Azide stocks before adding to aqueous protein, preventing precipitation[5].
Temperature Room Temp (RT) or 4°CRT accelerates kinetics (complete in 2-12h); 4°C preserves sensitive proteins but requires extended incubation (12-24h)[6][7].
Stoichiometry 1.5 to 4-fold excess of PayloadA slight molar excess of the Azide-target drives the bimolecular reaction to completion without causing excessive background[6].

Self-Validating Analytical Workflow

A robust protocol must be self-validating. The SPAAC workflow utilizing DBCO is analytically self-contained due to DBCO's distinct UV absorbance peak at 310 nm [4][5].

By measuring the A310/A280 ratio post-activation, scientists can quantify the exact Degree of Labeling (DOL). Furthermore, as the SPAAC reaction proceeds, the DBCO triple bond is consumed to form a triazole, resulting in a measurable decay of the 310 nm signal. This provides real-time kinetic validation without consuming the sample.

Validation_System V1 Purified DBCO-Ab Measure A310 / A280 V2 Calculate DBCO/Ab Ratio (Degree of Labeling) V1->V2 V3 Add Azide-Target Monitor A310 Decrease V2->V3 V4 Confirm Conjugation (SDS-PAGE Mass Shift) V3->V4

Self-validating analytical workflow for SPAAC using UV-Vis and SDS-PAGE.

Detailed Step-by-Step Methodology: Antibody-Payload Conjugation

The following protocol details the conjugation of an Azide-functionalized payload (e.g., oligonucleotide, fluorophore, or drug) to an antibody using a DBCO-PEG4-NHS ester crosslinker.

Phase 1: DBCO-PEG Activation of the Antibody
  • Preparation: Dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to create a 10 mM stock solution. Note: Equilibrate the vial to room temperature before opening to prevent moisture condensation, which hydrolyzes the NHS ester[4].

  • Antibody Adjustment: Adjust the antibody concentration to 1–10 mg/mL in an azide-free buffer (e.g., PBS, pH 7.4)[4][5].

  • Activation: Add a 20- to 30-fold molar excess of the DBCO-PEG4-NHS stock to the antibody solution. Ensure the final DMSO concentration remains below 20% (v/v) to prevent protein denaturation[4][5].

  • Incubation: Gently mix and incubate the reaction at room temperature for 60 minutes[4][5].

  • Quenching: Add 10 µL of 100 mM Tris buffer (pH 8.0) per mL of reaction and incubate for 15 minutes. The primary amines in Tris will consume any unreacted NHS esters[5].

  • Purification: Remove the quenched DBCO-PEG byproducts using a size-exclusion desalting column (e.g., Zeba Spin) or dialysis against azide-free PBS[5][6].

Phase 2: Validation of DBCO Incorporation (Self-Check)
  • Spectroscopy: Measure the absorbance of the purified DBCO-antibody at 280 nm (protein concentration) and 310 nm (DBCO concentration)[4][6].

  • Calculation: Determine the Degree of Labeling (DOL) using the DBCO molar extinction coefficient at 310 nm. Note: DBCO-functionalized antibodies can be stored at -20°C for up to a month, though reactivity slowly decreases over time due to oxidation[5][6].

Phase 3: SPAAC Conjugation with Azide-PEG-Target
  • Reaction Setup: Add a 2- to 4-fold molar excess of the Azide-PEG-target to the purified DBCO-activated antibody[4].

  • Incubation: Incubate the mixture at room temperature for 2–12 hours, or overnight at 4°C. Causality note: Larger PEG linkers (e.g., 20 kDa) may require the full 12-24 hours due to slower diffusion rates and increased steric drag[4][6].

  • Kinetic Monitoring (Optional): Monitor the reaction via UV-Vis; successful cycloaddition results in a measurable decrease in A310 as the DBCO triple bond is consumed[4][5].

Phase 4: Final Purification and Validation
  • Cleanup: Remove unreacted Azide-PEG-target via size-exclusion chromatography, ion-exchange HPLC, or dialysis, depending on the payload's size[5][6].

  • Confirmation: Validate the final conjugate via SDS-PAGE. A successful SPAAC reaction will display a distinct upward mass shift corresponding to the covalently attached payload[4][5].

References

  • Overview of Copper-Free Click Chemistry - ChemPep.
  • DBCO reagents for « Click Chemistry » - Interchim.
  • Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles - Nanopartz.
  • DBCO–Azide Conjugation - AAT Bioquest.
  • DBCO Azide Ligation Protocol - BroadPharm.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC (NIH).
  • Copper-Free Click Chemistry (SPAAC) - Vector Labs.

Sources

Synthesis of antibody-drug conjugates (ADCs) with Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to ADC Synthesis Utilizing Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate

Executive Summary

The development of Antibody-Drug Conjugates (ADCs) requires highly stable, bioorthogonal, and precisely engineered linker chemistries. Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate (CAS: 118988-06-0), commonly referred to as Azido-PEG3-ethyl ester, is a versatile heterobifunctional precursor[1]. The discrete PEG3 spacer provides optimal hydrophilicity—preventing antibody aggregation without excessively expanding the hydrodynamic radius—while the terminal azide serves as a bioorthogonal handle for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[2].

This application note details a two-stage "Plug-and-Play" methodology: converting the stable ethyl ester into an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by site-random lysine conjugation to the monoclonal antibody (mAb), and concluding with copper-free SPAAC ligation to a DBCO-functionalized payload.

Mechanistic Overview & Workflow

The synthesis of an ADC using this linker relies on orthogonal reactivities. The ethyl ester is chemically inert toward protein amines, providing a stable storage form. It must first undergo base-catalyzed saponification to yield a carboxylic acid, which is subsequently activated into an NHS ester[3].

Once activated, the NHS ester reacts with the


-amino groups of surface-exposed lysine residues on the antibody at a slightly basic pH (7.4–8.0) to form stable amide bonds[4]. This "Plug" stage yields an azide-functionalized mAb. In the "Play" stage, a dibenzocyclooctyne (DBCO)-functionalized cytotoxic payload is introduced. The ring strain of the DBCO moiety drives a highly efficient, copper-free cycloaddition with the azide, forming a stable triazole linkage without the need for cytotoxic Cu(I) catalysts that could degrade the antibody[5][6].

G A Azido-PEG3-Ethyl Ester (CAS: 118988-06-0) B Azido-PEG3-COOH (Saponified) A->B NaOH/LiOH Hydrolysis C Azido-PEG3-NHS (Activated Linker) B->C EDC/NHS in DCM D Azido-mAb (Lysine Conjugated) C->D mAb + pH 7.4 Buffer E Final ADC (Triazole Linked) D->E DBCO-Payload (SPAAC)

Figure 1: Two-stage plug-and-play ADC synthesis workflow utilizing Azido-PEG3-ethyl ester.

Phase 1: Linker Activation (Chemical Synthesis)

Scientific Rationale: The ethyl ester must be hydrolyzed to a carboxylic acid before it can be activated. Base-catalyzed saponification is preferred over acid hydrolysis as it is an irreversible process that drives the reaction to completion[3]. The subsequent EDC/NHS activation creates a highly reactive electrophile for bioconjugation.

Protocol A: Saponification and NHS Esterification
  • Saponification: Dissolve Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate in a 1:1 mixture of Tetrahydrofuran (THF) and water. Add 1.5 molar equivalents of LiOH or NaOH. Stir at room temperature (RT) for 2 hours.

  • Workup: Acidify the aqueous layer to pH 2–3 using 1M HCl. Extract the product with Ethyl Acetate (EtOAc) three times. Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under vacuum to yield Azido-PEG3-COOH.
    
  • Activation: Dissolve the Azido-PEG3-COOH in anhydrous Dichloromethane (DCM). Add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of EDC·HCl. Stir overnight at RT under an inert atmosphere (Nitrogen/Argon).

  • Purification: Wash the organic layer with water and brine, dry over

    
    , and concentrate.
    
  • Self-Validation System: Perform Thin-Layer Chromatography (TLC). The activated NHS ester will be ninhydrin-negative but iodine-positive. Confirm the mass shift via LC-MS prior to protein conjugation.

Phase 2: The "Plug" Stage (Antibody Conjugation)

Scientific Rationale: NHS esters are moisture-sensitive and hydrolyze rapidly in aqueous solutions. Therefore, the linker must be prepared as a concentrated stock in an anhydrous polar aprotic solvent (DMSO or DMF) and added immediately to the antibody[7]. Critical Warning: The conjugation buffer must be strictly free of sodium azide (


), a common antimicrobial preservative, as free azide ions will competitively and irreversibly consume the DBCO payload in Phase 3[8][9].
Protocol B: Site-Random Lysine Conjugation
  • Preparation: Buffer-exchange the native mAb into azide-free, amine-free Phosphate-Buffered Saline (PBS, pH 7.4) to a final concentration of 2–5 mg/mL[7][9].

  • Conjugation: Dissolve the Azido-PEG3-NHS ester in anhydrous DMSO to create a 10 mM stock. Add 10 to 20 molar equivalents of the linker to the mAb solution. Ensure the final DMSO concentration remains below 10% (v/v) to prevent protein denaturation[9].

  • Incubation: Incubate the reaction mixture at RT for 60 to 120 minutes with gentle end-over-end mixing.

  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes to quench any unreacted NHS esters[8].

  • Purification: Remove small-molecule byproducts using a size-exclusion desalting column (e.g., Sephadex G-25 / PD-10) pre-equilibrated with PBS.

  • Self-Validation System: Analyze the purified Azido-mAb via Intact Mass Spectrometry (MALDI-TOF or ESI-MS) to determine the average Degree of Labeling (DoL)—the number of azide groups successfully attached per antibody.

Phase 3: The "Play" Stage (SPAAC Ligation)

Scientific Rationale: SPAAC relies on the massive ring strain (~18 kcal/mol) of cyclooctynes like DBCO to drive the cycloaddition with azides at physiological temperatures without a catalyst[5]. This bioorthogonal reaction is highly specific and does not cross-react with native biological functional groups (thiols, amines, carboxylic acids)[8].

Protocol C: Copper-Free Click Chemistry with DBCO-Payload
  • Calculation: Based on the DoL determined in Phase 2, calculate the total moles of azide present on the mAb.

  • Reaction Setup: Add 1.5 to 3.0 molar equivalents of the DBCO-functionalized payload (e.g., DBCO-Val-Cit-PAB-MMAE) per azide group[5]. The payload should be added from a concentrated DMSO stock.

  • Incubation: Incubate the mixture at RT for 2 to 12 hours. Larger DBCO-PEG payloads may require the full 12 hours to overcome steric hindrance[5].

  • Purification: Purify the final ADC using Tangential Flow Filtration (TFF) or preparative Size Exclusion Chromatography (SEC) to remove unreacted payload.

SPAAC N1 Azido-mAb (Stable Handle) N3 Cycloaddition (No Cu catalyst needed) N1->N3 N2 DBCO-Drug Payload (Absorbs at 310 nm) N2->N3 N4 Triazole-Linked ADC (Stable Conjugate) N3->N4 Monitor DBCO depletion via UV-Vis (310nm)

Figure 2: Strain-promoted alkyne-azide cycloaddition (SPAAC) and UV-Vis monitoring strategy.

  • Self-Validation System (In-Process Monitoring): DBCO possesses a distinct UV absorption peak at ~310 nm. By tracking the UV-Vis spectrum of the reaction mixture over time, the progressive disappearance of the 310 nm peak serves as a real-time, quantitative indicator of DBCO consumption and successful triazole formation[8][9].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized empirical parameters for achieving a targeted Drug-to-Antibody Ratio (DAR) of 3.0 - 4.0 using this methodology.

ParameterPhase 2: NHS Conjugation (Plug)Phase 3: SPAAC Ligation (Play)
Buffer System PBS (Amine-free, Azide-free)PBS (Azide-free)
Optimal pH 7.4 – 8.07.0 – 7.4
Molar Equivalents 10 – 20 eq (Linker to mAb)1.5 – 3.0 eq (DBCO to Azide)
Temperature 20°C – 25°C (Room Temp)20°C – 25°C (Room Temp)
Incubation Time 1 – 2 Hours2 – 12 Hours
Co-Solvent Limit < 10% DMSO / DMF< 20% DMSO / DMF
Quenching Agent 50 mM Tris-HCl (pH 8.0)None required (Purify directly)

References

  • Benchchem. "Ethyl 2-[2-[2-(2-azidoethoxy)
  • Benchchem. "Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate | 118988-06-0 | Benchchem". Benchchem.com.
  • Benchchem.
  • ResearchGate. "Click chemistry in the synthesis of antibody-drug conjugates".
  • BroadPharm.
  • Interchim. "DBCO reagents for « Click Chemistry »". Interchim.fr.
  • AAT Bioquest. "DBCO–Azide Conjugation".
  • ResearchGate. "Acyl Fluorides: Fast, Efficient, and Versatile Lysine-Based Protein Conjugation via Plug-and-Play Strategy".
  • Chemical Society Reviews (RSC).

Sources

Troubleshooting & Optimization

How to improve low yield in click chemistry with Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields with Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate Ticket ID: #PEG-N3-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: The "Yield" Paradox

When working with Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate (hereafter referred to as PEG3-Azide-Ester ), "low yield" is rarely a single failure mode. It is typically a convergence of three distinct pitfalls:

  • Pseudo-Low Yield (Isolation Failure): The amphiphilic nature of the PEG linker causes product loss during aqueous workup.

  • Catalyst Death: Atmospheric oxygen deactivating the Cu(I) species before the cycle completes.

  • Substrate Degradation: Hydrolysis of the ethyl ester group under unmonitored pH conditions.

This guide provides a root-cause analysis and validated protocols to recover your yield.

Part 1: Diagnostic Workflow

Before altering your chemistry, you must diagnose where the mass is going. Use this decision tree to identify your specific failure mode.

TroubleshootingTree Start Observation: Low Yield TLC Step 1: Analyze Crude Reaction Mix (LCMS or TLC before workup) Start->TLC Result1 Starting Material (Azide) Remains Unchanged TLC->Result1 Incomplete Conversion Result2 Azide Consumed, But Product Missing TLC->Result2 Conversion Complete Result3 New Spot Formed, But Wrong Mass (M-28) TLC->Result3 Degradation Branch1 Catalytic Failure Result1->Branch1 Branch2 Isolation/Stability Failure Result2->Branch2 Result3->Branch2 Action1 Cause: Oxygen Poisoning Solution: Degas & Switch to THPTA Branch1->Action1 Action2 Cause: Phase Partitioning Solution: Lyophilize or Salting Out Branch2->Action2 Product is Water Soluble Action3 Cause: Ester Hydrolysis Solution: Buffer pH to 7.0-7.5 Branch2->Action3 Ester Cleaved to Acid

Figure 1: Diagnostic decision tree to isolate the root cause of yield loss.

Part 2: Critical Failure Modes & Solutions

The "Invisible" Loss: Phase Partitioning

The Issue: The PEG3 linker renders your molecule amphiphilic. If you perform a standard extraction (e.g., DCM vs. Water), a significant portion of your product may remain in the aqueous phase, especially if the "clicked" partner is also polar.

  • Symptom: TLC of the reaction mix shows full conversion, but the mass of the isolated solid is low.

  • Solution: Avoid aqueous washing if possible.

    • Protocol A (Lyophilization): If using volatile solvents (tBuOH/Water), freeze-dry the crude mixture directly.

    • Protocol B (Salting Out): If extraction is necessary, saturate the aqueous phase with NaCl to force the PEG-product into the organic layer.

    • Protocol C (Solid Phase Extraction): Use a C18 Sep-Pak cartridge. Load in water, wash salts away, elute product with MeOH/AcCN.

Catalyst Deactivation (The Oxygen Trap)

The Issue: Cu(I) is unstable and readily oxidizes to Cu(II) in air. Cu(II) is inactive for click chemistry.[1] The PEG chain can also weakly chelate copper, effectively lowering the free catalyst concentration.

  • Symptom: Reaction starts but stalls at 50-60% conversion. Adding more copper doesn't help immediately.

  • Solution:

    • Ligand Switch: Stop using TBTA. Switch to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][2] THPTA is water-soluble, prevents Cu(I) oxidation, and protects biomolecules from radical damage.

    • Degassing: Sparging with Argon/Nitrogen for 15 minutes is mandatory, not optional.

Ester Hydrolysis

The Issue: The ethyl ester on your linker is hydrolytically sensitive. Standard "Click" recipes often use excess base or unbuffered ascorbate. If pH rises > 8.0, the ester hydrolyzes to the carboxylic acid.

  • Consequence: The acid product is much more polar (lost in water wash) or sticks to silica gel (lost on column).

  • Solution: Maintain pH 7.0–7.5 using HEPES or Phosphate buffer. Avoid strong organic bases (TEA/DIPEA) unless strictly necessary.

Part 3: Optimized Experimental Protocol

This protocol is designed specifically for PEG-Azide-Esters , prioritizing ester stability and efficient copper cycling.

Reagents Table
ReagentRoleRecommended Conc.Notes
PEG3-Azide-Ester Substrate1.0 equivDissolve in DMSO or tBuOH
Alkyne Partner Substrate1.1 equivSlight excess ensures azide consumption
CuSO4[1] · 5H2O Catalyst Precursor5-10 mol%Premix with Ligand
THPTA Ligand25-50 mol%Critical: Ratio Ligand:Cu must be 5:1
Sodium Ascorbate Reducing Agent20-50 mol%Freshly prepared (must be clear, not yellow)
Buffer Solvent/pH Control100 mMHEPES or PBS, pH 7.4
Step-by-Step Workflow

ProtocolWorkflow Step1 1. Premix Catalyst (CuSO4 + THPTA) Wait 5 mins Step2 2. Dissolve Substrates (Azide + Alkyne) in Buffer/DMSO Step3 3. DEGAS Sparge N2/Ar (10-15 mins) Step1->Step3 Add Cat to Mix Step2->Step3 Step4 4. Initiate Add Ascorbate Seal Vial Step3->Step4 Step5 5. Workup Dilute w/ Brine Extract x3 (DCM) Step4->Step5

Figure 2: Optimized CuAAC workflow emphasizing the pre-complexation of Copper/Ligand and degassing.

Detailed Steps:

  • Ligand Complexation: In a small vial, mix CuSO4 and THPTA in water. The molar ratio must be 1:5 (Cu:Ligand).[2] Let this sit for 5 minutes. This forms the active catalytic complex.[3]

  • Substrate Prep: Dissolve your PEG3-Azide-Ester and Alkyne in a mixture of DMSO/Buffer (or tBuOH/Water).

  • Degassing (Crucial): Bubble Nitrogen or Argon through the substrate solution for 15 minutes. Do not skip this.

  • Initiation: Add the Cu-THPTA complex to the substrate mix. Finally, add the Sodium Ascorbate solution (freshly made).

  • Reaction: Cap the vial tight. Stir at Room Temp for 1-4 hours.

  • Quench & Chelation: Add 10mM EDTA to chelate the copper (turns solution blue/green) before extraction. This prevents copper from dragging your product into the aqueous phase or smearing on the column.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Copper Wire (Cu(0)) instead of CuSO4/Ascorbate? A: Not recommended for this specific molecule. While Cu(0) works, it is a heterogeneous reaction that is often too slow. Prolonged reaction times increase the risk of ester hydrolysis. The CuSO4/THPTA method is faster and more controlled.

Q: My product is an oil and I can't crystallize it. How do I purify? A: PEG-esters are notoriously oily. Do not attempt crystallization. Use Normal Phase Flash Chromatography (DCM:MeOH gradients). If the product streaks, add 0.1% Acetic Acid to the eluent (do NOT use TEA/Ammonia, it will hydrolyze the ester).

Q: Why is THPTA better than TBTA? A: TBTA is poorly soluble in water and requires high organic solvent percentages (MeOH/tBuOH). THPTA is fully water-soluble, allowing you to run the reaction in conditions that favor the solubility of your PEG linker, and it protects the Cu(I) state much more effectively in aqueous buffers [1][2].

Q: I see a new spot on TLC, but the mass is M-28. What happened? A: M-28 indicates the loss of Nitrogen (


). This suggests you formed a nitrene or other decomposition product, often caused by excessive heating or light exposure of the azide. Keep the reaction at Room Temp and in the dark.

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Vector Laboratories. (n.d.).[2] Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. Vector Labs Technical Guide.

  • BroadPharm. (2022).[2] Protocol for Azide-Alkyne Click Chemistry. BroadPharm Technical Protocols.

  • BenchChem. (n.d.). Troubleshooting Low Yield in PEG-Azide Click Chemistry. BenchChem Support.

Sources

Troubleshooting guide for DBCO-azide click chemistry reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 Advanced Support Topic: Troubleshooting Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Core Directive & Mechanism

Welcome to the Support Center. You are likely here because your "click" didn't click.

The DBCO-Azide reaction (SPAAC) is the gold standard for bioorthogonal chemistry because it eliminates toxic copper catalysts.[1] However, it relies entirely on ring strain (approx. 18 kcal/mol) to drive the reaction. Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is fast and forgiving, SPAAC follows second-order kinetics . This means the reaction rate is critically dependent on the concentration of both reagents, not just the molar excess.

Key Kinetic Rule:



  • Implication: Diluting your reaction by half slows the rate by a factor of four.

Troubleshooting Guides (Ticket-Based)
Ticket #01: "My protein precipitated immediately upon adding DBCO."

Diagnosis: Hydrophobic Shock. Root Cause: DBCO is a bulky, highly hydrophobic moiety. When a concentrated stock (dissolved in DMSO/DMF) hits an aqueous buffer, it can act as a nucleation site for protein aggregation, especially if the protein is already near its solubility limit (pI).

Corrective Actions:

  • The "Slow-Drip" Method: Do not bolus add the DBCO. Add it slowly while vortexing gently or stirring.

  • Solvent Compatibility Check: Ensure your final organic co-solvent concentration (DMSO/DMF) stays below 10-20% (v/v).

  • Switch Reagents: If using a standard DBCO-NHS, switch to a PEGylated linker (e.g., DBCO-PEG4-NHS). The hydrophilic PEG spacer acts as a solubilizing shield, preventing the hydrophobic DBCO core from burying itself into the protein's hydrophobic patches.

Ticket #02: "I have low conjugation yield despite using 20x excess."

Diagnosis: Kinetic Stalling or Steric Shielding. Root Cause:

  • Concentration: As noted above, if your protein is at 0.1 mg/mL, the reaction will be agonizingly slow regardless of the molar excess.

  • Sterics: The DBCO ring is bulky.[2] If the azide is buried inside a protein fold, DBCO cannot access it.

Corrective Actions:

  • Concentrate First: Concentrate your biomolecules to >2 mg/mL (ideally 5-10 mg/mL) before starting the reaction.

  • Push the Temperature: SPAAC is stable. If your protein allows, run the reaction at 37°C instead of 4°C. This significantly increases the rate constant (

    
    ).[3]
    
  • Extend Time: Overnight incubation (12-18 hours) is often required for high yields, unlike the 1-hour protocols often cited for CuAAC.

Ticket #03: "I see non-specific labeling on my Western Blot."

Diagnosis: Thiol-Yne Side Reaction. Root Cause: While DBCO is "bioorthogonal," it is an electrophile. It can react with free thiols (cysteine sulfhydryls) via a thiol-yne addition, although this reaction is much slower than the azide-click.[4] In samples with high free thiol content (e.g., cytoplasm), this causes background.

Corrective Actions:

  • Alkylate First: Pre-treat your sample with iodoacetamide (IAA) or N-ethylmaleimide (NEM) to block free cysteines before adding the DBCO reagent.

  • pH Control: The thiol-yne reaction is pH-dependent.[5][6] Keeping the pH slightly lower (7.0 rather than 8.0+) reduces the nucleophilicity of the thiols while maintaining DBCO-azide reactivity.

Data & Compatibility Matrices
Table 1: Solvent & Buffer Compatibility
ParameterRecommendationCritical Notes
pH Range 5.0 – 9.0Avoid Acid < pH 4.0. The DBCO ring can undergo acid-catalyzed rearrangement, losing reactivity.[7]
Buffer Type PBS, HEPES, BicarbonateAvoid Azide preservatives. Sodium Azide (NaN3) will instantly quench your DBCO.
Co-Solvent DMSO, DMFMax 20% final volume.[2] Anhydrous grade required for NHS-ester stocks.[8]
Reducing Agents TCEP, DTTCompatible with the Click step, but incompatible if you are doing Maleimide conjugation upstream.
Table 2: Reagent Stability
StateConditionStability Estimate
Solid (Lyophilized) -20°C, Desiccated>1 Year
Stock (in DMSO) -20°C1-2 Months (Moisture leads to hydrolysis)
Aqueous Solution 4°C / RTUse Immediately. DBCO is stable, but NHS esters hydrolyze in minutes/hours at pH > 7.5.
Visualized Workflows
Figure 1: The Standard Labeling Workflow

Caption: A sequential logic flow for labeling a protein (Antibody) with a fluorophore using DBCO-Azide chemistry. Note the critical purification step to remove unreacted excess before the final click.

G Start Start: Purified Antibody Activate Step 1: Activation (React with DBCO-PEG4-NHS) Start->Activate pH 8.0, 1h RT Purify1 Step 2: Desalt/Dialysis (Remove excess DBCO) Activate->Purify1 Critical Step Click Step 3: Click Reaction (Add Azide-Fluorophore) Purify1->Click pH 7.4, Overnight Purify2 Step 4: Final Polish (SEC/HIC) Click->Purify2 Remove free dye Final Final Conjugate Purify2->Final

Figure 2: Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing failure modes in SPAAC reactions based on observable symptoms.

Troubleshooting Problem Issue Detected Precip Precipitation / Cloudiness Problem->Precip LowYield Low Yield / No Signal Problem->LowYield HighBack High Background Problem->HighBack SolventCheck Check % Organic Solvent Precip->SolventCheck >10% DMSO? ConcCheck Is Conc < 1 mg/mL? LowYield->ConcCheck ThiolCheck Free Cysteines Present? HighBack->ThiolCheck LinkerCheck Switch to PEG-Linker SolventCheck->LinkerCheck No ConcAction Concentrate Sample ConcCheck->ConcAction Yes AzideCheck Did you use NaN3 buffer? ConcCheck->AzideCheck No AzideAction Remove Sodium Azide AzideCheck->AzideAction Yes ThiolAction Alkylate (NEM/IAA) ThiolCheck->ThiolAction Yes

Validated Experimental Protocol (Antibody-Drug Conjugate)

Objective: Conjugate a drug-azide payload to an antibody via DBCO-PEG4-NHS.

Materials:

  • Monoclonal Antibody (mAb) in PBS (free of amines like Tris/Glycine).[5]

  • DBCO-PEG4-NHS Ester (10 mM stock in anhydrous DMSO).[5]

  • Azide-Drug Payload (10 mM stock in DMSO).[5]

  • Desalting Columns (e.g., Zeba Spin or PD-10).

Step-by-Step Procedure:

  • Preparation: Adjust mAb concentration to 5 mg/mL in PBS (pH 7.4).

    • Why: High concentration drives the NHS kinetics over hydrolysis.

  • Activation (DBCO Labeling):

    • Add 10-20 molar equivalents of DBCO-PEG4-NHS to the mAb.

    • Add slowly while vortexing. Ensure DMSO < 10%.

    • Incubate 60 mins at Room Temp (RT).

  • Purification 1 (Critical):

    • Pass the reaction through a desalting column equilibrated in PBS.

    • Why: You MUST remove unreacted DBCO-NHS.[9] If you don't, the free DBCO will react with your Azide-Drug in the next step, wasting expensive payload and creating cleanup headaches.

  • Conjugation (Click Reaction):

    • Calculate the DBCO-to-Antibody ratio (DAR) via UV-Vis (Absorbance at 309 nm for DBCO).

    • Add 3-5 molar equivalents of Azide-Drug per DBCO group.

    • Incubate Overnight at 4°C or 4 hours at RT.

    • Expert Tip: If the drug is hydrophobic, add propylene glycol (up to 20%) to prevent aggregation.

  • Final Polish:

    • Remove excess Azide-Drug via Size Exclusion Chromatography (SEC) or extensive dialysis.

References
  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society.

  • Click Chemistry Tools. (n.d.). "DBCO-PEG4-NHS Ester Protocol and Technical Data." Click Chemistry Tools Product Support.

  • Jena Bioscience. (n.d.). "Click Chemistry Background: SPAAC Reaction Kinetics." Jena Bioscience Technical Library.

  • Thermo Fisher Scientific. (n.d.). "Crosslinking Technical Handbook: Click Chemistry Strategies." Thermo Fisher Scientific.

  • van Geel, R., et al. (2012). "Preventing Thiol-Yne Addition in DBCO Click Reactions." Bioconjugate Chemistry.

Sources

Technical Support Center: Troubleshooting Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize workflows involving Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate (commonly known as Azido-PEG3-ethyl acetate).

This molecule is a highly versatile heterobifunctional linker 1. It features a terminal azide for click chemistry and an ethyl ester for downstream amidation or prodrug applications. However, its dual reactivity means it is susceptible to specific side reactions, namely premature ester hydrolysis, azide reduction, and oxidative degradation. This guide provides field-proven, mechanistically grounded strategies to ensure the integrity of your conjugates.

Part 1: Troubleshooting Premature Ester Hydrolysis

Q: My LC-MS data shows a mass shift of -28 Da (loss of the ethyl group) prior to my intended deprotection step. What is causing this?

A: You are observing premature ester hydrolysis. The ethyl ester moiety is susceptible to both base-catalyzed saponification and enzymatic cleavage.

  • The Causality: At pH > 7.5, hydroxide ions act as nucleophiles, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which collapses to yield the carboxylic acid and ethanol. In biological matrices (like cell lysates or serum), endogenous esterases rapidly catalyze this exact cleavage 2.

  • The Solution:

    • Buffer Optimization: Shift your reaction buffer from Tris (often pH 8.0) to a slightly acidic or neutral buffer like MES (pH 6.0) or Sodium Phosphate (pH 7.0).

    • Enzymatic Inhibition: If working with complex biological matrices, you must supplement the matrix with broad-spectrum esterase/protease inhibitors (e.g., 1 mM PMSF) to block the active sites of serine esterases.

Part 2: Mitigating Azide Reduction and CuAAC Side Reactions

Q: My azide is converting into a primary amine before the click reaction even starts. Why is this happening?

A: You are likely exposing the azide to phosphine-based reducing agents (e.g., TCEP) or strong thiols (e.g., DTT) during a concurrent disulfide reduction step.

  • The Causality: Azides undergo the Staudinger reduction in the presence of phosphines, forming an iminophosphorane intermediate that hydrolyzes in water to yield a primary amine 3.

  • The Solution: Spatially or temporally separate your reduction and click steps. If you must reduce disulfides, use immobilized TCEP on agarose beads, then remove the beads via centrifugation before introducing the Azido-PEG3-ethyl acetate.

Q: I am attempting a CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction, but I am seeing significant PEG chain fragmentation and protein aggregation. How do I prevent this?

A: This is a classic symptom of Reactive Oxygen Species (ROS) generation during the click reaction.

  • The Causality: In CuAAC, sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I). However, in the presence of dissolved oxygen, free Cu(I) can cycle back to Cu(II), generating superoxide and hydroxyl radicals. These ROS cause oxidative cleavage of the PEG ether backbone 4 and oxidative damage to sensitive amino acids. Furthermore, ascorbate oxidation produces dehydroascorbate, which can cross-link protein side chains.

  • The Solution: Employ a heavily ligand-accelerated and scavenged CuAAC system. Use THPTA at a minimum 5:1 molar ratio to Cu(II) to coordinate the copper and prevent ROS generation. Additionally, add Aminoguanidine to intercept dehydroascorbate byproducts 5.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must validate its own success or failure. Implement these self-validating workflows in your lab.

Protocol 1: Self-Validating Ester Stability Assay

Design Principle: Before committing an expensive payload to bioconjugation, validate the half-life of the ethyl ester in your specific buffer. This protocol uses an internal standard to self-validate the LC-MS quantification, ensuring that any decrease in the ester peak is due to true hydrolysis and not sample loss or ionization suppression.

  • Sample Preparation: Spike Azido-PEG3-ethyl acetate (1 mM) into your intended reaction buffer (e.g., pH 7.4 PBS or cell lysate).

  • Internal Standard Addition: Add a non-hydrolyzable, bioorthogonal internal standard (e.g., a stable PEG-ether compound) at 1 mM. (Causality: If both peaks decrease, you have non-specific binding or precipitation. If only the ester peak decreases, true hydrolysis is occurring.)

  • Incubation & Sampling: Incubate at 37°C. Withdraw 10 µL aliquots at 0, 1, 2, 4, and 24 hours.

  • Quenching: Immediately quench each aliquot by diluting into 90 µL of 1% formic acid in acetonitrile (drops pH to < 3, halting base/enzymatic hydrolysis).

  • Analysis: Run via LC-MS. Calculate the ratio of the ester peak area to the internal standard peak area over time to determine the precise half-life.

Protocol 2: Optimized CuAAC Bioconjugation (ROS-Free)

Design Principle: By preparing a "No Alkyne" control alongside your main reaction, you can independently verify that any observed degradation is due to the Cu/Ascorbate system rather than a failed click reaction.

  • Reagent Preparation: Prepare fresh stock solutions in degassed, ultra-pure water: 20 mM CuSO4, 50 mM THPTA ligand, 100 mM Aminoguanidine HCl, and 100 mM Sodium Ascorbate. (Crucial: Ascorbate must be prepared immediately before use, as it auto-oxidizes.)

  • Catalyst Pre-Complexation: In a microcentrifuge tube, mix the CuSO4 and THPTA at a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO4 + 10 µL of 50 mM THPTA). Incubate at room temperature for 10 minutes. (Causality: This pre-incubation ensures all Cu(II) is fully coordinated before encountering the reducing agent, completely suppressing free-copper ROS generation.)

  • Reaction Assembly: To your biomolecule solution (buffered at pH 7.0), add the alkyne partner and the Azido-PEG3-ethyl acetate (typically 5-10 molar equivalents).

  • Scavenger Addition: Add Aminoguanidine to a final concentration of 5 mM.

  • Initiation: Add the pre-complexed Cu/THPTA mixture to the reaction. Initiate by adding Sodium Ascorbate (final concentration 5 mM).

  • Validation & Quenching: Allow the reaction to proceed for 1-2 hours at room temperature. Quench by adding a metal chelator like EDTA (10 mM) to strip the copper. Analyze the "No Alkyne" control via LC-MS; the mass should perfectly match the intact Azido-PEG3-ethyl acetate-biomolecule mixture, proving zero oxidative damage occurred.

Part 4: Data Presentation & Diagnostics

Table 1: Stability Diagnostics for Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate

Condition / ReagentTarget Functional GroupPrimary Side ReactionHalf-Life / ImpactPreventative Action
pH 8.5 Buffer Ethyl EsterBase-catalyzed hydrolysis~12-24 hoursReduce pH to 6.5 - 7.0
Cell Lysate (Esterases) Ethyl EsterEnzymatic cleavage< 30 minutesAdd 1 mM PMSF
TCEP (5 mM) AzideStaudinger reduction (Amine)< 1 hourRemove TCEP prior to use
Free Cu(II) + Ascorbate PEG Linker / BiomoleculeOxidative cleavage (ROS)Rapid degradationPre-complex Cu with 5x THPTA
High Temp (> 80°C) AzideCurtius rearrangementVariableKeep reactions < 40°C

Part 5: Visualizing Workflows and Logic

TroubleshootingLogic Start Identify Side Reaction in Azido-PEG3-Ester Conjugation Ester Ester Hydrolysis (Loss of Ethyl Group) Start->Ester Azide Azide Reduction (Amine Formation) Start->Azide CuAAC Conjugate Degradation (ROS Damage) Start->CuAAC Ester_pH Check pH & Buffers Maintain pH 6.0 - 7.0 Ester->Ester_pH Ester_Enz Add Esterase Inhibitors (e.g., PMSF) Ester->Ester_Enz Azide_Thiol Avoid DTT/BME During Click Step Azide->Azide_Thiol Azide_Phos Remove Phosphines (TCEP) (Staudinger Reactivity) Azide->Azide_Phos CuAAC_Ligand Add THPTA Ligand (Prevents Cu-ROS) CuAAC->CuAAC_Ligand CuAAC_ROS Add Aminoguanidine (Scavenges Byproducts) CuAAC->CuAAC_ROS

Logical troubleshooting tree for identifying and resolving side reactions of Azido-PEG3-Ester.

CuAACWorkflow Step1 1. Prepare Reagents Azido-PEG3-Ester + Alkyne Step2 2. Pre-mix Catalyst CuSO4 + THPTA (1:5) Step1->Step2 Step3 3. Add Scavenger Aminoguanidine Step2->Step3 Step4 4. Initiate Reaction Add Sodium Ascorbate Step3->Step4 Step5 5. Purify Conjugate EDTA Quench & Desalt Step4->Step5

Step-by-step workflow for ROS-free CuAAC bioconjugation using self-validating controls.

References

  • Title: Ethyl 2-[2-[2-(2-azidoethoxy)
  • Title: Bioorthogonal Chemistry and Its Applications (Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition)
  • Title: Common Side Reactions of Organic Azides in Synthesis Source: Benchchem URL
  • Title: Common Pitfalls in PEG Linker Selection — and How to Avoid Them Source: PurePEG URL
  • Title: Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based Probes Source: NIH / PMC URL

Sources

Purification methods for bioconjugates of Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation Support Hub. As a Senior Application Scientist, I have designed this portal to address the precise physicochemical challenges of purifying bioconjugates derived from Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate (Azido-PEG3-ethyl ester). This heterobifunctional linker (~277 Da) is widely utilized in []. Because it features both an azide for bioorthogonal cycloaddition and an ethyl ester for downstream amidation, purification must be meticulously controlled to remove catalysts and unreacted linkers without hydrolyzing the ester payload.

Section 1: The Causality of Purification Strategy

Purifying bioconjugates is not merely about size separation; it is about managing chemical reactivity. When utilizing the azide moiety for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the presence of Cu(I) and Cu(II) ions becomes the primary threat to your biomolecule. Transition metals catalyze the formation of reactive oxygen species (ROS), leading to the oxidation of methionine/histidine residues and subsequent protein aggregation 2[2].

Furthermore, while the Azido-PEG3-ethyl ester is a small molecule, PEG chains coordinate a dense hydration shell. This gives the unreacted linker a larger hydrodynamic radius than its 277 Da mass suggests, often causing it to co-elute with smaller peptides or resist clearance during standard dialysis. Therefore, we rely on a combination of active chelation and high-resolution Size Exclusion Chromatography (SEC)[3][4].

G Start Crude Reaction Mixture (Biomolecule + Azido-PEG3-Ester + Cu) Quench 1. Quenching & Chelation (Add 10 mM EDTA) Start->Quench SEC 2. Size Exclusion Chromatography (Desalting / Linker Removal) Quench->SEC UFDF 3. Ultrafiltration (UF/DF) (Buffer Exchange & Concentration) SEC->UFDF Pure Purified PEG3-Bioconjugate UFDF->Pure

Workflow for the purification of Azido-PEG3-ethyl ester bioconjugates.

Section 2: Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodologies are designed as self-validating systems . If a step fails, the built-in diagnostic checkpoints will immediately alert you before you proceed.

Protocol A: Post-CuAAC Quenching and SEC Purification

This protocol rapidly removes the THPTA-Copper complex and the bulk of the unreacted Azido-PEG3-ethyl ester[5].

  • Reaction Quenching: Immediately upon completion of the click reaction, add EDTA (pH 7.4) to the crude mixture to a final concentration of 10 mM. Incubate for 15 minutes at room temperature.

    • Causality: EDTA outcompetes the THPTA ligand, chelating Cu ions and halting ROS-mediated protein degradation.

  • Column Equilibration: Equilibrate a preparative SEC column (e.g., Superdex 75 or 200, depending on biomolecule size) with 3 column volumes (CV) of PBS (pH 7.2).

    • Critical Note: Keep the pH strictly below 7.5 to prevent base-catalyzed hydrolysis of the ethyl ester.

  • Sample Loading: Load the quenched reaction mixture. Ensure the sample volume does not exceed 5% of the total CV to maintain high resolution.

  • Elution & Fraction Collection: Elute with PBS at a constant flow rate (e.g., 0.5 mL/min), collecting fractions.

    • Self-Validation Checkpoint: Calculate the mass balance. The area under the curve (AUC) of the UV 280 nm trace for the eluted bioconjugate must equal ≥90% of the injected protein mass. A deficit indicates non-specific binding to the resin or irreversible aggregation.

Protocol B: Ultrafiltration/Diafiltration (UF/DF) Polish

Used to clear trace PEG-linker and concentrate the final bioconjugate[4].

  • Membrane Preparation: Select a centrifugal filter unit with a Molecular Weight Cut-Off (MWCO) at least 3-fold smaller than your conjugated biomolecule. Pre-rinse the membrane with 1 mL of PBS to remove glycerin preservatives.

  • Diafiltration: Add the SEC-purified bioconjugate to the filter. Centrifuge at 3,000 × g until the retentate volume is reduced by 90%. Reconstitute to the original volume with fresh PBS. Repeat for a total of 5 volume exchanges.

    • Self-Validation Checkpoint: Analyze the final permeate via LC-MS. The absence of the m/z 278.1 [M+H]+ peak confirms complete clearance of the free Azido-PEG3-ethyl ester. If present, perform 2 additional volume exchanges.

Section 3: Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: High Free Linker or Aggregation Check Diagnostic: Analyze SEC Chromatogram Issue->Check Path1 Observation: Poor Peak Resolution Check->Path1 Path2 Observation: High MW Aggregates Check->Path2 Fix1 Action: Decrease Sample Vol to <5% Column Vol Path1->Fix1 Fix2 Action: Increase EDTA / Use Cuprisorb Path2->Fix2

Troubleshooting logic for resolving aggregation and free linker contamination.

Q1: Why is my bioconjugate aggregating during purification? A1: The most common culprit is residual copper from the CuAAC reaction. Even trace amounts of Cu(II) can cross-link proteins. Solution: Ensure you are quenching with 10 mM EDTA. For highly sensitive proteins, pass the mixture through a commercial copper-binding resin (e.g., Cuprisorb) prior to SEC[2].

Q2: The ethyl ester hydrolyzed to a carboxylic acid during purification. How do I prevent this? A2: Ethyl esters are susceptible to hydrolysis in basic conditions. If you are using Tris buffer at pH 8.0 or higher, the ester will degrade. Solution: Switch to a neutral buffer like PBS or HEPES at pH 7.0–7.2. Maintain all purification steps at 4°C to further depress the hydrolysis kinetics.

Q3: I still see unreacted Azido-PEG3-ethyl ester in my LC-MS after dialysis. Why? A3: PEG molecules possess a large hydration radius. A 277 Da PEG linker can diffuse as slowly as a 1 kDa peptide. Standard dialysis is often insufficient for complete clearance. Solution: Abandon passive dialysis in favor of active diafiltration (UF/DF) or SEC, which forcefully separates molecules based on their hydrodynamic volume.

Section 4: Quantitative Data & Reference Tables

Table 1: Comparison of Purification Methods for PEG3 Bioconjugates

Purification MethodPrimary MechanismOptimal ForLimitations
Size Exclusion (SEC) Hydrodynamic volumeRemoving Cu catalysts and free PEG linkerDilutes the sample; low throughput
Ultrafiltration (UF/DF) Membrane MWCOBuffer exchange and final polishingRisk of membrane fouling
Dialysis Passive diffusionVery small molecule removalInefficient for PEG; slow process
Affinity Chromatography Specific bindingCapturing the target biomoleculeRequires an affinity tag (e.g., His-tag)

Table 2: MWCO Selection Guide for UF/DF Polishing

Biomolecule MWRecommended MWCOExpected Retentate RecoveryExpected Linker Clearance
> 100 kDa (e.g., IgG)30 kDa> 95%> 99.9% (after 5 washes)
30 - 100 kDa10 kDa> 90%> 99.0% (after 5 washes)
10 - 30 kDa3 kDa> 85%~ 95.0% (requires SEC first)
References
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.[Link]

  • US20150218209A1 - Preparation and/or Purification of Oligonucleotide Conjugates.
  • Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Interchim.[Link]

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. AxisPharm.[Link]

Sources

How to address stability issues of azido-PEG linkers in aqueous buffers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for azido-polyethylene glycol (PEG) linkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical solutions for addressing stability issues encountered when using these versatile molecules in aqueous environments.

Introduction to Azido-PEG Linkers

Azido-PEG linkers are a cornerstone of modern bioconjugation, enabling the precise attachment of molecules through "click chemistry."[1][2] The azide (-N₃) group offers exceptional stability and selective reactivity with alkyne-containing partners, while the polyethylene glycol (PEG) backbone imparts water solubility, reduces immunogenicity, and improves the pharmacokinetic properties of the resulting conjugate.[3][4][5] However, the success of any conjugation strategy hinges on the stability of the linker throughout storage, handling, and the reaction itself. This guide addresses the primary factors affecting the stability of azido-PEG linkers in aqueous buffers and provides robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide functional group in typical aqueous buffers?

The azide group is remarkably stable under a wide range of conditions commonly used in bioconjugation.[6] It is generally inert to mild acidic and basic conditions (pH 4-12) and is compatible with most common biological buffers like Phosphate-Buffered Saline (PBS) and HEPES.[7][8] However, its stability can be compromised by specific chemical contaminants and conditions.

Key Stability Factors:

  • Reducing Agents: The primary threat to the azide group's integrity is the presence of reducing agents.[6][7]

  • Strong Acids: Exposure to strong acids can lead to the formation of hydrazoic acid (HN₃), which is volatile and potentially explosive.[6][9]

  • Light and Heat: Prolonged exposure to light and excessive heat can lead to degradation and should be avoided.[7][10]

Q2: Which buffer components are incompatible with azido-PEG linkers?

While the azide group itself is robust, certain buffer additives can readily degrade it, leading to complete reaction failure.

  • Thiols (e.g., DTT, β-mercaptoethanol): Dithiothreitol (DTT) and other thiol-containing compounds can reduce azides to amines.[7][11] This reaction is often slow but is a significant cause of low conjugation yields. If disulfide bond reduction is necessary for your biomolecule, it must be performed before the introduction of the azido-PEG linker, and the reducing agent must be completely removed via dialysis or desalting columns.[11][12]

  • Phosphines (e.g., TCEP): Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent that reacts efficiently with azides to form amines via the Staudinger reaction.[6][13][14][15] This incompatibility is critical to recognize, as TCEP is often favored over DTT for its stability and lack of odor. TCEP and azides are fundamentally incompatible.

  • Heavy Metals: Avoid buffer contamination with heavy metal ions, which can form sensitive and explosive metal azides.[9][16][17] This is particularly relevant for disposal, as azide solutions should not be poured into drains that may contain copper or lead pipes.[16][17]

The diagram below illustrates the undesired reduction of an azide group by a phosphine-based reducing agent.

G cluster_reactants Reactants cluster_products Undesired Products Azide R-PEG-N₃ (Azido-PEG Linker) Phosphine R'₃P (e.g., TCEP) PhosphineOxide R'₃P=O (Phosphine Oxide) Phosphine->PhosphineOxide Amine R-PEG-NH₂ (Inactive Amine)

Caption: Staudinger reduction of an azido-PEG linker by a phosphine.

Q3: My azido-PEG linker also has an NHS ester. What are the stability concerns for that group?

For bifunctional linkers like Azido-PEG-NHS, the N-hydroxysuccinimide (NHS) ester is often the more sensitive group.

  • Hydrolysis: NHS esters are highly susceptible to hydrolysis in aqueous buffers, which converts the amine-reactive ester into an unreactive carboxylic acid.[18][19][20] The rate of hydrolysis increases significantly with pH. For this reason, stock solutions of NHS-activated linkers should never be prepared in aqueous buffers for storage.[18][19] Always dissolve the linker in an anhydrous organic solvent like DMSO or DMF immediately before use and add it to the aqueous reaction mixture.[18][19]

  • Amine Competition: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[12][18][19] These will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency. Use amine-free buffers like PBS, HEPES, or borate buffer, ideally within a pH range of 7.2-8.5 for efficient amine coupling.[18][20]

Q4: How should I properly store and handle azido-PEG linkers?

Proper storage is paramount to ensure the long-term integrity of your linker.[3]

ConditionRecommendationRationale
Temperature Store at -20°C or below, as specified by the manufacturer.[3][10][19][21]Low temperatures minimize thermal degradation of the azide group and slow down potential side reactions.[10]
Moisture Store in a tightly sealed vial with a desiccant.[3][10][19]Protects moisture-sensitive groups (like NHS esters) from hydrolysis and prevents condensation upon removal from storage.[10][18]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen).[3][10]Prevents slow oxidative degradation of the PEG backbone.[3][22]
Light Protect from light by using an amber vial or storing in the dark.[3][10][21]Azide compounds can be light-sensitive and may undergo photodecomposition.[10]

Handling Best Practices:

  • Equilibrate to Room Temperature: Before opening, always allow the vial to warm to room temperature to prevent moisture from condensing inside.[3][18][19]

  • Prepare Solutions Fresh: Dissolve the linker immediately before use.[18][21] Do not prepare and store stock solutions in aqueous buffers.[18][19]

  • Aliquot: For sensitive linkers, consider aliquoting the solid material into smaller, single-use vials to minimize repeated exposure to atmospheric moisture.[3]

Troubleshooting Guides

This section addresses common experimental problems and provides a logical workflow to identify and solve them.

Problem: Low or No Yield in My "Click" Chemistry Reaction

A low yield of the desired conjugate is the most common issue. The flowchart below provides a systematic approach to troubleshooting.

Caption: Troubleshooting workflow for low "click" reaction yield.

ProblemPossible CauseSuggested Solution
Low or No Product Formation Degraded Azido-PEG Linker: The azide group may have been reduced to an amine by contaminants or improper handling.Verify the integrity of a new vial of the reagent using analytical methods like NMR or Mass Spectrometry.[22] Always use freshly prepared solutions from properly stored solid material.[21][22]
Hydrolysis of Other Functional Groups: If using an Azido-PEG-NHS linker, the NHS ester may have hydrolyzed before reacting with the target molecule.Prepare the linker solution in anhydrous DMSO/DMF immediately before use.[18][19] Ensure the reaction buffer pH is between 7.2-8.5 and free of primary amines.[18][20]
Presence of Reducing Agents: The buffer may contain TCEP, DTT, or other reducing agents that have destroyed the azide group.Avoid these reducing agents entirely when an azide is present.[7][11] If reduction is necessary, perform it as a separate step and thoroughly remove the agent before adding the azide linker.
Inactive Catalyst (for CuAAC): In copper-catalyzed reactions, the Cu(I) catalyst may have been oxidized to the inactive Cu(II) state.Use a freshly prepared solution of the copper catalyst and reducing agent (e.g., sodium ascorbate).[22] Degas all buffers to remove oxygen, which can cause oxidation.[22][23]
Unexpected Side Products Oxidation of PEG Backbone: Contamination with transition metal ions or prolonged exposure to oxygen can lead to oxidative cleavage of the PEG chain.[3][22]Use high-purity buffers and consider adding a chelating agent like EDTA if metal contamination is suspected.[24] Store linkers under an inert atmosphere.[3]
Reaction with Buffer Components: For bifunctional linkers, nucleophilic buffers (e.g., Tris) can react with electrophilic groups like NHS esters.Use non-nucleophilic buffers such as PBS or HEPES when working with electrophilic linkers.[7][12]

Experimental Protocols

Protocol 1: General Procedure for Assessing Azide-PEG-NHS Linker Stability

This protocol provides a framework for testing the stability of a dual-functional linker in your specific aqueous buffer.

Materials:

  • Azido-PEG-NHS Linker

  • Anhydrous DMSO

  • Your aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a Mass Spectrometer (MS) detector.

Methodology:

  • Prepare Stock Solution: Dissolve a small, accurately weighed amount of the Azido-PEG-NHS linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Initiate Stability Test: Dilute the DMSO stock solution into your aqueous buffer of interest to a final concentration of 1 mM. Immediately take a "Time 0" sample by transferring an aliquot (e.g., 50 µL) into a new tube and quenching the NHS ester by adding quenching solution (e.g., 5 µL).

  • Incubate: Incubate the remaining aqueous solution at your desired experimental temperature (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), remove additional aliquots and quench them in the same manner as the "Time 0" sample.

  • Analysis: Analyze all quenched samples by HPLC-MS.

    • Monitor Hydrolysis: Track the disappearance of the parent mass corresponding to the active Azido-PEG-NHS linker and the appearance of a new, earlier-eluting peak corresponding to the hydrolyzed Azido-PEG-acid.

    • Monitor Azide Integrity: The mass of the azide group should remain unchanged throughout the experiment unless a reducing agent is present. The mass difference between the active and hydrolyzed forms should correspond only to the loss of the NHS group.

  • Interpretation: By comparing the peak areas over time, you can determine the half-life and stability of the NHS ester in your specific buffer, confirming that the azide group remains intact.

Protocol 2: A Robust Workflow for Protein Conjugation with Azido-PEG-NHS

This protocol minimizes common stability issues to achieve efficient labeling of a protein with an azide group.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • Azido-PEG-NHS linker solid.

  • Anhydrous DMSO.

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassette for purification.

Methodology:

  • Buffer Exchange: Ensure your protein sample (e.g., 1-10 mg/mL) is in an amine-free buffer like PBS at pH 7.2-8.0.[18][19] If it is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[19]

  • Equilibrate Linker: Remove the vial of Azido-PEG-NHS from -20°C storage and allow it to warm completely to room temperature on the benchtop before opening.[18][19]

  • Prepare Linker Solution (Immediately Before Use): Prepare a 10 mM solution of the linker by dissolving it in anhydrous DMSO.[18] Do not store this solution.

  • Calculate Molar Excess: Determine the volume of linker solution needed to achieve the desired molar excess over the protein (e.g., a 20-fold molar excess is a common starting point).[18]

  • Perform Conjugation: Add the calculated volume of the linker-DMSO solution to the protein solution. Ensure the final volume of DMSO does not exceed 10% of the total reaction volume.[18]

  • Incubate: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[18]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 25-50 mM. This will consume any unreacted NHS ester.

  • Purify: Remove the excess, unreacted linker and byproducts from the now azido-labeled protein using a desalting column or dialysis.[18]

  • Verification and Storage: Confirm successful conjugation using SDS-PAGE (which will show a mass shift) or mass spectrometry. Store the purified azido-protein under conditions optimal for the non-labeled protein.

References

  • PEG LinersNHS-PEG-Azido Reagents. (2023, May 6). BorenPharm. Retrieved from [Link]

  • Thiol – PEGx – Azide reagents Heterobifunctional crosslinkers. (n.d.). Interchim. Retrieved from [Link]

  • Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection. (2016). ACS Chemical Biology. Retrieved from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2019). Bioconjugate Chemistry. Retrieved from [Link]

  • Staudinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. (2022). Molecules. Retrieved from [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018, June 29). Master Organic Chemistry. Retrieved from [Link]

  • A Phosphine-Mediated Conversion of Azides to Diazo-Compounds. (2010). Journal of the American Chemical Society. Retrieved from [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2011). Angewandte Chemie. Retrieved from [Link]

  • CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes. (2016). Angewandte Chemie. Retrieved from [Link]

  • Assay for ppm Levels of Azide in Drug Substances. (2013, June 1). American Pharmaceutical Review. Retrieved from [Link]

  • Amine synthesis by azide reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Quantitation of Azide and Lead in Lead Azide by Voltammetric Method. (n.d.). Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • Aryl Azides as Phosphine-Activated Switches for Small Molecule Function. (2015). ACS Chemical Biology. Retrieved from [Link]

  • Aryl azides and phosphines used in this Staudinger reduction triggered... (n.d.). ResearchGate. Retrieved from [Link]

  • Azide Detection. (n.d.). ChemSee. Retrieved from [Link]

  • Reduction of Azides. (n.d.). Science of Synthesis. Retrieved from [Link]

  • An enzymatic method for determination of azide and cyanide in aqueous phase. (2015). Journal of Biotechnology. Retrieved from [Link]

  • PEGylation reagents (linkers, crosslinkers and labels). (n.d.). Interchim. Retrieved from [Link]

  • A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. (1999). Analytical Biochemistry. Retrieved from [Link]

  • Advances in acid-degradable and enzyme-cleavable linkers for drug delivery. (2025, February 1). eScholarship. Retrieved from [Link]

  • The effects of buffer, pH, and temperature upon SPAAC reaction rates. (2025, January 28). RSC Publishing. Retrieved from [Link]

  • The effects of buffer, pH, and temperature upon SPAAC reaction rates. (n.d.). RSC Publishing. Retrieved from [Link]

  • What are the advantages of TCEP compared to dithiothreitol (DTT) and β mercaptoethanol? (2021, March 8). ResearchGate. Retrieved from [Link]

  • Looking for a reducing agent for Cys in protein that is compatible with azides. (2024, September 11). Reddit. Retrieved from [Link]

  • Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Safe Handling of Azides. (2013, February 1). University of Pittsburgh. Retrieved from [Link]

  • Breaking a Couple: Disulfide Reducing Agents 1. (n.d.). Digital CSIC. Retrieved from [Link]

  • Safe Handling of Sodium Azide (SAZ). (n.d.). Environment, Health & Safety - University of California, Berkeley. Retrieved from [Link]

  • ChemNote: Azides. (n.d.). ChemSee. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Characterization of Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate (CAS: 118988-06-0), often abbreviated as Azido-PEG3-ethyl ester , represents a class of short, heterobifunctional polyethylene glycol (PEG) linkers. It bridges the gap between small molecule reagents and polymeric PEGylating agents.

This guide details the mass spectrometry (MS) characterization of conjugates formed using this linker. Unlike polydisperse PEG reagents (e.g., PEG-5kDa) that suffer from spectral congestion, this discrete PEG3 derivative allows for isotopic resolution and precise structural validation. We compare its performance against long-chain PEGs and hydrophobic alkyl linkers, demonstrating its superior ionization efficiency and diagnostic fragmentation patterns in ESI-MS/MS workflows.

Technical Profile & Mechanism

The linker features a discrete PEG3 (


) spacer, an azide (

)
group for bioorthogonal Click Chemistry (CuAAC or SPAAC), and an ethyl ester terminus.
  • Formula:

    
     (Core linker structure before conjugation)
    
  • Monoisotopic Mass: ~261.13 Da

  • Key MS Feature: The discrete length eliminates the "envelope" effect seen in polymeric PEGs, enabling exact mass determination of conjugates.

Mechanism of Action[1]
  • Conjugation: The azide end reacts with an alkyne-bearing payload (drug/protein) via cycloaddition.[1]

  • Functionalization: The ethyl ester is either maintained as a metabolic cap (pro-drug strategy) or hydrolyzed to a carboxylic acid for amide coupling.

  • Ionization: The ether oxygens in the PEG backbone act as Lewis bases, coordinating protons (

    
    ) or alkali metals (
    
    
    
    ), significantly enhancing ionization in Electrospray Ionization (ESI).

Comparative Analysis

The following tables contrast the performance of Azido-PEG3-ethyl ester conjugates against common alternatives in the context of MS analysis.

Table 1: Linker Length Comparison (MS Resolution)
FeatureAzido-PEG3-Ethyl Ester (Discrete) Polymeric PEG (e.g., 2kDa - 5kDa) Impact on MS Data
Purity/Dispersity Monodisperse (Single MW)Polydisperse (Gaussian distribution)PEG3: Single peak; easy deconvolution.Poly-PEG: Broad humps; suppresses low-abundance ions.
Isotopic Resolution Fully ResolvedUnresolved (merged isotopes)PEG3: Allows precise formula confirmation.Poly-PEG: Only average mass is measurable.
Ionization Suppression LowHighPEG3: Minimal competition for charge.Poly-PEG: "Charge hogging" suppresses payload signal.
Table 2: Physicochemical Comparison (Solubility & Stability)
FeatureAzido-PEG3-Ethyl Ester Alkyl/Hydrocarbon Linkers Maleimide Linkers
Hydrophobicity Amphiphilic (Moderate)Highly HydrophobicModerate
LC-MS Retention Balanced (elutes in middle of gradient)Late eluting (requires high % organic)Variable
MS Stability High (Covalent Triazole)HighLow (Retro-Michael addition in source)
In-Source Fragmentation Specific (PEG ladder)Non-specificRing opening/Loss of maleimide

Mass Spectrometry Characterization Strategy

Ionization Mode: ESI vs. MALDI[3]
  • Electrospray Ionization (ESI): The preferred method . The PEG3 backbone coordinates cations effectively, producing stable

    
     or 
    
    
    
    ions. ESI is "soft" enough to keep the ethyl ester intact.
  • MALDI: Suitable for quick screening but often causes ester cleavage (loss of

    
    ) due to higher energy transfer, complicating the spectra.
    
Diagnostic Fragmentation (MS/MS)

In Collision-Induced Dissociation (CID), the conjugate displays a unique "fingerprint" used for validation.

  • Nitrogen Loss (Azide Reporter): If unreacted azide remains, a characteristic loss of

    
     (-28 Da) is observed. Note: In the final conjugate (triazole), this loss is absent, confirming successful conjugation.
    
  • PEG Backbone Cleavage: Sequential loss of ethylene oxide units (

    
    , 44 Da). This creates a "ladder" pattern in the low 
    
    
    
    region, confirming the linker's presence.
  • Ethyl Ester Loss: A neutral loss of ethanol (

    
    ) or the ethyl group (
    
    
    
    ) is often seen if the ester terminus is intact.

Experimental Protocols

Protocol A: Conjugation & Purification Workflow

Objective: Synthesize a clean conjugate for MS analysis.

  • Click Reaction:

    • Mix Alkyne-Payload (1 equiv) with Azido-PEG3-ethyl ester (1.2 equiv).

    • Add catalyst:

      
       (0.1 equiv) + THPTA ligand (0.5 equiv) + Sodium Ascorbate (0.5 equiv).
      
    • Incubate at RT for 1-2 hours.

  • Quenching: Add EDTA (to chelate Copper) to stop the reaction.

  • Purification (Crucial for MS):

    • Use Solid Phase Extraction (SPE) C18 cartridges.

    • Wash with 5% MeOH/Water (removes salts/catalyst).

    • Elute with 50-80% ACN/Water (elutes conjugate).

    • Why: Copper salts cause severe adduct formation (

      
      ) in MS, splitting the signal.
      
Protocol B: LC-MS/MS Acquisition

Objective: High-resolution characterization.

  • Sample Prep: Reconstitute dried eluate in 50:50

    
     with 0.1% Formic Acid. Target conc: 1-10 
    
    
    
    .
  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7

      
      ).
      
    • Gradient: 5% B to 95% B over 10 mins (A: 0.1% FA in water; B: 0.1% FA in ACN).

  • MS Parameters (Q-TOF or Orbitrap):

    • Source: ESI Positive Mode.

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage: 20-40 V (Keep low to prevent in-source ester hydrolysis).

    • Collision Energy (CE): Ramp 15-35 eV for MS/MS to observe the PEG ladder.

Visualizations

Diagram 1: Conjugation & Characterization Workflow

This diagram illustrates the logical flow from starting materials to validated data, highlighting the critical purification step to remove copper before MS.

ConjugationWorkflow Start Azido-PEG3-Ethyl Ester + Alkyne Payload Click CuAAC Click Reaction (Triazole Formation) Start->Click Catalyst Added Purify SPE Purification (Remove Cu/Salts) Click->Purify Crude Mix MS_Analysis LC-MS/MS Analysis (ESI+) Purify->MS_Analysis Clean Sample Data Data Validation: 1. Mass Match 2. PEG Ladder 3. No N2 Loss MS_Analysis->Data Deconvolution

Caption: Step-by-step workflow ensuring sample integrity by removing copper catalysts prior to ESI-MS to prevent signal suppression and adducts.

Diagram 2: MS/MS Fragmentation Pathway

This diagram details the specific bond cleavages used to identify the conjugate.

Fragmentation cluster_legend Fragmentation Logic Precursor Parent Ion [M+H]+ Frag1 Ester Cleavage Loss of EtOH (-46 Da) Precursor->Frag1 Low CE (10-20 eV) Frag2 PEG Backbone Scission Loss of C2H4O (-44 Da) Frag1->Frag2 Med CE (20-30 eV) Frag3 Triazole Core (Stable Anchor) Frag2->Frag3 High CE (>35 eV)

Caption: Collision-Induced Dissociation (CID) pathway. The sequential loss of the ethyl ester and PEG units confirms the linker identity.

References

  • Schuster, R. J., et al. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia / Quanta BioDesign.[2] Available at: [Link]

  • NIST Mass Spectrometry Data Center. 2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethyl acetate Mass Spectrum.[3] NIST WebBook. Available at: [Link]

Sources

Optimizing Bioconjugation: A Comparative Guide to Azido-PEG3-Ethyl Ester vs. Longer PEG Linkers

Author: BenchChem Technical Support Team. Date: March 2026

The strategic selection of a linker is a critical determinant in the success of bioconjugates, particularly Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs). The linker does more than merely bridge a targeting moiety to a payload; it fundamentally dictates the molecule's solubility, stability, pharmacokinetics (PK), and therapeutic index.

This guide provides an in-depth, objective comparison between Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate (commonly known as Azido-PEG3-ethyl ester) and longer polyethylene glycol (PEG) linkers (e.g., PEG8, PEG12, PEG24). By analyzing the causality behind linker length selection and detailing self-validating experimental workflows, this guide equips drug development professionals with the data necessary to engineer superior targeted therapies.

Structural Anatomy and the Role of the Ethyl Ester Precursor

Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate is a monodisperse, heterobifunctional synthetic intermediate. It features a three-unit PEG chain (PEG3) flanked by an azide group and an ethyl ester.

The Causality of the Ethyl Ester: Why utilize an esterified precursor rather than starting directly with the free carboxylic acid? The ethyl ester acts as a crucial protecting group during upstream synthesis and storage. Free carboxylic acids can undergo unwanted auto-reactivity or degrade over time. By masking the acid as an ethyl ester, the molecule remains inert until the precise moment of conjugation. Before amidation, the ester is subjected to a controlled base-catalyzed hydrolysis (saponification) to unmask the active acetic acid derivative . This creates a self-validating synthetic checkpoint: if the hydrolysis step fails, downstream activation yields zero product, a binary outcome easily tracked via Liquid Chromatography-Mass Spectrometry (LC-MS).

The Biophysical Trade-Off: PEG3 vs. Longer PEG Chains

The length of the PEG chain is not a one-size-fits-all parameter. It represents a delicate biophysical trade-off between steric hindrance and hydrophilicity .

  • Short PEGs (e.g., PEG3): Azido-PEG3 is ideal for compact systems. When conjugating small targeting peptides or low-molecular-weight payloads, a long PEG chain (like PEG24) can physically wrap around the molecule, sterically hindering its receptor-binding domain and drastically reducing in vitro potency. PEG3 preserves the binding affinity while providing just enough flexibility for the payload to engage its target.

  • Long PEGs (e.g., PEG8, PEG12, PEG24): Longer monodisperse PEG chains are deployed to counteract the extreme hydrophobicity of modern cytotoxic payloads (e.g., MMAE, exatecan). Highly lipophilic payloads drive rapid hepatic clearance and induce ADC aggregation. A PEG12 or PEG24 chain acts as a hydrophilic shield, masking the payload's lipophilicity. This allows researchers to achieve higher Drug-to-Antibody Ratios (e.g., DAR 8) without triggering rapid plasma clearance, thereby extending the in vivo half-life .

G PEG PEG Linker Length Selection Short Short PEGs (PEG3) Azido-PEG3-Ethyl Ester PEG->Short Long Long PEGs (PEG8-PEG24) PEG->Long Potency High In Vitro Potency Low Steric Hindrance Short->Potency Compact Ideal for Small Payloads Preserves Binding Short->Compact Solubility High Aqueous Solubility Masks Hydrophobicity Long->Solubility PK Extended Plasma Half-Life Reduced Aggregation Long->PK

Caption: Logical framework illustrating the trade-offs of PEG linker length in bioconjugation.

Quantitative Performance Comparison

The following tables synthesize quantitative trends observed in bioconjugation studies, highlighting how varying PEG lengths modulate both physicochemical properties and ADC performance metrics .

Table 1: Physicochemical & Functional Comparison
FeatureAzido-PEG3-Ethyl EsterIntermediate PEGs (PEG8-12)Long PEGs (PEG24+)
Spacer Length ~12-15 Å~30-45 Å>80 Å
Hydrophilicity Low/ModerateHighVery High
Steric Hindrance MinimalModerateHigh (Risk of tangling)
In Vitro Potency Highly PreservedSlightly ReducedPotentially Compromised
In Vivo Half-Life BaselineExtendedMaximized
Primary Use Case Small peptides, hydrophilic drugsHydrophobic ADC payloadsNanoparticles, DAR 8 ADCs
Table 2: Impact of PEG Length on ADC Pharmacokinetics
Linker TypePayload HydrophobicityOptimal DARPlasma Clearance RateAggregation Risk
PEG3 Low to Moderate2 - 4Moderate to FastModerate
PEG12 High4 - 8Slow (Extended PK)Low
PEG24 Very High8Very SlowVery Low

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a specific analytical checkpoint to confirm causality and reaction success.

Protocol A: Saponification of Azido-PEG3-Ethyl Ester

Before conjugation, the protective ethyl ester must be hydrolyzed to yield the reactive carboxylic acid.

  • Solvent Preparation: Dissolve Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate in a 1:1 mixture of Tetrahydrofuran (THF) and Water. Causality: This co-solvent system ensures the solubility of both the organic ester and the aqueous base, preventing biphasic reaction stalling.

  • Base Addition: Add 2.0 equivalents of 1M LiOH dropwise at 0°C. Causality: Conducting the addition at low temperatures prevents the degradation of the terminal azide group.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) or LC-MS. The reaction is complete when the ester peak entirely shifts to the lower-retention-time acid peak.

  • Workup: Acidify the solution to pH 2-3 using 1M HCl. Causality: Protonation of the carboxylate allows it to partition into the organic phase during extraction. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate in vacuo to yield Azido-PEG3-acetic acid.

Protocol B: Dual-Stage Bioconjugation Workflow

This protocol outlines the attachment of a payload via amidation, followed by conjugation to an antibody via click chemistry .

  • Activation: Dissolve the purified Azido-PEG3-acetic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of N-Hydroxysuccinimide (NHS). Stir for 2 hours. Validation Checkpoint: LC-MS should confirm the mass of the NHS-ester intermediate.

  • Amidation: Add the activated linker to an amine-bearing payload (e.g., small molecule drug) in DMF with 2.0 eq of DIPEA. Stir overnight.

  • CuAAC Click Ligation: In a separate vessel, prepare an alkyne-functionalized targeting antibody in PBS (pH 7.4). Add the Azido-PEG3-payload conjugate in a 5-to-10 molar excess.

  • Catalysis: Initiate the Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) by adding CuSO₄, THPTA ligand, and Sodium Ascorbate. Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ, while THPTA protects the antibody from copper-induced oxidative damage.

  • Purification: Isolate the final ADC using Size-Exclusion Chromatography (SEC). Validation Checkpoint: Analyze the SEC fractions via UV-Vis (to determine the Drug-to-Antibody Ratio) and analytical SEC (to confirm the absence of high-molecular-weight aggregates).

Workflow Hydrolysis Step 1: Ester Hydrolysis (Base-Catalyzed Saponification) Activation Step 2: Carboxylic Acid Activation (EDC/NHS Chemistry) Hydrolysis->Activation Amidation Step 3: Amidation (Conjugation to Payload) Activation->Amidation Click Step 4: CuAAC Click Chemistry (Azide-Alkyne Cycloaddition) Amidation->Click Purification Step 5: SEC Purification (Isolate Pure Conjugate) Click->Purification

Caption: Step-by-step workflow for bioconjugation using the Azido-PEG3-ethyl ester precursor.

References

  • Labinsights. "Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs)." Labinsights. Available at: [Link]

  • CD Bioparticles. "Azido-PEG3-Phosphonic acid ethyl ester and Monodispersed Linear PEGs." CD Bioparticles Catalog. Available at:[Link]

Advantages of using azido-PEG-acid linkers over maleimide-functionalized PEGs.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of using azido-PEG-acid linkers over maleimide-functionalized PEGs. Content Type: Publish Comparison Guide. Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

For decades, maleimide-functionalized PEGs have been the industry workhorse for cysteine-based bioconjugation. However, as the field of Antibody-Drug Conjugates (ADCs) and therapeutic PEGylation matures, a critical flaw in maleimide chemistry has emerged: plasma instability .

This guide objectively compares the traditional Maleimide-PEG platform against the emerging standard of Azido-PEG-Acid linkers . We analyze the chemical mechanisms driving this shift, specifically contrasting the reversible nature of thiosuccinimide linkages (maleimide) with the irreversible stability of triazole linkages (click chemistry).[1]

The Stability Crisis: Why Maleimides Fail

To understand the advantage of azido-linkers, one must first diagnose the failure mode of maleimides.

The Retro-Michael Pathway

Maleimides react with thiols (cysteine) via a Michael addition to form a thiosuccinimide ring.[3][4] While initially efficient, this reaction is reversible .[2] In physiological conditions (pH 7.4, 37°C), the ring undergoes a Retro-Michael addition , regenerating the free maleimide.

In blood plasma, this released maleimide does not simply re-attach to its original target.[2] Instead, it is rapidly scavenged by Human Serum Albumin (HSA) , which contains a highly reactive free cysteine (Cys34). This phenomenon, known as "thiol exchange," transfers the drug or PEG payload onto albumin, leading to:

  • Reduced Efficacy: The therapeutic payload is stripped from the antibody/protein.[5]

  • Off-Target Toxicity: The payload accumulates in albumin-rich tissues rather than the tumor site.

The Azide Advantage (Bioorthogonality)

Azido-PEG-Acid linkers utilize Click Chemistry (specifically SPAAC or CuAAC).[6][7] The reaction between an azide and an alkyne forms a 1,2,3-triazole ring .

  • Irreversibility: The triazole ring is chemically inert and hyper-stable. It does not undergo hydrolysis or retro-reaction in biological media.

  • Bioorthogonality: Unlike maleimides, azides and alkynes do not interact with native biological functional groups (amines, thiols, hydroxyls) found in plasma.

Visualization: Reaction Stability Pathways

The following diagram illustrates the divergent fates of Maleimide vs. Azide conjugates in plasma.

StabilityComparison cluster_0 Maleimide Pathway (Traditional) cluster_1 Azide Pathway (Next-Gen) M_Start Maleimide-Linker + Protein-SH M_Prod Thiosuccinimide Conjugate M_Start->M_Prod Michael Addition (Fast) Albumin Albumin-Linker (Off-Target Toxicity) M_Start->Albumin Thiol Exchange (Cys34 Scavenging) M_Prod->M_Start Retro-Michael (Plasma Instability) A_Start Azido-PEG-Acid + Alkyne-Protein A_Prod Triazole Conjugate (Hyper-Stable) A_Start->A_Prod Cycloaddition (Irreversible)

Figure 1: Mechanistic comparison showing the reversibility of Maleimide linkages leading to albumin scavenging, contrasted with the irreversible formation of the Triazole linkage.

Comparative Performance Data

The following data aggregates findings from key bioconjugation studies comparing thiosuccinimide (Maleimide) and triazole (Azide) stability.

FeatureMaleimide-PEGAzido-PEG-Acid (via SPAAC)Impact
Linkage Type Thiosuccinimide Ring1,2,3-Triazole RingStability
Plasma Half-Life ~2–5 days (varies by site)> 30 days (Indefinite)Azides prevent premature drug loss.
Reversibility High (Retro-Michael)None (Irreversible)Azides ensure dose integrity.
Off-Target Binding High (Reacts with Albumin)NegligibleAzides reduce systemic toxicity.
Reaction Kinetics Fast (

)
Moderate (

)
Maleimides are faster; Azides require longer time or concentration.
Selectivity Cysteine (Thiols)Alkyne (Bioorthogonal)Azides eliminate cross-reactivity with serum components.

Note on Kinetics: While maleimide reactions are faster, the "Strain-Promoted" Azide-Alkyne Cycloaddition (SPAAC) using DBCO (Dibenzocyclooctyne) has sufficient kinetics for protein conjugation without the cytotoxicity of copper catalysts [1].

Experimental Workflow: Switching to Azido-PEG-Acid

The Azido-PEG-Acid linker is heterobifunctional. It contains:

  • Carboxylic Acid (-COOH): Can be activated (e.g., to NHS ester) to react with amines (Lysine) on a payload or protein.

  • Azide (-N3): Reacts with an Alkyne (e.g., DBCO) on the corresponding partner.

This modularity allows for a cleaner Two-Step Conjugation Protocol that avoids the hydrolysis issues often seen with pre-functionalized maleimides.

Protocol: Conjugating a Drug to an Antibody via Azido-PEG-Acid

Objective: Create a stable Antibody-Drug Conjugate (ADC) using SPAAC chemistry.

Phase 1: Functionalize the Payload (Drug)

Rationale: Small molecules tolerate organic solvents and activation conditions better than proteins.

  • Activation: Dissolve Azido-PEG-Acid (1 eq) in dry DMSO. Add EDC (1.2 eq) and NHS (1.2 eq). Stir for 30 mins to generate the Azido-PEG-NHS ester in situ.

  • Coupling: Add the amine-containing Drug (Payload-NH2). React for 2–4 hours at RT.

  • Purification: Purify the Azido-PEG-Drug via HPLC to remove excess linkers.

    • Result: A stable, purified drug-linker intermediate ready for "clicking."

Phase 2: Functionalize the Antibody
  • Modification: React the Antibody (mAb) with DBCO-NHS ester (5–10 molar excess) in PBS (pH 7.4) for 1 hour.

    • Note: This converts surface Lysines into DBCO (alkyne) handles.

  • Purification: Remove excess DBCO via Zeba Spin Desalting Columns or dialysis.

    • Result:mAb-DBCO .

Phase 3: The Click Reaction (Conjugation)[8]
  • Mixing: Mix mAb-DBCO with Azido-PEG-Drug (5–10 molar excess relative to mAb) in PBS.

  • Incubation: Incubate at Room Temperature for 4–12 hours (or overnight at 4°C). No catalyst is required.[8]

  • Final Purification: Remove unreacted Azido-PEG-Drug via Size Exclusion Chromatography (SEC).

Visualization: The Modular Workflow

Workflow cluster_inputs Phase 1: Component Prep cluster_protein Phase 2: Protein Prep cluster_click Phase 3: SPAAC Reaction Step1 Azido-PEG-Acid (Activate with EDC/NHS) Step2 Coupling: + Drug-Amine Step1->Step2 Step3 Purified Intermediate: Azido-PEG-Drug Step2->Step3 Step6 Mix Intermediates (pH 7.4, No Catalyst) Step3->Step6 Step4 Antibody (Lysines) + DBCO-NHS Step5 Purified Intermediate: mAb-DBCO Step4->Step5 Step5->Step6 Final Final Conjugate: mAb-Triazole-PEG-Drug Step6->Final

Figure 2: Step-by-step workflow utilizing the bifunctional nature of Azido-PEG-Acid to create a homogeneous conjugate via SPAAC.

Critical Considerations for Implementation

While Azido-PEG-Acid linkers offer superior stability, the transition from Maleimide requires addressing specific technical factors:

  • Hydrophobicity of DBCO: The DBCO moiety (used to react with the Azide) is bulky and hydrophobic.

    • Solution: Use a PEG spacer (Azido-PEG4 -Acid or longer) to mask the hydrophobicity and prevent antibody aggregation [2].

  • Reaction Speed: SPAAC is slower than Maleimide-Thiol conjugation.

    • Optimization: Increasing the concentration of the small molecule (Azido-PEG-Drug) drives the reaction to completion. Unlike maleimides, excess Azide-linker will not react with the protein surface, allowing for higher equivalents without risk of non-specific binding.

  • Site-Specificity: Maleimides target Cysteine (rare), while the Acid/NHS end of the Azido-linker targets Lysine (abundant).

    • Control: If strict site-specificity is required (e.g., DAR 2), use Site-Specific Incorporation of Unnatural Amino Acids (UAA) containing azides or alkynes, rather than random Lysine conjugation [3].

Conclusion

The shift from Maleimide-PEGs to Azido-PEG-Acid linkers represents a move from "fast but fragile" to "robust and defined" bioconjugation. For therapeutic applications where plasma stability is non-negotiable—such as ADCs and long-circulating biologics—the irreversible triazole linkage provided by azido-functionalized PEGs offers a scientifically superior alternative to the reversible thiosuccinimide bond.

References
  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[3][7] Journal of the American Chemical Society. [Link]

  • Shen, B. Q., et al. (2012).[4] Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research. [Link]

  • Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology. [Link]

Sources

Evaluating the in vivo stability of bioconjugates with different PEG linkers.

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the In Vivo Stability of Bioconjugates: A Comparative Guide to PEG Linker Architectures

The Critical Role of Linker Stability in Bioconjugation

For researchers and drug development professionals, the strategic selection of a linker is a critical determinant in the clinical success of bioconjugates, including Antibody-Drug Conjugates (ADCs), PROTACs, and peptide therapeutics[1]. The linker must satisfy a paradoxical requirement: it must remain highly stable in systemic circulation to prevent premature payload release and off-target toxicity, yet allow for efficient payload release upon reaching the target microenvironment[2].

Polyethylene glycol (PEG) linkers have become indispensable in resolving this paradox. By creating a hydrophilic hydration shell, PEG chains mask the hydrophobicity of attached payloads, reduce aggregation, and decrease immunogenicity[3]. This guide objectively compares how different PEG linker lengths, topologies, and chemistries influence in vivo stability, supported by field-proven experimental protocols.

Mechanistic Causality: How PEG Architecture Dictates In Vivo Stability

The in vivo stability and pharmacokinetic (PK) profile of a bioconjugate are not merely functions of the payload, but are directly governed by the physical and chemical properties of the PEG linker.

  • Chain Length as a Stability Threshold: The length of the PEG chain directly correlates with the hydrodynamic radius of the bioconjugate. Studies indicate that a length of at least eight PEG units (PEG8) serves as a critical threshold for minimizing plasma clearance and improving ADC exposure[3]. Two currently approved ADCs, Zynlonta and Trodelvy, leverage PEG8 linkers to achieve these exact pharmacokinetic benefits[4]. Furthermore, extending the chain to m-PEG11-amine or PEG24 can further reduce renal clearance and improve physical stability compared to shorter variants like PEG12[3][5]. However, this requires a calculated trade-off, as excessive PEG lengths can induce steric hindrance that decreases in vitro cytotoxicity[1].

  • Topology (Linear vs. Branched/Orthogonal): The spatial arrangement of the PEG chain is equally critical. Extended linear PEG spacers can sometimes inadvertently increase the distance between the antibody and the payload, exposing a hydrophobic payload to the aqueous environment and metabolic enzymes[4]. Conversely, using branched or orthogonal PEG modifiers creates a "hydrophilicity reservoir" that wraps and sterically shields the payload from proteolytic enzymes, maintaining a higher Drug-to-Antibody Ratio (DAR) in vivo[4][5].

  • Conjugation Chemistry (Cleavable vs. Non-Cleavable): The terminal reactive groups dictate systemic stability. Non-cleavable linkers (e.g., SMCC) form highly stable covalent bonds that resist premature cleavage in plasma, ensuring the payload is only released following complete lysosomal degradation of the carrier[]. Cleavable linkers (e.g., Val-Cit dipeptide or SPDB disulfide bonds) are designed to release the payload via intracellular reduction or enzymatic action, but they require precise PEG shielding to prevent premature extracellular degradation[5][].

G PEG PEG Linker Architecture Length Chain Length PEG->Length Topology Topology PEG->Topology Chemistry Conjugation Chemistry PEG->Chemistry Short Short (< PEG8) Rapid clearance Length->Short Long Long (≥ PEG8) Extended half-life Length->Long Linear Linear PEG May expose payload Topology->Linear Branched Branched / Orthogonal Shields payload Topology->Branched Cleavable Cleavable (e.g., Val-Cit) Targeted release Chemistry->Cleavable NonCleavable Non-Cleavable (e.g., SMCC) High systemic stability Chemistry->NonCleavable

Caption: Impact of PEG length, topology, and chemistry on bioconjugate stability.

Quantitative Comparison of PEG Linker Configurations

The following table synthesizes quantitative and qualitative data regarding the in vivo performance of various PEG linker architectures[2][3][4][5][].

Linker ArchitectureExample / ApplicationIn Vivo Stability ProfileKey Pharmacokinetic Impact
Short Linear (< PEG8) Early-generation bioconjugatesLow to ModerateProne to rapid plasma clearance and premature payload deconjugation due to insufficient hydration shielding.
Optimal Linear (PEG8 - PEG11) Zynlonta, TrodelvyHighPEG8 acts as a critical threshold for minimizing plasma clearance. m-PEG11-amine provides an optimal balance of solubility and extended half-life.
Orthogonal / Branched (PEG24-OH) High-DAR ADCs (e.g., DAR8)Very HighSuperior physical stability compared to PEG12-OH. The "hydrophilicity reservoir" prevents aggregation and shields the payload from metabolic liabilities.
Non-Cleavable (SMCC) Trastuzumab emtansine (T-DM1)Exceptionally HighMaximum systemic stability. Payload is only released upon complete lysosomal degradation of the antibody carrier.
Cleavable (Val-Cit + PEG) Brentuximab vedotinModerate to HighStability depends heavily on the adjacent PEG shield to prevent extracellular cleavage by non-target proteases.

Self-Validating Experimental Methodologies

To objectively evaluate the in vivo stability of a bioconjugate, the experimental design must be self-validating. Relying solely on total antibody concentration is insufficient, as it does not account for premature payload shedding. The following protocols establish a causal link between linker architecture and systemic stability.

Protocol 1: Dynamic Drug-to-Antibody Ratio (DAR) Tracking via LC-MS/MS & ELISA

Objective: To determine linker stability by measuring the rate of payload deconjugation in systemic circulation over time[2][3]. Causality: By simultaneously measuring the "Total Antibody" (carrier) and the "Intact ADC" (carrier + payload), researchers can calculate the dynamic DAR. A rapidly declining DAR proves linker instability and premature cleavage.

  • Dosing & Administration: Administer a single intravenous (IV) dose of the bioconjugate (e.g., 5 mg/kg) to a cohort of wild-type rodents (e.g., Sprague Dawley rats or BALB/c mice)[3].

  • Serial Blood Sampling: Collect blood samples (~100 µL) at strict predetermined time points: 5 min, 1h, 6h, 24h, 48h, 96h, 168h, and 336h post-dose[2][3].

  • Immediate Plasma Isolation: Critical Step. Immediately centrifuge the blood to isolate plasma and flash-freeze at -80°C. Reasoning: This halts ex vivo enzymatic degradation of the linker, ensuring the measured DAR accurately reflects in vivo conditions.

  • Total Antibody Quantification: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) specific to the Fc region of the targeting antibody to quantify the total circulating carrier, regardless of payload attachment[3].

  • Intact ADC & Free Payload Quantification: Utilize high-resolution LC-MS/MS to quantify the intact bioconjugate and detect any free, circulating payload. Reasoning: LC-MS/MS provides the exact mass shifts required to differentiate between DAR4, DAR2, and fully deconjugated species.

  • Pharmacokinetic Analysis: Plot the DAR over time. Calculate the clearance (CL) and half-life (t½) using non-compartmental analysis software[2].

G Start Administer Bioconjugate (IV Injection) Blood Serial Blood Sampling (0h to 336h) Start->Blood Plasma Immediate Plasma Isolation (Halt ex vivo degradation) Blood->Plasma Split Dual-Assay Analysis Plasma->Split TotalAb Total Antibody (ELISA) Quantify intact carrier Split->TotalAb IntactADC Intact ADC (LC-MS/MS) Measure conjugated payload Split->IntactADC FreeDrug Free Payload (LC-MS/MS) Detect premature cleavage Split->FreeDrug DAR Calculate Dynamic DAR (Intact ADC / Total Ab) TotalAb->DAR IntactADC->DAR PK Determine PK Parameters (Stability Validation) FreeDrug->PK Toxicity marker DAR->PK

Caption: Self-validating workflow for evaluating in vivo bioconjugate stability and DAR.

Protocol 2: Radiolabeling for Biodistribution and Clearance Assessment

Objective: To evaluate how PEGylation patterns affect the physical distribution and macrophage uptake of the bioconjugate[7]. Causality: Radiolabeling (e.g., with Iodine-125) allows for precise, quantitative tracking of the bioconjugate's physical distribution across organs without relying on payload toxicity readouts, directly revealing if a specific PEG length triggers rapid hepatic clearance.

  • Radiolabeling: Label the bioconjugate with Iodine-125 (¹²⁵I) using the Iodogen method, ensuring the radiochemical purity exceeds 97% via thin-layer chromatography[7].

  • In Vitro Plasma Incubation (Pre-check): Incubate the ¹²⁵I-labeled bioconjugate in fresh mouse plasma for 72 hours to establish a baseline for in vitro stability[7].

  • In Vivo Administration: Inject the radiolabeled bioconjugate intravenously into tumor-bearing mice[7].

  • Tissue Harvesting & Gamma Counting: At predetermined intervals, euthanize a subset of mice. Harvest the blood, liver, spleen, kidneys, and tumor tissue.

  • Quantification: Measure the radioactivity of each organ using a gamma counter. Express the results as the percentage of injected dose per gram of tissue (% ID/g) to compare the clearance rates of different PEG linker architectures[8].

References

  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. American Pharmaceutical Review. Available at: [Link]

  • The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles. NIH. Available at: [Link]

Sources

Assessing the impact of PEG linker length on ADC pharmacokinetics.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Zone of PEGylation

In the development of Antibody-Drug Conjugates (ADCs), the linker is not merely a connector; it is a critical modulator of pharmacokinetics (PK).[1][2][3] A recurring failure mode in early-stage ADC development is the hydrophobicity-driven clearance of conjugates carrying potent payloads (e.g., PBD dimers, MMAE).

This guide objectively compares the impact of Polyethylene Glycol (PEG) linker lengths (Short, Medium, Long) on PK parameters.[1][2][3]

The Bottom Line:

  • Short PEGs (n=2–4): Often insufficient to mask payload hydrophobicity, leading to rapid hepatic clearance and "antibody-like" PK failure.

  • Medium PEGs (n=8–12): The industry-standard "sweet spot." Data consistently shows this length is sufficient to shield hydrophobic payloads, restoring PK to near-native antibody levels without introducing significant steric hindrance.

  • Long PEGs (n=24+): Offer diminishing returns. While they further increase solubility, they rarely improve PK significantly beyond the n=12 plateau and can impede payload efficacy or complicate manufacturing.

The Mechanism: Hydrophobicity and the Clearance Nexus

To understand why linker length matters, we must look at the causality of clearance.

Native IgGs circulate for weeks (half-life ~21 days in humans) because FcRn recycling protects them. However, conjugating hydrophobic drugs creates "hydrophobic patches" on the antibody surface.

  • The Trigger: Hydrophobic patches are recognized by scavenger receptors on sinusoidal endothelial cells and Kupffer cells in the liver (part of the Mononuclear Phagocyte System, MPS).

  • The Result: Rapid, non-specific uptake and degradation, independent of target antigen expression.

  • The Solution: PEG side chains act as a hydration shield.[4] The ethylene glycol units attract water molecules, creating a steric barrier that masks the hydrophobic payload from scavenger receptors.

Visualization: The Hydrophobic Shielding Mechanism

PEG_Shielding cluster_0 ADC Surface Architecture Payload Hydrophobic Payload (e.g., PBD, MMAE) Scavenger Liver Scavenger Receptors (MPS) Payload->Scavenger Exposed Hydrophobicity (Short PEG) Circulation Extended Circulation (FcRn Recycling) Payload->Circulation Masked by PEG8-12 Linker Linker Backbone PEG PEG Unit PEG->Payload Steric Shielding (Hydration Shell) Clearance Rapid Hepatic Clearance Scavenger->Clearance Uptake

Figure 1: Mechanism of PEG shielding. Short PEGs leave hydrophobic payloads exposed to liver scavenger receptors, while optimized PEGs (n=8-12) mask this interaction, preserving circulation time.

Comparative Analysis: PEG Length Performance

The following data synthesis is derived from seminal studies, including Lyon et al. (Nature Biotechnology, 2015) and Burke et al. (Bioconjugate Chemistry, 2017), comparing glucuronide-MMAE and PBD conjugates.

Table 1: Impact of PEG Length on Key PK Parameters (Rat Model)
FeatureShort Linker (PEG2–4)Medium Linker (PEG8–12)Long Linker (PEG24+)
Hydrophobicity Masking Poor. Significant retention in HIC assays.Optimal. Shifts HIC retention to near-parent mAb levels.High. Similar HIC profile to PEG12 (Plateau effect).
Clearance (mL/day/kg) High (~20–40). Rapid elimination via liver.Low (~10–15). Comparable to unconjugated mAb.Low (~10–15). No significant improvement over PEG12.
Half-Life (

)
Reduced. (e.g., 3–5 days).Restored. (e.g., 10–12 days).Restored. (e.g., 10–12 days).
Tumor Uptake (%ID/g) Lower. Due to faster systemic clearance.Higher. Extended circulation allows more accumulation.Variable. Steric bulk may slightly impede tissue penetration.
Aggregation Risk High. Propensity for aggregation during storage.Low. Excellent colloidal stability.Low. But increases viscosity/manufacturing complexity.
Critical Insight: The "Side Chain" vs. "Spacer" Distinction

Modern ADC design (e.g., Zynlonta, Trodelvy) favors placing the PEG as a side chain (orthogonal) rather than a linear spacer between the antibody and drug.

  • Linear PEG: Can interfere with payload cleavage (steric hindrance to enzymes like Cathepsin B).

  • Side Chain PEG: Masks hydrophobicity effectively while leaving the cleavage site accessible. PEG8-12 side chains are currently the gold standard for this architecture.

Experimental Protocols for Validation

To validate the optimal PEG length for your specific payload, you must establish a correlation between in vitro hydrophobicity and in vivo clearance.

Protocol A: Hydrophobic Interaction Chromatography (HIC)

Why this matters: HIC retention time (


) is the most reliable in vitro predictor of clearance for ADCs.

Materials:

  • Column: Tosoh TSKgel Butyl-NPR (2.5 µm, 4.6 mm × 3.5 cm) or equivalent.

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.

Methodology:

  • Equilibration: Equilibrate column with 100% Mobile Phase A.

  • Injection: Inject 10–20 µg of ADC sample.

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 12–15 minutes at 0.8 mL/min.

  • Detection: Monitor Absorbance at 280 nm (protein) and payload-specific wavelength (e.g., 254 nm or 330 nm).

  • Analysis: Calculate the Relative Retention Time (RRT) compared to the unconjugated parental antibody.

    • Success Criterion: The PEGylated ADC should elute as close to the parental antibody as possible. If the ADC elutes significantly later (high hydrophobicity), the PEG is too short.

Protocol B: Pharmacokinetic Assessment (Rat Model)

Why this matters: Confirms the HIC prediction in a physiological system.

Methodology:

  • Subjects: Sprague-Dawley rats (n=3 per group), jugular vein cannulated.

  • Dosing: Single IV bolus at 1 mg/kg or 3 mg/kg.

  • Sampling: Collect plasma at 5 min, 1h, 6h, 24h, 48h, 72h, 7 days, 14 days, 21 days.

  • Bioanalysis:

    • Total Antibody ELISA: Capture anti-human IgG / Detect anti-human IgG-HRP.

    • Conjugated Drug ELISA: Capture anti-human IgG / Detect anti-payload mAb.

  • Data Processing: Use WinNonlin (or equivalent) to calculate Clearance (CL) and AUC.

Decision Framework & Workflow

Use this logic flow to select the correct linker length for your program.

ADC_Workflow Start Start: Select Hydrophobic Payload Design Design Linker Variants (PEG4, PEG8, PEG12) Start->Design HIC Run HIC Assay (Protocol A) Design->HIC Decision1 Is Retention Time approx. equal to mAb? HIC->Decision1 PK In Vivo PK (Rat) (Protocol B) Decision1->PK Yes Fail High Clearance Risk Increase PEG Length Decision1->Fail No (Too Hydrophobic) Success Proceed to Efficacy Studies PK->Success Clearance < 15 mL/day/kg Fail->Design Re-design

Figure 2: Iterative workflow for optimizing PEG linker length. HIC serves as the primary gatekeeper before expensive in vivo studies.

References

  • Lyon, R. P., et al. (2015).[5][6][7][8] Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.[5][6][7][8][9] Nature Biotechnology, 33(7), 733–735.[5] [Link]

  • Burke, P. J., et al. (2017).[10] Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Bioconjugate Chemistry, 28(5), 1492–1503. [Link]

  • Hamblett, K. J., et al. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical Cancer Research, 10(20), 7063–7070. [Link]

  • Fleming, R. (2020).[11] ADC Analysis by Hydrophobic Interaction Chromatography. Methods in Molecular Biology, 2078, 147-161.[11] [Link]

Sources

Technical Guide: Efficacy Comparison of Cleavable vs. Non-Cleavable PEG Linker Systems in Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the engineering of Antibody-Drug Conjugates (ADCs) and nanoparticle delivery systems, the linker chemistry is not merely a bridge—it is the functional switch that dictates the therapeutic index.

The Verdict:

  • Non-Cleavable PEG Linkers (e.g., SMCC-based) offer superior systemic stability and lower off-target toxicity but rely entirely on lysosomal degradation for release. They generate charged, impermeable metabolites that preclude the bystander effect .[1]

  • Cleavable PEG Linkers (e.g., Val-Cit, Hydrazone, Disulfide) enable the release of neutral, membrane-permeable payloads. This facilitates the bystander effect , essential for treating heterogeneous solid tumors, but introduces a higher risk of premature release in circulation.

Mechanistic Divergence: Intracellular Trafficking & Release

The efficacy difference stems fundamentally from where and how the payload is released.

Non-Cleavable Systems (The Lysosomal Trap)

Non-cleavable linkers (often thioether-based) are resistant to physiological degradation. The drug is only released after the antibody/carrier is internalized and degraded by lysosomal proteases.[1][2][3]

  • Outcome: The payload retains the linker and an amino acid residue (e.g., Lys-SMCC-DM1).

  • Physicochemical Consequence: The metabolite is charged and hydrophilic. It cannot cross the endosomal or plasma membrane, trapping it inside the target cell.

Cleavable Systems (The Bystander Engine)

These linkers contain a "trigger" motif (peptide, disulfide, or acid-labile group) positioned between the carrier and the payload.

  • Outcome: Upon triggering (e.g., by Cathepsin B or low pH), the linker self-immolates or cleaves, releasing the pristine, unmodified drug.[1]

  • Physicochemical Consequence: The free drug is lipophilic and neutral, allowing it to diffuse out of the target cell to kill neighboring antigen-negative tumor cells (Bystander Effect).

Visualization: Pathway Comparison

LinkerMechanism cluster_NonCleavable Non-Cleavable Path cluster_Cleavable Cleavable Path ADC ADC / Nanoparticle Endosome Endosome (pH 5.5) ADC->Endosome Internalization Lysosome Lysosome (Enzymes) Endosome->Lysosome Degradation Ab Degradation Lysosome->Degradation Non-Cleavable Cleavage Linker Cleavage (Cathepsin B / GSH) Lysosome->Cleavage Cleavable ChargedMetabolite Charged Metabolite (Lys-Linker-Drug) Degradation->ChargedMetabolite Trapped Trapped in Cell (No Bystander) ChargedMetabolite->Trapped FreeDrug Free Neutral Drug Cleavage->FreeDrug Diffusion Membrane Diffusion (Bystander Effect) FreeDrug->Diffusion

Figure 1: Mechanistic divergence of linker classes. Cleavable linkers facilitate membrane diffusion and bystander killing, while non-cleavable linkers result in intracellular trapping.[1]

Comparative Analysis: Performance Metrics

Systemic Stability & Pharmacokinetics (PK)
  • Non-Cleavable: Generally exhibits PK profiles similar to the naked antibody. The thioether bond (e.g., in T-DM1) is highly stable in plasma.

  • Cleavable: Susceptible to "payload dumping." For example, Val-Cit linkers can be prematurely cleaved by extracellular carboxylesterases (in mice) or neutrophil elastase, leading to systemic toxicity. Note: PEG spacers are often added to cleavable linkers to sterically shield the cleavage site and improve solubility.

Therapeutic Efficacy (The Bystander Effect)

In solid tumors, antigen expression is heterogeneous.[1][3][4]

  • Non-Cleavable: Only kills cells with high antigen expression.[4] If a tumor has mixed expression, antigen-negative cells survive and cause relapse.

  • Cleavable: The released free drug diffuses to adjacent cells.[1][2] This is critical for eradicating tumors with low or heterogeneous target expression (e.g., DS-8201/Enhertu).

Data Summary Table
FeatureNon-Cleavable PEG LinkersCleavable PEG Linkers
Release Mechanism Lysosomal degradation of carrierEnzymatic (Cathepsin B), pH, or Reduction
Released Species Amino acid-linker-drug (Charged)Free drug (Neutral/Lipophilic)
Bystander Effect Negligible High
Plasma Stability HighModerate (Requires optimization)
Off-Target Toxicity Lower (Payload stays intracellular)Higher (Risk of premature release)
Drug Resistance Susceptible to MDR1 efflux pumpsFree drug can be designed to evade pumps
Clinical Example T-DM1 (Kadcyla®)T-DXd (Enhertu®), Brentuximab vedotin

Experimental Protocols: Validating Linker Efficacy

To objectively select a linker, you must validate two opposing properties: Stability in Circulation vs. Release in Tumor .

Protocol A: Plasma Stability Assay (In Vitro)

Objective: Ensure the linker does not release payload prematurely.

  • Preparation: Spike ADC/Conjugate (100 µg/mL) into pooled human plasma.

  • Incubation: Incubate at 37°C for 0, 24, 48, 96 hours.

  • Extraction:

    • Free Drug: Precipitate proteins with cold acetonitrile; analyze supernatant.[5]

    • Conjugate: Capture via Protein A beads.

  • Analysis: LC-MS/MS.

    • Metric: Measure the decrease in Drug-Antibody Ratio (DAR) over time.[5]

    • Acceptance Criteria: <5% release of free payload over 96 hours.

Protocol B: Cathepsin B Release Assay (Tumor Simulation)

Objective: Verify the "Cleavable" mechanism actually works.

  • Enzyme Prep: Activate human liver Cathepsin B (10 units/mL) in acetate buffer (pH 5.0) with 2mM DTT (activator) for 15 mins at 37°C.

  • Reaction: Add ADC substrate (10 µM).

  • Kinetics: Aliquot at 0, 15, 30, 60, 120 mins. Quench with inhibitor (E-64) or cold methanol.

  • Analysis: HPLC-UV or LC-MS.

  • Control: Use a non-cleavable analog (should show 0% release).

Visualization: Validation Workflow

AssayWorkflow cluster_Plasma Stability Check (Plasma) cluster_Enzyme Release Check (Tumor) Sample ADC Candidate PlasmaInc Incubate Human Plasma 37°C (0-96h) Sample->PlasmaInc CathInc Incubate Cathepsin B pH 5.0, DTT Sample->CathInc Precipitation Protein Precipitation (Acetonitrile) PlasmaInc->Precipitation MS_Free LC-MS: Detect Free Drug (Target: <5%) Precipitation->MS_Free Quench Quench Reaction (Timepoints) CathInc->Quench MS_Release LC-MS: Release Kinetics (Target: >80% in 2h) Quench->MS_Release

Figure 2: Dual-stream validation workflow. Candidates must pass both stability (left) and release (right) thresholds.

Decision Matrix: When to Use Which?

Choose a Non-Cleavable Linker If:

  • The target antigen is highly expressed and rapidly internalized.

  • The payload is extremely potent (e.g., PBD dimers), where any systemic release would be fatal.

  • The tumor is homogeneous (low requirement for bystander effect).

  • Scientific Rationale: You are prioritizing safety and relying on the efficiency of lysosomal trafficking.

Choose a Cleavable Linker If:

  • The tumor is solid and heterogeneous (mix of Ag+ and Ag- cells).

  • The target antigen has low expression or slow internalization rates.

  • The payload requires a neutral state to exert effect (e.g., DNA groove binders that need specific geometry).

  • Scientific Rationale: You are prioritizing efficacy and the bystander effect, accepting the engineering challenge of stabilizing the linker in plasma.

References

  • Journal of Controlled Release. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link]

Sources

Quantitative Assessment of Conjugation Efficiency: A Comparative Guide to PEGylation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In biotherapeutic development, PEGylation remains the gold standard for extending half-life and reducing immunogenicity. However, the choice of conjugation strategy is rarely a binary decision; it is a trade-off between conjugation efficiency (yield) , product homogeneity (polydispersity) , and bioactivity retention .

This guide provides a technical comparison of the three industry-standard chemical conjugation strategies: Amine-reactive (Random) , Thiol-reactive (Site-Specific) , and N-Terminal (Reductive Alkylation) . It moves beyond theoretical benefits to focus on quantitative assessment workflows and self-validating protocols.

Part 1: Strategic Landscape & Mechanisms

The fundamental challenge in PEGylation is controlling the site of attachment. The following diagram illustrates the mechanistic divergence of the three primary strategies.

PEGylation_Strategies cluster_NHS Random PEGylation cluster_MAL Site-Specific PEGylation cluster_NTERM N-Terminal PEGylation Protein Therapeutic Protein Lysine Lysine Residues (ε-Amine, pKa ~10.5) Protein->Lysine Cysteine Free Cysteine (Thiol, pKa ~8.3) Protein->Cysteine NTerm N-Terminus (α-Amine, pKa ~7.6-8.0) Protein->NTerm NHS_Reagent NHS-PEG (Amine Reactive) Random_Product Heterogeneous Mixture (Positional Isomers) NHS_Reagent->Random_Product Lysine->Random_Product Nucleophilic Attack (pH 7.5-8.5) Mal_Reagent Maleimide-PEG (Thiol Reactive) Site_Product Homogeneous Conjugate (Single Site) Mal_Reagent->Site_Product Cysteine->Site_Product Michael Addition (pH 6.5-7.5) Ald_Reagent Aldehyde-PEG (Reductive Alkylation) NTerm_Product Site-Selective Conjugate (pH Controlled) Ald_Reagent->NTerm_Product NTerm->NTerm_Product Schiff Base + Reduction (pH 5.0-6.0)

Figure 1: Mechanistic pathways for primary PEGylation strategies. Note the critical dependence on pH to exploit pKa differences in N-terminal strategies.

Part 2: Comparative Analysis (Quantitative Metrics)

The following data summarizes typical performance metrics observed in optimized bench-scale reactions.

MetricRandom (NHS-Ester)Site-Specific (Maleimide)N-Terminal (Aldehyde)
Target Residue Lysine (

-amine)
Cysteine (Thiol)N-terminus (

-amine)
Conjugation Efficiency High (70-90%) Moderate (50-80%)Moderate (40-70%)
Selectivity Low (Random)High (Site-Specific) High (pH-dependent)
Bioactivity Retention Variable (10-60%)(Risk of active site blockage)High (>90%) (Design dependent)High (>80%)
Polydispersity High (Mixture of mono-, di-, tri-PEG)Low (Mono-PEG dominant)Low (Mono-PEG dominant)
Reaction Kinetics Fast (< 1 hour)Moderate (1-4 hours)Slow (Overnight)
Key Limitation Heterogeneity complicates QCRequires free Cysteine (engineering)Requires N-term availability
Expert Insight: The "Efficiency" Trap

Do not judge success solely by Conjugation Efficiency (percentage of PEG attached).

  • NHS strategies often yield high conjugation efficiency but result in a "dead" drug due to active site steric hindrance.

  • Maleimide strategies may have lower initial yields due to disulfide scrambling or dimerization, but the functional yield (active drug) is often higher.

Part 3: Experimental Protocols & Validation

Strategy A: Random PEGylation (Amine-Reactive)

Best for: Rapid screening, proteins with no active site sensitivity, or when increasing hydrodynamic radius is the only goal.

Protocol:

  • Buffer Prep: Prepare 50 mM Phosphate Buffer, pH 7.5. Note: Avoid amine-containing buffers (Tris, Glycine) as they compete with the NHS ester.

  • Solubilization: Dissolve protein to 2–5 mg/mL.

  • Activation: Dissolve mPEG-NHS in dry DMSO (NHS hydrolyzes rapidly in water).

  • Reaction: Add mPEG-NHS to protein at a 20:1 to 50:1 molar excess .

    • Why? Lysine residues are abundant; high excess ensures coverage but increases polydispersity.

  • Incubation: 30–60 mins at Room Temperature (RT).

  • Quench: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to scavenge remaining NHS esters.

Self-Validation Step: Perform a TNBS (Trinitrobenzenesulfonic acid) assay before and after reaction. A reduction in free amines confirms conjugation.

Strategy B: Site-Specific PEGylation (Thiol-Reactive)

Best for: Preserving bioactivity, clinical candidates requiring strict homogeneity.

Protocol:

  • Reduction (Critical): If the target cysteine is involved in a disulfide bond or oxidized, treat protein with TCEP (Tris(2-carboxyethyl)phosphine) at 2-5x molar excess for 30 mins.

    • Why TCEP? Unlike DTT, TCEP does not reduce the maleimide group, allowing (in some cases) sequential addition without removal. However, removal is recommended for maximum efficiency.

  • Buffer Prep: 50 mM Sodium Phosphate, 5 mM EDTA, pH 7.0.

    • Why EDTA? Prevents metal-catalyzed oxidation of sulfhydryls.

    • Why pH 7.0? Above pH 7.5, maleimides may react non-specifically with lysines.[1]

  • Reaction: Add mPEG-Maleimide (dissolved in buffer or DMSO) at 2:1 to 5:1 molar excess .

  • Incubation: 2–4 hours at RT or Overnight at 4°C.

  • Quench: Add excess L-Cysteine or DTT to consume unreacted maleimide.

Self-Validation Step: Ellman’s Reagent assay. The reaction should show a near-complete disappearance of free thiol signal compared to the TCEP-reduced control.

Strategy C: N-Terminal PEGylation (Reductive Alkylation)

Best for: Proteins without free cysteines where bioactivity must be preserved.

Protocol:

  • Buffer Prep: 100 mM Sodium Acetate or Phosphate, pH 5.0–6.0 .

    • Why pH 5-6? The pKa of the N-terminal

      
      -amine is ~7.6–8.0, while Lysine 
      
      
      
      -amine is ~10.[2][3]5. At pH 5-6, Lysines are fully protonated (
      
      
      ) and unreactive, while a fraction of the N-terminus remains unprotonated (
      
      
      ) and reactive.
  • Reaction: Add mPEG-Aldehyde at 5:1 to 10:1 molar excess .

  • Reduction: Add Sodium Cyanoborohydride (

    
    ) to 20 mM final concentration.
    
    • Mechanism:[4][5] The aldehyde forms a reversible Schiff base with the amine.

      
       selectively reduces the Schiff base to a stable secondary amine without reducing aldehydes/ketones.
      
  • Incubation: Overnight (12–16 hours) at 4°C.

Part 4: Analytical Workflow & Calculations

To quantitatively assess efficiency, you must separate the Conjugate , Free Protein , and Free PEG .

The Analytical Pipeline

Analytical_Workflow cluster_Method Quantification Method: SEC-HPLC cluster_Detectors Detectors Sample Crude Reaction Mixture SEC Size Exclusion Chromatography (Separates by Hydrodynamic Radius) Sample->SEC Detect Dual Detection SEC->Detect UV UV (280nm) Detects Protein Only Detect->UV RI Refractive Index / ELSD Detects PEG + Protein Detect->RI Analysis Peak Integration & Calculation UV->Analysis RI->Analysis

Figure 2: Analytical workflow for PEGylation assessment. SEC-HPLC is preferred because PEGylation significantly increases hydrodynamic volume, allowing easy resolution of conjugates.

Calculation of Conjugation Efficiency ( )

Using UV (280nm) data from SEC-HPLC (assuming PEG does not absorb at 280nm):



Where:

  • 
     = Area under the curve of the unreacted protein peak.
    
  • 
     = Sum of areas of Conjugate + Unreacted Protein + Aggregates.
    
Calculation of Degree of Labeling (DOL)

For random PEGylation, calculating the average number of PEGs per protein molecule is critical. This is best done via MALDI-TOF MS or by comparing protein concentration (UV) to PEG concentration (Barium Iodide stain or Colorimetric assay).



References

  • Pasut, G., & Veronese, F. M. (2012).[2] State of the art in PEGylation: The great versatility achieved after forty years of research. Journal of Controlled Release, 161(2), 461-472.

  • Kinstler, O., et al. (1996). Mono-N-terminal poly(ethylene glycol)-protein conjugates.[6][7] Advanced Drug Delivery Reviews, 54(4), 477-485.

  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476.

  • Thermo Fisher Scientific. (2012). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Application Note.

  • BenchChem. (2025).[7][8][9][10] A Comparative Guide to Analytical Techniques for PEGylated Proteins.

Sources

Polysarcosine as a superior alternative to PEG linkers in bioconjugation.

Author: BenchChem Technical Support Team. Date: March 2026

Polysarcosine vs. PEG in Bioconjugation: A Definitive Comparison Guide

Executive Summary

For decades, Polyethylene Glycol (PEG) has served as the gold standard in bioconjugation, fundamentally enhancing the solubility, stability, and pharmacokinetic (PK) profiles of therapeutic proteins and nanomedicines. However, the ubiquitous clinical application of PEG has exposed a critical vulnerability: the induction of anti-PEG antibodies. This immunogenic response frequently triggers the Accelerated Blood Clearance (ABC) phenomenon and potential hypersensitivity reactions, neutralizing therapeutic efficacy upon repeated dosing1[1].

Polysarcosine (PSar), a highly hydrophilic and biodegradable polypeptoid, has emerged as a structurally superior alternative. This guide objectively compares the performance of PSar against PEG, providing mechanistic insights, experimental workflows, and quantitative data to support its integration into next-generation drug development pipelines.

Mechanistic Paradigm: Overcoming the Limitations of PEG

PEG's polyether backbone coordinates water molecules to create an excellent stealth hydration shell; however, its repeating ether oxygen units act as epitopes recognized by the mammalian immune system 2[2]. Upon initial administration, B-cells generate anti-PEG IgM and IgG antibodies. During subsequent doses, these circulating antibodies rapidly opsonize the PEGylated therapeutic, leading to rapid clearance by the mononuclear phagocyte system—a process known as the ABC phenomenon 3[3].

Conversely, Polysarcosine is a polypeptoid—specifically, poly(N-methylated glycine). Because it is derived from an endogenous amino acid, it mimics natural biological structures, effectively rendering it invisible to the immune system4[4]. The N-methylation prevents intra- and inter-molecular hydrogen bonding, granting PSar extreme water solubility and flexibility akin to PEG, but without the immunogenic liabilities 5[5]. Consequently, PSar evades immune recognition, preventing the ABC phenomenon and allowing for safe, repeated dosing 3[3].

ABC_Phenomenon Dose1 Initial Injection (Polymer-Drug) Immune Immune System Recognition Dose1->Immune AntiPEG Anti-PEG Antibodies (IgM/IgG Generated) Immune->AntiPEG PEG NoAntiPSar Minimal/No Antibodies (Immune Evasion) Immune->NoAntiPSar PSar Dose2_PEG Subsequent Dose (PEGylated Drug) AntiPEG->Dose2_PEG Dose2_PSar Subsequent Dose (PSar-Drug) NoAntiPSar->Dose2_PSar Clearance Accelerated Blood Clearance (ABC) Dose2_PEG->Clearance Circulation Prolonged Therapeutic Circulation Dose2_PSar->Circulation

Fig 1: Mechanistic divergence of PEG and PSar during repeated dosing and the ABC phenomenon.

Quantitative Comparison: PEG vs. Polysarcosine

To objectively evaluate both polymers, we must analyze their physicochemical properties and their in vivo biological behavior. The following table synthesizes comparative data derived from recent bioconjugation and lipid nanoparticle (LNP) formulation studies6[6], 7[7],8[8].

ParameterPolyethylene Glycol (PEG)Polysarcosine (PSar)Impact on Drug Development
Chemical Structure PolyetherPolypeptoid (N-methylated glycine)PSar’s peptide-like structure mimics endogenous molecules, enhancing biocompatibility.
Biodegradability Non-biodegradableBiodegradablePSar mitigates the risk of long-term tissue accumulation (e.g., in liver/kidneys).
Immunogenicity High (Anti-PEG Abs prevalent)NegligiblePSar prevents neutralization of the therapeutic payload by the immune system.
ABC Phenomenon PronouncedEvadedPSar allows for sustained efficacy across multiple, chronic dosing cycles.
In Vivo Half-Life ExtendedExtended (Comparable to PEG)Both effectively shield proteins from rapid renal clearance and protease degradation.
Tumor Accumulation ModerateHighPSar-conjugates often exhibit superior Enhanced Permeability and Retention (EPR) effects.

Experimental Evidence: In Vivo Performance Data

A landmark study comparing PSar-conjugated human interferon-α2b (PSar-IFN) with PEG-IFN provided definitive proof of PSar's superiority6[6].

  • Pharmacokinetics: Both PSar-IFN and PEG-IFN demonstrated a comparable ability to stabilize the protein against protease digestion and prolong circulation half-life in vivo6[6].

  • Efficacy: Upon systemic administration, PSar-IFN accumulated more efficiently in tumor sites and exhibited significantly higher potency in inhibiting tumor growth compared to PEG-IFN 6[6].

  • Immunogenicity: Repeated administration of PSar-IFN elicited considerably lower titers of anti-IFN IgG antibodies in murine models, confirming its superior stealth properties and reduced immunogenic profile 6[6].

Experimental Protocol: Synthesis and Validation of PSar-Protein Conjugates

To ensure high-fidelity bioconjugation, the following self-validating protocol outlines the synthesis, conjugation, and validation of a PSar-therapeutic protein construct.

Protocol Step1 1. Ring-Opening Polymerization Sarcosine NCA Monomers Step2 2. End-Group Functionalization (e.g., NHS-Ester / Maleimide) Step1->Step2 Step3 3. Bioconjugation Reaction Incubation with Target Protein Step2->Step3 Step4 4. SEC Purification Removal of Unreacted Polymer Step3->Step4 Step5 5. Pharmacokinetic Validation ELISA & Circulation Assays Step4->Step5

Fig 2: Standardized workflow for synthesizing and validating Polysarcosine-protein conjugates.

Step-by-Step Methodology:

  • Polymer Synthesis via Ring-Opening Polymerization (ROP):

    • Procedure: Initiate the ROP of sarcosine N-carboxyanhydride (NCA) monomers using a primary amine initiator under anhydrous conditions.

    • Causality: ROP is strictly utilized because it provides precise control over the degree of polymerization, yielding a highly monodisperse polymer (Polydispersity Index < 1.1). This tight molecular weight distribution is a critical regulatory requirement for reproducible pharmacokinetics and batch-to-batch consistency 7[7].

  • End-Group Activation:

    • Procedure: Functionalize the terminal end of the PSar chain with an amine-reactive N-hydroxysuccinimide (NHS) ester or a thiol-reactive maleimide group.

    • Causality: This ensures site-specific or targeted conjugation to the therapeutic protein, preventing random cross-linking that could obscure the protein's active binding site and reduce therapeutic efficacy.

  • Bioconjugation Reaction:

    • Procedure: Incubate the activated PSar with the target protein (e.g., Interferon-α2b) in a physiological buffer (pH 7.4 for maleimide, pH 8.0 for NHS-ester) at a 5:1 polymer-to-protein molar ratio for 2-4 hours at room temperature.

  • Purification via Size Exclusion Chromatography (SEC):

    • Procedure: Pass the reaction mixture through an SEC column (e.g., Superdex 200).

    • Causality: SEC separates molecules based on hydrodynamic volume. It is imperative to remove unreacted PSar chains, as free polymer can compete with the conjugate in vivo, artificially inflating apparent stealth properties and skewing downstream analytical quantification.

  • In Vivo Validation (PK and ADA Assays):

    • Procedure: Administer the conjugate intravenously to murine models. Draw blood at predetermined intervals. Use a sandwich ELISA to quantify circulating protein levels (PK) and a direct ELISA coated with the polymer to detect anti-polymer IgM/IgG (Anti-Drug Antibodies, ADA).

    • Causality: Evaluating both PK and ADAs simultaneously provides a self-validating dataset; a drop in PK correlates directly with a spike in ADAs, confirming whether the ABC phenomenon has been successfully evaded 3[3].

Conclusion

The transition from PEG to Polysarcosine represents a critical evolution in bioconjugation and nanomedicine. By leveraging a biodegradable, polypeptoid architecture, PSar maintains the essential hydrodynamic shielding required for prolonged circulation while eliminating the immunogenic liabilities that plague PEGylated therapies. For drug development professionals, integrating PSar into the pipeline offers a robust pathway to safer, more efficacious, and repeatedly dosable biologic therapies.

References

  • Source: ACS Publications (Bioconjugate Chemistry)
  • Title: polysarcosine (psar) a safer, more effective alternative to poly-ethylene glycol (peg)
  • Title: Polymer-Drug Conjugates Explained Source: Curapath URL
  • Title: Polysarcosine | Polymer PEG Source: AxisPharm URL
  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • Title: PEG Alternatives: Polymers Reshaping Lipid Nanoparticle Drug Delivery Source: Curapath URL
  • Title: What are PEG Antibodies?

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate (CAS: 118988-06-0), commonly referred to as Azido-PEG3-ethyl ester, is a highly versatile heterobifunctional synthetic intermediate widely utilized in bioconjugation and drug development [1]. Featuring a terminal azide group for click chemistry and an ethyl ester for downstream amidation, this reagent is indispensable in modern laboratories [1].

However, the presence of the azide moiety necessitates stringent safety protocols. While the polyethylene glycol (PEG) backbone significantly stabilizes the molecule compared to low-molecular-weight organic azides, improper handling, storage, or disposal can still pose severe laboratory risks. This guide provides actionable, step-by-step logistical and safety frameworks for researchers handling this compound.

Hazard Assessment and Physicochemical Data

Before initiating any protocol, researchers must understand the inherent risks associated with the chemical structure. The azide group (


) is energy-rich. While the "Rule of Six" (having at least six carbon or oxygen atoms per azide group) applies here—making this PEGylated azide relatively stable—it must still be protected from extreme heat, friction, and specific chemical incompatibilities.
Quantitative Data & Hazard Summary
Property / Hazard CategorySpecification / DetailOperational Implication
CAS Number 118988-06-0 [1]Use for exact inventory tracking and SDS retrieval.
Molecular Weight 261.28 g/mol [2]Required for stoichiometric calculations in click chemistry.
Physical State Liquid (typically viscous)Prone to surface contamination; requires careful pipetting.
Chemical Incompatibilities Heavy metals (Cu, Pb, Brass), strong acids, strong oxidizersCritical: Contact with heavy metals forms highly explosive metal azides.
Thermal Stability Decomposes at elevated temperaturesStore at 2–8°C or -20°C; do not subject to distillation without extreme vacuum.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is driven by the need to prevent dermal absorption, ocular exposure, and inhalation of aerosols. The following matrix outlines the mandatory PPE and the scientific causality behind each requirement.

  • Hand Protection: Nitrile Gloves (Minimum 4-5 mil thickness).

    • Causality: Nitrile provides an excellent barrier against the PEG-based liquid and the common organic solvents (e.g., DMF, DMSO, DCM) typically used to dissolve Azido-PEG3-ethyl ester during bioconjugation workflows.

  • Eye Protection: Chemical Splash Goggles.

    • Causality: Safety glasses are insufficient. The viscous nature of the liquid can cause severe ocular irritation upon accidental splashing during transfer or sonication.

  • Body Protection: Flame-Resistant (FR) Lab Coat.

    • Causality: While the compound itself is not highly flammable, it is frequently used in conjunction with flammable solvents and reactive click-chemistry catalysts. An FR coat provides a necessary secondary barrier.

  • Respiratory Protection: Not routinely required if handled in a fume hood.

    • Causality: The vapor pressure of PEG3 derivatives is generally low at room temperature. However, if the protocol involves aerosolization or heating, an N95 or P100 particulate respirator may be required based on an institutional risk assessment.

Operational Workflow: Aliquoting and Stock Solution Preparation

The following step-by-step methodology outlines the safe preparation of a working stock solution, minimizing the risk of contamination and exposure.

Prerequisites: Ensure the chemical fume hood has a verified face velocity of 80–120 fpm.

  • Preparation: Don all required PPE (Nitrile gloves, splash goggles, lab coat). Clear the fume hood of all unnecessary clutter, particularly heavy metal spatulas or brass fittings.

  • Equilibration: Remove the Azido-PEG3-ethyl ester vial from cold storage (2–8°C) and allow it to equilibrate to room temperature inside a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which can degrade the ester linkage over time.

  • Transfer: Transfer the equilibrated vial to the chemical fume hood.

  • Handling: Using a clean, inert glass or plastic pipette (avoid metal needles if possible, or use high-grade stainless steel strictly avoiding copper/brass), extract the required volume.

  • Dilution: Dispense the reagent slowly into the chosen anhydrous solvent (e.g., anhydrous DMSO or DMF) while stirring gently with a PTFE-coated magnetic stir bar.

  • Sealing: Purge the primary reagent vial with an inert gas (Argon or Nitrogen) before sealing to prevent oxidative degradation and moisture ingress.

  • Storage: Label the new stock solution with the chemical name, concentration, date, and hazard warnings. Return both the primary vial and stock solution to 2–8°C storage.

Waste Disposal and Decontamination Plan

The disposal of azide-containing compounds is a critical safety vector. The primary risk is the accumulation of azides in plumbing systems.

Disposal Protocol
  • Aqueous Waste: NEVER dispose of azide-containing solutions down the sink. Sodium azide and organic azides can react with copper or lead plumbing to form friction-sensitive, highly explosive heavy metal azides.

  • Organic Waste: Collect all Azido-PEG3-ethyl ester waste, including contaminated solvents and first-rinse washings, in a dedicated, clearly labeled "Hazardous Organic Azide Waste" container.

  • Container Specifications: Use high-density polyethylene (HDPE) containers. Do not use metal drums. Ensure the waste container is not tightly sealed if there is any risk of gas generation, though standard vented caps are preferred.

Spill Decontamination
  • Isolate the area and ensure the fume hood is operating.

  • Absorb the spill using inert absorbent pads or vermiculite. Do not use combustible materials like paper towels for large spills.

  • Place the used absorbent in a dedicated hazardous waste bag.

  • Wash the contaminated surface with a 10% sodium hydroxide solution to hydrolyze the ester, followed by copious amounts of water, collecting all washings into the azide waste container.

Safety Workflow Visualization

AzideHandling A Risk Assessment: Identify Azide Hazards B Don PPE: Nitrile, Goggles, FR Coat A->B C Engineering Controls: Chemical Fume Hood B->C D Handling Protocol: Avoid Heat & Heavy Metals C->D E Waste Segregation: Strictly NO Drain Disposal D->E F Post-Operation: Surface Decontamination E->F

Operational workflow for the safe handling and disposal of Azido-PEG3-Ethyl Ester.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.